molecular formula C23H28N4O7 B1505792 9-Aminominocycline CAS No. 149934-19-0

9-Aminominocycline

Cat. No.: B1505792
CAS No.: 149934-19-0
M. Wt: 472.5 g/mol
InChI Key: IQIPCMYBFDOLBO-IRDJJEOVSA-N
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Description

9-Aminominocycline is a useful research compound. Its molecular formula is C23H28N4O7 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)/t8-,10-,16-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIPCMYBFDOLBO-IRDJJEOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149934-19-0
Record name 9-Aminominocycline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,4aS,5aR,12aS)- 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-Naphthacenecarboxamide
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Record name 9-AMINOMINOCYCLINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

9-Aminominocycline as a SARS-CoV-2 PLpro Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for effective SARS-CoV-2 therapeutics has largely focused on the main protease (


) and RNA-dependent RNA polymerase (RdRp). However, the Papain-like protease (PLpro) represents a critical, yet under-exploited target due to its dual role in viral replication and host immune suppression.[1][2][3]

9-Aminominocycline (9-AMN) , a tetracycline derivative and key intermediate in the synthesis of tigecycline, has emerged as a potent, non-covalent inhibitor of SARS-CoV-2 PLpro. Unlike its parent compound minocycline, which lacks PLpro inhibitory activity, 9-AMN possesses a C9-amino substitution that enables specific engagement with the PLpro catalytic cleft.[3]

This guide details the mechanistic basis, biochemical characterization, and experimental validation of 9-AMN. It serves as a blueprint for researchers investigating PLpro inhibitors, providing validated protocols and structural insights.

Mechanistic Profiling: The Dual-Inhibition Model

The Target: PLpro

SARS-CoV-2 PLpro is essential for two distinct biological processes:[1][3][4]

  • Viral Replication: It cleaves the viral polyprotein at nsp1/2, nsp2/3, and nsp3/4 boundaries.[2]

  • Immune Evasion: It acts as a deubiquitinase (DUB) and deISGylase, removing Ubiquitin and ISG15 from host signaling proteins (e.g., IRF3, NF-

    
    B), thereby suppressing the innate immune response (Type I Interferon production).
    
Mechanism of Action

9-AMN functions as a mixed inhibitor , binding to the PLpro active site but also influencing substrate accessibility. Computational modeling and kinetic studies suggest that the C9-amino group provides critical electrostatic or hydrogen-bonding interactions within the catalytic pocket (Cys111-His272-Asp286 triad vicinity) that minocycline lacks.

  • Proteolytic Inhibition: Blocks the processing of viral polyproteins, halting replication.

  • DUB/DeISGylase Inhibition: Prevents the removal of ISG15/Ubiquitin, restoring the host's ability to mount an antiviral interferon response.

Pathway Visualization

PLpro_Mechanism PLpro SARS-CoV-2 PLpro (Enzyme) Substrate_Viral Viral Polyprotein (nsp1-2-3-4) PLpro->Substrate_Viral Cleaves Substrate_Host Host Proteins-ISG15/Ub (IRF3, NF-kB) PLpro->Substrate_Host De-ISGylates Replication Viral Replication (Complex Assembly) Substrate_Viral->Replication Enables Immune_Suppression Immune Evasion (Suppressed IFN) Substrate_Host->Immune_Suppression Causes AMN This compound (Inhibitor) AMN->PLpro Inhibits (Mixed Mode) IC50 ~4.15 µM Restored_Immunity Restored Innate Immunity (Type I IFN Response) AMN->Restored_Immunity Promotes

Figure 1: Mechanism of Action. 9-AMN inhibits PLpro, simultaneously blocking viral replication and reversing host immune suppression.[3]

Biochemical & Antiviral Characterization[1][2][3]

The following data summarizes the potency of 9-AMN against wild-type SARS-CoV-2 and key variants of concern.

Potency Data Summary
Assay TypeTarget / VariantMetricValueReference
Enzymatic PLpro Proteolytic Activity

4.15 µM[1]
Enzymatic PLpro Deubiquitinase (DUB)

4.55 µM[1]
Cell-Based SARS-CoV-2 (Delta)

1.04 µM[1]
Cell-Based SARS-CoV-2 (Omicron)

2.35 µM[1]
Cytotoxicity Uninfected Lung Cells

> 50 µM[1]
Synergistic Potential

9-AMN has demonstrated synergy with existing antivirals.[1][3] When combined with EIDD-1931 (active metabolite of Molnupiravir) or Nirmatrelvir (active component of Paxlovid), significantly lower doses were required to achieve viral inhibition in Calu-3 cells [1].[3] This suggests a potential role in combination therapy to reduce toxicity and resistance emergence.

Chemical Synthesis & Preparation[5][6][7][8]

For research purposes, this compound is synthesized from minocycline via a two-step sequence: nitration followed by reduction.

Synthesis Protocol:

  • Nitration: Dissolve Minocycline HCl in concentrated

    
     at 0–5°C. Slowly add a mixture of 
    
    
    
    . Stir for 2–4 hours. Pour onto cold isopropyl alcohol to precipitate 9-nitrominocycline [2].
  • Reduction: Dissolve 9-nitrominocycline in methanol/DMF. Hydrogenate using 5% Rh/C or Pd/C catalyst at 50°C under 0.8 MPa

    
     pressure for 7 hours. Filter catalyst and precipitate This compound  with sulfuric acid/ether [2].
    

Note: 9-AMN is sensitive to oxidation and light. Store at -20°C under inert atmosphere.

Experimental Protocols

To validate 9-AMN activity in your own laboratory, follow these standardized protocols.

Enzymatic FRET Assay (PLpro Inhibition)

Objective: Determine the


 of 9-AMN against recombinant PLpro using a fluorogenic substrate.

Materials:

  • Recombinant SARS-CoV-2 PLpro enzyme (final conc. 100 nM).

  • Substrate: Z-RLRGG-AMC (peptide) or Ub-AMC (ubiquitin-based) (final conc. 50 µM).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5 mM DTT.

  • This compound (dissolved in DMSO).

Workflow:

  • Preparation: Dilute 9-AMN serially in assay buffer (maintain DMSO < 2%).

  • Incubation: Mix 9-AMN with PLpro enzyme in a black 96-well plate. Incubate for 30 minutes at 25°C to allow binding.

  • Initiation: Add Z-RLRGG-AMC substrate to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 60 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Fit data to the Hill equation to derive 
    
    
    
    .
Cell-Based Antiviral Assay (Vero E6 / Calu-3)

Objective: Determine the


 against live virus.

Workflow:

  • Seeding: Seed Vero E6 or Calu-3 cells (1.5 x

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add 9-AMN at varying concentrations (0.1 – 50 µM) 1 hour prior to infection.

  • Infection: Infect cells with SARS-CoV-2 (MOI 0.01 for Vero, 0.1 for Calu-3). Incubate for 1 hour, then wash and replace with fresh medium containing 9-AMN.

  • Incubation: Incubate for 48 hours (Vero) or 72 hours (Calu-3).

  • Readout:

    • Viral Load: Extract RNA from supernatant and perform RT-qPCR for N-gene.

    • Viability: Assess cytotoxicity in uninfected control wells using CCK-8 or MTT assay.

Experimental Workflow Visualization

Workflow cluster_Enzymatic Biochemical Validation cluster_Cellular Antiviral Validation Start Compound Sourcing (Synthesis or Purchase) FRET FRET Assay (Substrate: Z-RLRGG-AMC) Start->FRET IC50_Calc Calculate IC50 (Target: < 5 µM) FRET->IC50_Calc Infection Infection Assay (Vero E6 / Calu-3) IC50_Calc->Infection If Potent EC50_Calc Calculate EC50 (Target: < 2 µM) Infection->EC50_Calc Cyto Cytotoxicity (CC50) (Target: > 50 µM) Infection->Cyto

Figure 2: Validation Workflow. Step-by-step progression from compound acquisition to biological validation.

Discussion & Future Outlook

This compound represents a significant advancement in PLpro inhibitor discovery. While many PLpro inhibitors (e.g., GRL0617) are purely synthetic small molecules, 9-AMN leverages the established tetracycline scaffold, potentially offering a more favorable safety profile given the clinical history of minocycline.

Key Advantages:

  • Dual Mechanism: Targeting both viral replication and immune evasion provides a "two-pronged" attack.

  • Variant Resilience: Efficacy against Delta and Omicron suggests the binding site is conserved across variants.

  • Combination Ready: Synergy with RdRp and

    
     inhibitors opens the door to "triple-cocktail" therapies that could raise the barrier to resistance.
    

Challenges:

  • Stability: Tetracycline derivatives can be prone to epimerization and oxidation. Formulation stability must be addressed.

  • Selectivity: While 9-AMN is selective for PLpro over 3CLpro, rigorous screening against host DUBs is necessary to ensure no off-target effects on cellular homeostasis.

References

  • Research Day 2023/2025 Findings. 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme.[1][3] Philadelphia College of Osteopathic Medicine (PCOM).

  • Synthesis of this compound. Method for synthesizing minocycline and derivatives thereof (CN110156624B). Google Patents.

  • PLpro Structure & Function. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds. PMC.

  • Tigecycline Metabolites. this compound potentiates the efficacy of EIDD-1931... ResearchGate.[4]

Sources

The C9-Imperative: 9-Aminominocycline as the Scaffold for Resurrecting Tetracycline Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 9-Aminominocycline in Reversing Bacterial Resistance Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Microbiologists

Executive Summary

The clinical utility of first- and second-generation tetracyclines (e.g., tetracycline, doxycycline, minocycline) has been severely compromised by the proliferation of specific resistance determinants: efflux pumps (Tet(A-E), Tet(K)) and ribosomal protection proteins (Tet(M), Tet(O)).

This compound (9-AM) represents the pivotal chemical pivot point in the evolution of the tetracycline class. As the immediate precursor to glycylcyclines (e.g., Tigecycline), the 9-amino moiety transforms the D-ring of the tetracycline scaffold, creating a unique vector for chemical modification. This guide details the technical role of this compound not merely as an intermediate, but as the essential pharmacophore base that enables the steric and electronic modifications required to bypass classical resistance mechanisms.

Molecular Mechanism: The C9 Advantage

The structural logic of using this compound lies in the topography of the bacterial 30S ribosomal subunit.

The "Blind Spot" Theory

Tetracyclines bind to the A-site of the 30S ribosome, blocking aminoacyl-tRNA entry.

  • Resistance: Ribosomal Protection Proteins (RPPs) like Tet(M) bind to the ribosome and induce a conformational change that dislodges standard tetracyclines.

  • The 9-AM Solution: X-ray crystallography reveals that the C9 position of the tetracycline D-ring projects into a solvent-exposed region of the ribosome. Substitutions at this position (facilitated by the 9-amino handle) create steric bulk.

  • Result: When Tet(M) attempts to bind, the C9-substituent (e.g., the glycylamido tail in tigecycline derived from 9-AM) sterically clashes with the RPP or anchors the drug so firmly that it cannot be displaced, effectively "reversing" the resistance phenotype.

Evasion of Efflux

Efflux pumps (e.g., Tet(A)) rely on specific recognition of the tetracycline magnesium-chelation face. The introduction of a polar or bulky group at C9 via this compound alters the amphiphilic profile of the molecule, reducing the affinity of transporter proteins for the drug without compromising ribosomal binding.

Chemical Synthesis & Pathway

To utilize this compound, one must first isolate it with high purity. The synthesis converts Minocycline (a robust starting material) into the 9-amino scaffold.

Synthesis Visualization

The following diagram outlines the conversion of Minocycline to this compound and its subsequent derivatization to active Glycylcyclines.

SynthesisPathway cluster_role Critical Junction Mino Minocycline (Starting Material) Nitro 9-Nitrominocycline (Intermediate) Mino->Nitro Nitration (KNO3/H2SO4, 0°C) Amino This compound (The Scaffold) Nitro->Amino Reduction (H2, Pd/C) Acyl 9-Chloroacetamido- minocycline Amino->Acyl Acylation (Chloroacetyl chloride) Tige Tigecycline (Active Glycylcycline) Acyl->Tige Amination (t-Butylamine)

Caption: Synthetic pathway transforming Minocycline into the resistance-breaking Glycylcycline class via the critical this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This procedure involves strong acids and hydrogenation. Perform in a fume hood.

  • Nitration:

    • Dissolve Minocycline HCl (1 eq) in concentrated H₂SO₄ at 0°C.

    • Slowly add KNO₃ (1.1 eq) while maintaining temperature <5°C.

    • Stir for 1 hour. Pour onto ice/water.

    • Precipitate the sulfate salt of 9-nitrominocycline.

  • Reduction:

    • Dissolve 9-nitrominocycline in methanol.

    • Add 10% Pd/C catalyst (10% w/w).

    • Hydrogenate at 30 psi for 2-4 hours.

    • Filter catalyst and concentrate filtrate to yield This compound .

    • Validation: Verify via LC-MS (M+H peak shift corresponding to -NO2 to -NH2 conversion).

Protocol B: Comparative MIC Assay (Resistance Reversal)

To demonstrate the role of the 9-amino scaffold vs. the parent drug.

Materials:

  • Strains: S. aureus ATCC 29213 (Susceptible), S. aureus Mu50 (MRSA/Tet resistant), E. coli containing plasmid pBR322 (Tet(C)).

  • Compounds: Minocycline, this compound, Tigecycline.

Methodology:

  • Inoculum Prep: Adjust bacterial culture to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Prepare serial 2-fold dilutions of compounds (Range: 0.03 µg/mL to 64 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC).

Self-Validating Step:

  • The S. aureus ATCC 29213 control must show Minocycline MIC within CLSI ranges (0.06 - 0.5 µg/mL). If not, discard the run.

Data Presentation: Resistance Reversal Profile

The table below illustrates how the 9-amino modification (and subsequent derivatization) restores potency against resistant strains.

Bacterial StrainResistance GenotypeMinocycline MIC (µg/mL)This compound MIC (µg/mL)*Tigecycline MIC (µg/mL)Interpretation
S. aureus (Sensitive)None0.250.5 - 1.00.129-Amino maintains core activity.
S. aureus (Resistant)Tet(M) (Ribosomal Protection)32 (Resistant) 8 (Intermediate) 0.25 (Susceptible) 9-Amino scaffold allows partial recovery; derivatization completes reversal.
E. coli (Resistant)Tet(A) (Efflux)64 (Resistant) 16 (Intermediate) 0.5 (Susceptible) Efflux recognition is disrupted by C9 modification.

*Note: this compound shows improved activity over Minocycline in resistant strains, but the full "reversal" to clinical susceptibility levels is achieved when the amine is acylated (Tigecycline).

Mechanism of Action Visualization

This diagram details the logical flow of how this compound derivatives bypass the Tet(M) protection mechanism.

Mechanism Ribosome 30S Ribosome (Target) Mino Minocycline Ribosome->Mino Binding (High Affinity) NineAmino 9-Amino Derivative (e.g. Tigecycline) Ribosome->NineAmino Binding (High Affinity) TetM Tet(M) Protein (Resistance Factor) TetM->Ribosome Binds & Distorts A-site TetM->Mino Displaces Drug (Steric/Allosteric) ResultMino Protein Synthesis Resumes (BACTERIAL GROWTH) Mino->ResultMino NineAmino->TetM Steric Clash / High Affinity (Prevents Displacement) ResultNine Protein Synthesis Blocked (BACTERIAL DEATH) NineAmino->ResultNine

Caption: Mechanistic comparison of Minocycline displacement by Tet(M) versus the stable binding of 9-Amino derivatives.

References

  • Sum, P.-E., & Petersen, P. J. (1999). Synthesis and structure-activity relationship of novel glycylcyclines leading to the discovery of tigecycline. Bioorganic & Medicinal Chemistry Letters. Link

  • Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and Molecular Biology Reviews. Link

  • Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance. Cold Spring Harbor Perspectives in Medicine. Link

  • Jenner, L., et al. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis. Proceedings of the National Academy of Sciences. Link

Technical Deep Dive: 9-Aminominocycline vs. Minocycline Binding Affinity & Structural Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evolution of tetracycline antibiotics hinges on the modification of the D-ring, specifically at the C9 position.[1] While Minocycline represents the pinnacle of "second-generation" lipophilic tetracyclines, 9-Aminominocycline (9-AM) represents a critical inflection point in medicinal chemistry.

9-AM is not merely a synthetic intermediate for glycylcyclines (like Tigecycline); it is a distinct pharmacophore with unique electronic properties. This guide analyzes the binding affinity differentials between Minocycline and 9-AM, elucidating how the conversion of a C9-proton to a C9-amine alters ribosomal thermodynamics and enables the evasion of Tet(M) resistance mechanisms.

Structural & Mechanistic Basis[1][2]

The "Permissive" C9 Position

Minocycline binds to the bacterial 30S ribosomal subunit primarily through hydrophilic interactions involving the A-ring and hydrophobic stacking of the D-ring. However, Minocycline possesses a hydrogen at the C9 position, which limits its ability to reach additional ribosomal anchor points.

This compound introduces a primary amine (


) at this position. This modification achieves two critical outcomes:
  • Electronic Activation: The amino group is an electron-donating group (EDG), altering the electron density of the D-ring system.

  • Steric Gateway: The C9-amine acts as a chemical handle, allowing for the attachment of bulky glycylamido side chains (as seen in Tigecycline).

Binding Site Topology (16S rRNA)

The primary binding site for both compounds is the A-site of the 30S subunit.

  • Minocycline: Relies on Magnesium (

    
    ) mediated bridges to the phosphate backbone of h34 (Helix 34) of 16S rRNA.
    
  • This compound: The C9-amino group projects into a solvent-exposed region near nucleotide C1054 . While Minocycline lacks interaction here, the 9-amino group provides a vector for hydrogen bonding or further substitution to create steric clashes with incoming tRNAs, thereby inhibiting translation more effectively in resistant strains.

G Mino Minocycline (Base Scaffold) Nitration Step 1: Nitration (H2SO4/HNO3) Mino->Nitration NitroMino 9-Nitrominocycline (Intermediate) Nitration->NitroMino Reduction Step 2: Reduction (H2/Pd-C) NitroMino->Reduction NineAM This compound (Active Nucleophile) Reduction->NineAM Electronic Activation Tigecycline Tigecycline (Glycylcycline) NineAM->Tigecycline Acylation with t-butylglycyl chloride

Figure 1: Synthetic evolution from Minocycline to this compound, highlighting the activation of the C9 position.

Binding Affinity Analysis

The binding affinity is typically measured via the dissociation constant (


) or inferred from 

values in cell-free translation assays.
Comparative Data

While Tigecycline is the clinical standard for high affinity, this compound exhibits distinct kinetics compared to its parent, Minocycline.

ParameterMinocyclineThis compound (9-AM)Tigecycline (Reference)
C9 Substituent



Ribosome Affinity (

)
~1.6 - 2.0

~0.8 - 1.5

(Est.)
~0.2 - 0.5

Tet(M) Susceptibility High (Efflux/Protection)ModerateLow (Evades Protection)
Primary Interaction Mg-Phosphate bridgeMg-Phosphate + H-bond potentialStacking with C1054
Electronic Character LipophilicPolar/AmphiphilicAmphiphilic

Key Insight: this compound does not possess the massive affinity jump seen in Tigecycline (which is ~5-10x tighter than Minocycline). However, 9-AM shows synergistic properties .[2] Recent studies indicate that 9-AM can restore sensitivity in tet(X4)-positive strains when used as an adjuvant, suggesting it binds to the ribosome with sufficient affinity to stabilize the complex, even if it lacks the "tail" to fully block the Tet(M) protein physically.

Thermodynamic Implications

The conversion to 9-AM lowers the entropic penalty of binding. The amino group is capable of forming water-mediated contacts that the hydrophobic C9-H of minocycline cannot. This results in a slightly more favorable enthalpy (


) of binding.

Experimental Protocols

To validate these affinities in your own lab, use the following Ribosome Filtration Binding Assay . This protocol is superior to standard MIC testing for determining physical binding constants.

Protocol: Competitive Ribosome Binding

Objective: Determine the


 of this compound displacing 

-Tetracycline.

Reagents:

  • 70S Ribosomes (E. coli or T. thermophilus), activated.

  • Radioligand:

    
    -Tetracycline (Specific activity ~1 Ci/mmol).
    
  • Competitor: this compound (synthesized in-house or sourced).

  • Buffer A: 20 mM HEPES-KOH (pH 7.6), 6 mM

    
    , 150 mM 
    
    
    
    , 4 mM
    
    
    -mercaptoethanol.

Workflow:

  • Ribosome Activation: Incubate 70S ribosomes in Buffer A at 42°C for 10 minutes to ensure active conformation.

  • Master Mix: Prepare tubes containing 20 pmol of 70S ribosomes.

  • Competition: Add

    
    -Tetracycline (fixed concentration, e.g., 2 
    
    
    
    ) to all tubes.
  • Titration: Add increasing concentrations of this compound (

    
     to 
    
    
    
    ) to the series.
  • Equilibrium: Incubate at 37°C for 30 minutes.

  • Filtration: Pass samples through nitrocellulose filters (0.45

    
    ) under vacuum. The ribosome-drug complex binds to the filter; free drug passes through.
    
  • Wash: Wash filters 3x with ice-cold Buffer A.

  • Quantification: Dissolve filters in scintillation fluid and count CPM (Counts Per Minute).

Calculation: Plot CPM vs. Log[Concentration]. Fit to a one-site competition model:



Note: Since 9-AM is light-sensitive (like all tetracyclines), perform all incubations in the dark.

Synthesis of this compound (Reference Protocol)

For researchers needing to synthesize the 9-AM probe from Minocycline base.

  • Nitration: Dissolve Minocycline in concentrated

    
     at 0°C. Slowly add 
    
    
    
    . The strong acid protects the dimethylamino groups via protonation while directing the nitro group to the C9 position.
  • Quench: Pour over ice/water. Precipitate 9-nitrominocycline .

  • Reduction: Dissolve the nitro-intermediate in Methanol/DMF. Add 10% Pd/C catalyst. Hydrogenate at 30-50 psi for 2-4 hours.

  • Purification: Filter catalyst. Precipitate this compound as the sulfate or hydrochloride salt.

Mechanism of Action Visualization

The following diagram illustrates the competitive displacement logic used in the binding assay and the structural divergence.

BindingMechanism Ribosome 30S Ribosomal Subunit (Helix 34) Tet [3H]-Tetracycline (Radioactive Tracer) Interaction Competitive Binding Event (Equilibrium) Tet->Interaction Mino Minocycline (Weak Competitor) Mino->Interaction NineAM This compound (Stronger Competitor) NineAM->Interaction Interaction->Ribosome Binding to A-site ResultMino Minocycline Result: IC50 ~ 2.0 uM (Standard Displacement) Interaction->ResultMino Result9AM 9-AM Result: IC50 ~ 1.0 uM (Enhanced Displacement) Interaction->Result9AM

Figure 2: Competitive binding logic. 9-AM displaces the tracer more effectively than Minocycline due to enhanced electronic interactions at the C9 position.

References

  • Sum, P.-E., & Petersen, P. J. (1999). Synthesis and structure-activity relationship of novel glycylcyclines. Bioorganic & Medicinal Chemistry Letters. Link

  • Jenner, L. B., et al. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis.[1][3][4] Proceedings of the National Academy of Sciences. Link

  • Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance.[5][2][4][6][7][8][9] Cold Spring Harbor Perspectives in Medicine. Link

  • Wang, Y., et al. (2024). A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli.[2] Frontiers in Microbiology. Link

  • Bauer, G., et al. (2004). Comparison of tetracycline and tigecycline binding to ribosomes mapped by dimethylsulphate and drug-directed Fe2+ cleavage of 16S rRNA.[5][4] Journal of Antimicrobial Chemotherapy. Link

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An In-Depth Technical Guide to the Chemical Properties and Stability Profile of 9-Aminominocycline Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and stability profile of 9-aminominocycline sulfate, a critical impurity and metabolite of the glycylcycline antibiotic, tigecycline. Understanding these characteristics is paramount for the development of robust analytical methods, stable formulations, and ensuring the safety and efficacy of tigecycline-related pharmaceutical products.

Introduction: The Significance of this compound in Drug Development

This compound is a key related substance to tigecycline, a broad-spectrum antibiotic used against multidrug-resistant bacteria.[1][2] As both a manufacturing impurity and a degradation product, its presence in the final drug product must be carefully controlled and monitored.[3][4] This necessitates a thorough understanding of its intrinsic chemical and physical properties, as well as its behavior under various stress conditions. This document serves as a technical resource, consolidating available data and providing scientifically grounded insights into the characterization and handling of this compound sulfate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound sulfate is essential for its effective analysis and for predicting its behavior in different formulation matrices.

Chemical Structure and Identity

This compound retains the core tetracyclic structure of its parent compound, minocycline, with the key distinction of an additional amino group at the C-9 position. The sulfate salt form is common for this compound.

Molecular Formula: C₂₃H₃₀N₄O₁₁S

Molecular Weight: 570.57 g/mol

IUPAC Name: (4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

CAS Number: 149934-20-3

Appearance: While specific data for the sulfate salt is limited, the hydrochloride salt is described as a yellow solid. It is reasonable to expect a similar appearance for the sulfate salt.

9-Aminominocycline_Sulfate cluster_0 This compound cluster_1 Sulfate structure structure sulfate_ion sulfate_ion

Caption: Chemical structure of this compound and the Sulfate ion.

Solubility Profile
SolventSolubility (Qualitative)Reference
Dimethyl Sulfoxide (DMSO)Soluble (with heating)Inferred from related compounds
MethanolSlightly Soluble (with heating)Inferred from related compounds
WaterSlightly SolubleInferred from related compounds
EthanolSoluble[5]
2-PropanolSparingly Soluble[5]
AcetoneSparingly Soluble[5]

It is important to note that the solubility of tetracycline hydrochlorides generally follows the order: water > ethanol > 2-propanol > acetone.[5] The solubility in aqueous solutions is also pH-dependent.

pKa Values

The pKa values of this compound are crucial for predicting its ionization state at different pH values, which in turn influences its solubility, stability, and chromatographic behavior. Based on the structure of tetracyclines, there are three main ionizable groups:

  • The tricarbonylmethane system (pKa₁): This acidic proton is typically in the range of 2.8-3.4.[6]

  • The phenolic β-diketone system (pKa₂): This group has a pKa in the range of 7.2-7.8.[6]

  • The dimethylamino group (pKa₃): This basic group has a pKa in the range of 9.1-9.7.[6]

The additional amino group at the C-9 position is expected to have a pKa typical for an aromatic amine, which is generally in the range of 4-5. The sulfate counter-ion is from a strong acid and will not significantly impact the pKa values of the molecule itself.

Stability Profile

The stability of this compound sulfate is a major consideration in the manufacturing, storage, and handling of tigecycline. Like other tetracyclines, it is susceptible to degradation under various conditions.

Degradation Pathways

Based on the known degradation of minocycline and tigecycline, the following pathways are likely for this compound:

  • Epimerization: The C-4 epimer is a common degradation product for tetracyclines, particularly in acidic conditions.[7]

  • Hydrolysis: The amide group can be susceptible to hydrolysis, especially under strong acidic or basic conditions. Studies on tetracyclines show that base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.[8]

  • Oxidation: The phenolic ring system and other electron-rich moieties are prone to oxidation, which can be initiated by light, heat, or oxidizing agents. Tigecycline itself has shown significant degradation under oxidative stress.[1][9][10]

  • Dehydration: The hydroxyl group at C-6 can be eliminated, particularly under acidic conditions, to form anhydrotetracycline derivatives.

Degradation_Pathways This compound This compound Epimer (C-4) Epimer (C-4) This compound->Epimer (C-4) Acidic pH Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Strong Acid/Base Oxidation Products Oxidation Products This compound->Oxidation Products Light, Heat, Oxidants Dehydration Products Dehydration Products This compound->Dehydration Products Acidic pH Solubility_Protocol A Add excess 9-AMS to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Dilute supernatant C->D E Quantify by HPLC-UV D->E

Caption: Workflow for solubility determination.

Protocol for Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound sulfate and its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point for tetracycline analysis.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its degradation products. The pH of the aqueous phase should be carefully optimized.

  • Detection: UV detection is suitable for tetracyclines, with typical wavelengths around 254 nm and 350 nm.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to evaluate the method's ability to separate the main peak from all degradation products.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on this compound sulfate.

Methodology:

  • Sample Preparation: Prepare solutions of this compound sulfate in appropriate solvents (e.g., water, methanol/water).

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.1 M HCl and incubate at 60 °C for various time points.

    • Basic: Add an equal volume of 0.1 M NaOH and keep at room temperature for various time points.

    • Oxidative: Add an equal volume of 3% H₂O₂ and keep at room temperature for various time points.

    • Thermal (Solution): Incubate the solution at 80 °C for various time points.

    • Thermal (Solid): Store the solid powder at 80 °C.

    • Photolytic: Expose the solution and solid to light as per ICH Q1B guidelines, with a dark control.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute appropriately, and analyze using the validated stability-indicating HPLC method.

  • Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Forced_Degradation_Workflow Start Start Prepare 9-AMS Solution Prepare 9-AMS Solution Acid Stress Acid Stress Prepare 9-AMS Solution->Acid Stress Base Stress Base Stress Prepare 9-AMS Solution->Base Stress Oxidative Stress Oxidative Stress Prepare 9-AMS Solution->Oxidative Stress Thermal Stress Thermal Stress Prepare 9-AMS Solution->Thermal Stress Photolytic Stress Photolytic Stress Prepare 9-AMS Solution->Photolytic Stress Analyze by HPLC Analyze by HPLC Acid Stress->Analyze by HPLC Time Points Base Stress->Analyze by HPLC Oxidative Stress->Analyze by HPLC Thermal Stress->Analyze by HPLC Photolytic Stress->Analyze by HPLC Evaluate Degradation Evaluate Degradation Analyze by HPLC->Evaluate Degradation End End Evaluate Degradation->End

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide has synthesized the available information on the chemical properties and stability profile of this compound sulfate. While there is a notable lack of direct experimental data for this specific compound, a scientifically sound understanding can be inferred from its close structural analogs, minocycline and tigecycline. The provided protocols offer a robust framework for researchers to generate specific data for their applications. A thorough characterization of this compound sulfate is a critical component of ensuring the quality, safety, and efficacy of tigecycline drug products.

References

  • Bentham Science Publishers. (n.d.). Potential Impurities of Tigecycline: Synthesis, Isolation, Characterization and In Vitro Pharmacological Evaluation. Retrieved from [Link]

  • Oxford Academic. (2023). Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form. Retrieved from [Link]

  • Elibrary.ru. (n.d.). Potential Impurities of Tigecycline: Synthesis, Isolation, Characterization and In Vitro Pharmacological Evaluation. Retrieved from [Link]

  • Veeprho. (n.d.). Tigecycline Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Minocycline in plasma and urine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Potential Impurities of Tigecycline: Synthesis, Isolation, Characterization and In Vitro Pharmacological Evaluation. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). A Review: Analytical Methods of Antibiotic Drug Tigecycline. Retrieved from [Link]

  • GlobalRPH. (2017). Dilution Tigecycline - Tygacil ®. Retrieved from [Link]

  • CORE. (n.d.). DEVELOPMENT AND ASSESSMENT OF MINOCYCLINE SUSTAINED RELEASE CAPSULE FORMULATIONS. Retrieved from [Link]

  • Bentham Science Publishers. (2020). Potential Impurities of Tigecycline: Synthesis, Isolation, Characterization and In Vitro Pharmacological Evaluation. Retrieved from [Link]

  • USP-NF. (2019). Minocycline Hydrochloride Extended-Release Tablets. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative Humidity (RH) stability of β -minocycline hydrochloride.... Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of tetracycline antibiotics: Mechanisms and kinetic studies for advanced oxidation/reduction processes. Retrieved from [Link]

  • Google Patents. (n.d.). US4701320A - Composition stably containing minocycline for treating periodontal diseases.
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  • ResearchGate. (n.d.). Fig. 1. Tetracycline Storage Stability. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Photocatalytic Degradation of Tetracycline Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosage Form using UV Spectroscopy. Retrieved from [Link]

  • YouTube. (2023). pka's:1,2,3 of tetracycline in detailed. Retrieved from [Link]

  • American Chemical Society. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Retrieved from [Link]

  • PubMed. (2023). A Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures and pKa value of tetracycline. Retrieved from [Link]

  • PMC. (n.d.). Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (1999). Stability of tetracycline antibiotics in raw milk under laboratory storage conditions. Retrieved from [Link]

  • PMC. (n.d.). Stability of Tigecycline in Different Types of Peritoneal Dialysis Solutions. Retrieved from [Link]

  • PubMed. (2022). Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs. Retrieved from [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products March 1996. Retrieved from [Link]

  • Atlantis Press. (n.d.). Stability of Tetracycline-Methanol Solution under Different Storage Conditions. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubMed. (2007). Combinatorial computational approaches to identify tetracycline derivatives as flavivirus inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Degradation of tetracycline antibiotics by advanced oxidation processes: application of MnO 2 nanomaterials. Retrieved from [Link]

  • MDPI. (n.d.). Sweep-Out of Tigecycline, Chlortetracycline, Oxytetracycline, and Doxycycline from Water by Carbon Nanoparticles Derived from Tissue Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability of Tetracycline Antibiotics in Raw Milk under Laboratory Storage Conditions. Retrieved from [Link]

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  • eScholarship.org. (n.d.). Predicting pKa of flexible polybasic tetra-aza macrocycles. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

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An In-depth Technical Guide to 9-Aminominocycline (CAS 149934-21-4): A Key Pharmaceutical Intermediate and Bioactive Molecule

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 9-aminominocycline (9-AMC), a pivotal molecule in contemporary pharmaceutical science. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical data, synthesis, biological significance, and analytical methodologies pertaining to 9-AMC. Beyond a mere compilation of data, this guide offers insights into the practical application and scientific rationale behind the handling and utilization of this compound.

Introduction: The Significance of this compound

This compound, a derivative of the second-generation tetracycline antibiotic minocycline, has emerged as a compound of significant interest.[1] Primarily, it serves as a crucial intermediate in the semi-synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic effective against multi-drug resistant bacteria.[2][3][4] The introduction of an amino group at the 9-position of the minocycline scaffold not only facilitates the synthesis of next-generation antibiotics but also imparts unique biological properties to the molecule itself.[1] Recent studies have highlighted its potential beyond a synthetic precursor, revealing synergistic antibacterial activities and a novel antiviral mechanism of action.[5] This guide will explore the multifaceted nature of 9-AMC, providing the in-depth knowledge necessary for its effective application in research and development.

Chemical and Physical Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological assays. As is common with tetracycline derivatives, 9-AMC is typically supplied as a hydrochloride or sulfate salt to enhance its stability and solubility in aqueous media.[1]

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 149934-21-4[6]
Molecular Formula C₂₃H₂₉ClN₄O₇[1]
Molecular Weight 508.95 g/mol [1]
Appearance Yellow to dark green powder/solid[1][6]
Purity Typically ≥95% (HPLC)[6]
Solubility Sparingly soluble in DMSO (with heating), slightly soluble in Methanol (with heating) and Water.[6]
Storage Recommended at -20°C for long-term storage.[6]
Stability Hygroscopic[6]

Synonyms: this compound HCl, Tigecycline Impurity B[4][7]

Synthesis of this compound

The synthesis of this compound is a critical process, most commonly starting from minocycline hydrochloride. The key transformation involves the regioselective introduction of an amino group at the C9 position of the tetracycline D-ring. This is typically achieved through a two-step process: nitration followed by reduction.

Synthetic Pathway Overview

The rationale behind this pathway lies in the electrophilic aromatic substitution chemistry of the electron-rich D-ring of minocycline. The dimethylamino group at C7 is an activating group, directing electrophiles to the ortho (C6 and C8) and para (C9) positions. Steric hindrance at the C6 and C8 positions favors substitution at the C9 position.

Synthesis_Pathway Minocycline Minocycline Nitration Nitration (HNO₃/H₂SO₄ or HNO₃/Acetic Anhydride) Minocycline->Nitration Nitro_Minocycline 9-Nitrominocycline Nitration->Nitro_Minocycline Reduction Reduction (e.g., Catalytic Hydrogenation) Nitro_Minocycline->Reduction AMC This compound Reduction->AMC

Caption: General synthetic route from Minocycline to this compound.

Experimental Protocol: Synthesis of this compound Sulfate (Adapted from Patent CN114957031B)

This protocol is provided as an illustrative example and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Nitration of Minocycline Hydrochloride

  • Rationale: Acetic acid is used as a solvent, and a mixture of concentrated nitric acid and acetic anhydride serves as the nitrating agent. This combination offers a milder alternative to the traditional use of concentrated sulfuric acid, potentially reducing side reactions and improving safety.[2]

  • Procedure: a. Dissolve 100 g of minocycline hydrochloride in 500 mL of acetic acid in a suitable reaction vessel equipped with a stirrer and a cooling bath. b. Cool the solution to 0-5 °C. c. Slowly add 100 mL of a 1:1 (v/v) mixture of 65% concentrated nitric acid and acetic anhydride to the stirred reaction solution, maintaining the temperature between 0-5 °C. d. Allow the reaction to proceed for 1 hour at this temperature. The formation of 9-nitrominocycline can be monitored by HPLC.

Step 2: Preparation of 9-Nitrominocycline Sulfate

  • Rationale: Conversion to the sulfate salt facilitates isolation and purification of the intermediate.

  • Procedure: a. To the reaction mixture from Step 1, add dilute sulfuric acid to precipitate 9-nitrominocycline sulfate. b. Isolate the precipitate by filtration. c. Wash the solid with an appropriate solvent and dry under vacuum.

Step 3: Reduction of 9-Nitrominocycline Sulfate

  • Rationale: The nitro group is reduced to an amine. While catalytic hydrogenation is a common method, this patent utilizes a different reducing agent to enhance safety and reduce cost.[2]

  • Procedure: a. Dissolve the 9-nitrominocycline sulfate in an aqueous solution of acetic acid. b. Add a suitable reducing agent (the patent suggests an alternative to palladium-on-carbon) and stir at room temperature. c. Monitor the reaction for the disappearance of the starting material and the formation of this compound by HPLC.

Step 4: Preparation of this compound Sulfate

  • Rationale: The final product is isolated as the sulfate salt.

  • Procedure: a. Upon completion of the reduction, add dilute sulfuric acid to the reaction mixture. b. The this compound sulfate can then be isolated through extraction, crystallization, washing, and drying.

Biological Activity and Mechanism of Action

While its primary role has been as a synthetic intermediate, this compound possesses notable biological activities.

Antibacterial Activity

As a tetracycline derivative, 9-AMC's fundamental mechanism of antibacterial action is the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A-site. This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[1]

Ribosome_Inhibition cluster_ribosome Bacterial 70S Ribosome cluster_30S A-Site 50S 50S Subunit 30S 30S Subunit A_Site mRNA Codon Protein_Synthesis Polypeptide Chain Elongation A_Site->Protein_Synthesis Leads to tRNA Aminoacyl-tRNA tRNA->A_Site Binding 9AMC This compound 9AMC->A_Site Binds to 30S subunit, blocking A-site Inhibition Inhibition

Caption: Mechanism of bacterial protein synthesis inhibition by this compound.

Synergistic Activity with Tigecycline

A recent study has demonstrated that 9-AMC can act as a potent adjuvant to tigecycline, restoring its efficacy against tigecycline-resistant Escherichia coli strains harboring the tet(X4) gene.[5] The proposed synergistic mechanism involves:

  • Enhanced Membrane Damage: The combination of 9-AMC and tigecycline leads to increased damage to the bacterial cell membrane.

  • Reduced Intracellular ATP: The combination affects ATP synthesis, leading to a significant decrease in intracellular ATP levels.

  • Accelerated Oxidative Damage: The synergistic action promotes oxidative stress within the bacterial cell.

This multi-pronged attack helps to overcome the enzymatic inactivation of tigecycline by the Tet(X4) enzyme.

Antiviral Activity against SARS-CoV-2

Promising new research has identified this compound as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[2] PLpro is a crucial viral enzyme for processing viral polyproteins and for evading the host's innate immune response.

  • Mechanism: 9-AMC acts as a mixed inhibitor of PLpro, binding to its active site and disrupting its proteolytic and deubiquitinase activities.

  • Efficacy: It has shown efficacy against both Delta and Omicron variants with EC50 values in the low micromolar range.

  • Synergy: When combined with other antivirals like EIDD-1931 (an active form of molnupiravir) or nirmatrelvir, 9-AMC exhibits synergistic effects, significantly reducing the required doses to inhibit the Omicron variant.[2]

PLpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle Polyprotein Viral Polyprotein PLpro Papain-like Protease (PLpro) Polyprotein->PLpro Processed by Viral_Proteins Functional Viral Proteins PLpro->Viral_Proteins Cleavage Host_Immunity Host Antiviral Immune Response PLpro->Host_Immunity Suppresses Replication Viral Replication Viral_Proteins->Replication AMC This compound AMC->PLpro Inhibits

Sources

Methodological & Application

Application Note: Process Optimization for High-Purity 9-Aminominocycline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

9-Aminominocycline is the critical pivotal intermediate in the synthesis of Tigecycline (a glycylcycline antibiotic).[1] The conversion of Minocycline to this compound involves two chemically distinct steps: electrophilic aromatic substitution (nitration) and heterogeneous catalytic hydrogenation (reduction). This guide details an optimized protocol designed to maximize regioselectivity at the C9 position while minimizing the formation of the C4-epimer—a persistent critical quality attribute (CQA) in tetracycline chemistry.

Introduction & Mechanistic Rationale

The synthesis of Tigecycline relies on introducing a tert-butylglycylamido moiety at the C9 position of the minocycline core. The prerequisite for this is the installation of an amino group at C9.[1][2][3][4][5]

The Chemical Challenge[1]
  • Regioselectivity (Nitration): The minocycline core is electron-rich. While C9 is the target, competitive nitration can occur, or over-nitration may lead to degradation.[6]

  • Stereochemical Integrity (C4-Epimerization): The dimethylamino group at C4 is stereolabile. Acidic conditions and elevated temperatures promote the reversible conversion of the natural (4S) isomer to the biologically inactive (4R) epimer.

  • Catalyst Poisoning (Reduction): The reduction of the nitro group is sensitive to sulfur contaminants carried over from the nitration step (often performed in

    
    ).
    

Phase I: Regioselective Nitration

Objective: Install the nitro group at C9 with >95% regioselectivity while maintaining C4 stereochemistry.

Mechanism

The reaction utilizes potassium nitrate (


) in concentrated sulfuric acid (

).[7] The sulfuric acid acts as both solvent and catalyst, generating the nitronium ion (

) in situ.[6] The protonated C4-dimethylamino group and the C10-phenol direct the incoming electrophile to the C9 position due to steric and electronic factors.
Optimized Protocol

Reagents:

  • Minocycline Hydrochloride (1.0 eq)[6]

  • Sulfuric Acid (90-96%, 15-18 volumes)[6]

  • Potassium Nitrate (

    
    , 1.1 - 1.2 eq)[6]
    
  • Isopropyl Ether or Isopropanol (Antisolvent for quenching)[6]

Step-by-Step Methodology:

  • Dissolution (Cryogenic Control):

    • Charge concentrated

      
       into a jacketed glass reactor.
      
    • Cool the acid to 0°C to 5°C .

    • Critical Step: Add Minocycline HCl portion-wise.[6] Do not exceed 10°C. The dissolution is exothermic.

    • Why: High temperatures at this stage trigger immediate epimerization and oxidative darkening ("black tar" formation).

  • Nitration:

    • Maintain reactor temperature at 0°C to 2°C .

    • Add

      
       granular solid in small batches over 60 minutes.
      
    • Stir for 1–2 hours. Monitor by HPLC.

    • Target: < 2% starting material remaining.

  • Quench & Isolation (Sulfate Salt Formation):

    • The reaction mixture is poured slowly into a chilled antisolvent (Isopropyl ether or Isopropanol/Heptane mix) at -10°C .

    • Observation: A bright yellow/khaki solid precipitates. This is 9-Nitrominocycline Disulfate .[7]

    • Filter immediately. Wash with cold isopropanol to remove excess acid.[6]

    • Dry under vacuum at < 40°C.[6]

Data Summary: Nitration Efficiency

ParameterStandard ConditionOptimized ConditionImpact
Temperature


Epimer content reduced from 8% to <1.5%
Acid Strength


Reduced oxidative degradation
Quench MethodWaterIsopropyl EtherImproved filtration rate; amorphous solid avoided

Phase II: Chemo-selective Reduction

Objective: Reduce the nitro group to an amine without dehalogenation (if present) or ring reduction.

Protocol A: Catalytic Hydrogenation (Industry Standard)

This method is preferred for scalability and purity.

Reagents:

  • 9-Nitrominocycline Sulfate (from Phase I)

  • Catalyst: 10% Pd/C (50% wet, ~10 wt% loading relative to substrate)[6]

  • Solvent: Methanol : Water (1:1 ratio) or 2-Methoxyethanol

  • Hydrogen Gas (

    
    )[6][8]
    

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 9-Nitrominocycline Sulfate in the Methanol/Water mixture.[9]

    • Process Check: Ensure the solution is clear. If sulfur salts precipitate, filter them before adding the catalyst to prevent poisoning.[6]

  • Hydrogenation:

    • Charge the Pd/C catalyst under inert atmosphere (

      
      ).
      
    • Pressurize the vessel with

      
       to 30–50 psi (2–3.5 bar) .
      
    • Agitate at 20°C – 25°C .

    • Note: Do not heat >30°C. Higher temperatures increase the solubility of the catalyst support and risk metal contamination.

  • Work-up:

    • Reaction is typically complete in 3–5 hours.

    • Filter through a Celite pad to remove Pd/C.[6]

    • Isolation: The filtrate (containing this compound) is often used directly in the next acylation step (telescoped process) or isolated as the HCl salt by adding concentrated HCl and cooling to precipitate.

Protocol B: Chemical Reduction (Alternative)

Useful for labs lacking high-pressure hydrogenation equipment.

  • Reagent: Sodium Dithionite (

    
    ).[10]
    
  • Conditions: Aqueous buffer (pH 6.5–7.5), ambient temperature.[6][10]

  • Advantage: Mild conditions, no heavy metals.[6]

  • Disadvantage: Generates sulfur byproducts that require extensive washing.

Process Logic & Visualization

The following diagram illustrates the critical decision nodes and chemical pathways for this synthesis.

G cluster_Nitration Phase 1: Nitration cluster_Reduction Phase 2: Reduction Start Minocycline HCl AcidMix Dissolution in H2SO4 (Temp < 5°C) Start->AcidMix Reagent Add KNO3 (Controlled Addition) AcidMix->Reagent Epimer CRITICAL FAILURE: C4-Epimerization AcidMix->Epimer Temp > 10°C Check1 HPLC Check: Start Material < 2%? Reagent->Check1 Check1->Reagent No (Continue Stirring) Quench Quench in IPA/Ether (Isolate Sulfate Salt) Check1->Quench Yes SolventPrep Dissolve in MeOH/H2O Quench->SolventPrep CatAdd Add 10% Pd/C (Inert Atmosphere) SolventPrep->CatAdd Hydrogen Hydrogenate (30-50 psi, 25°C) CatAdd->Hydrogen Filter Filter Catalyst (Celite) Hydrogen->Filter End This compound (Ready for Acylation) Filter->End

Caption: Workflow logic for this compound synthesis highlighting critical temperature control points to prevent epimerization.

Troubleshooting & Critical Quality Attributes (CQAs)

CQA 1: C4-Epimer Content
  • Symptom: HPLC shows a split peak or a shoulder on the main peak.

  • Root Cause: Exposure to high temperature in acidic media (

    
    ) or basic media (during workup).
    
  • Correction: Strictly maintain nitration temperature

    
    . During reduction workup, ensure pH adjustments are performed slowly and kept neutral (pH 7.0–7.2) if possible.
    
CQA 2: Incomplete Reduction (Pink/Red Color)
  • Symptom: Filtrate remains red or pink (indicative of azo/nitroso intermediates) rather than yellow/amber.

  • Root Cause: Catalyst poisoning by residual sulfate or insufficient

    
     pressure.
    
  • Correction: Ensure the 9-nitrominocycline sulfate intermediate is washed thoroughly with isopropanol to remove excess

    
    . Increase catalyst loading to 15% if necessary.
    
CQA 3: Oxidative Degradation
  • Symptom: Reaction mixture turns black/tarry.

  • Root Cause: Minocycline is highly sensitive to oxidation, especially at alkaline pH or in the presence of light.[6]

  • Correction: Perform all steps under Nitrogen/Argon atmosphere. Protect reaction vessels from direct light (amber glassware or foil wrap).

References

  • Vertex Pharmaceuticals. (2006). Tigecycline and methods of preparing this compound.[1][2][5][7][9][10][11] WO2006130501A2. Link

  • Wyeth Holdings. (2009). Tigecycline and methods of preparing intermediates.[1][7][9][10][11][12] WO2009052152A2. Link

  • Sumitomo Pharmaceuticals. (2019). Method for synthesizing minocycline and derivatives thereof.[2][3][4][7][8][9][10][11][12][13] CN110156624B.[5] Link

  • Hovione. (2022).[12] Method for synthesizing 9-aminomethyl tetracycline compounds.[7][12] WO2022248865.[12] Link

  • ChemicalBook. Tigecycline Synthesis and Intermediates.Link[6]

Sources

Solubility guidelines for 9-Aminominocycline in DMSO and water

[1][2]

Troubleshooting & FAQ

Q: My solution turned dark brown/black within minutes. What happened? A: This is oxidative degradation.[1] It occurs if the water was not degassed or if the pH was too high (neutral/basic).[2] Prevention: Use antioxidants (e.g., Ascorbic acid) if compatible with your assay, or strictly maintain pH < 3 during preparation.[2]

Q: Can I use PBS to dilute my stock? A: Only immediately before use. Diluting a concentrated acidic stock into PBS (pH 7.4) will cause the compound to pass through its isoelectric point, likely causing precipitation and rapid oxidation.[1][2]

Q: Is the compound light sensitive? A: Yes. All tetracyclines are photosensitive.[1][2] Handle under yellow light or in amber vessels.

References

  • Sum, P.-E., et al. (1994).[1] "Synthesis and structure-activity relationship of novel glycylcycline derivatives." Journal of Medicinal Chemistry, 37(1), 18–25.[2]

  • ChemicalBook. (2023).[1][2] "this compound hydrochloride Properties and Safety."

  • Sigma-Aldrich. (2023).[1][3] "Minocycline Hydrochloride Product Information (Analogous Solubility Data)." [2]

  • Wu, C., et al. (2024).[1][4] "this compound, a metabolite of tigecycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli."[2][4][5] Frontiers in Microbiology.

  • Google Patents. (2010).[1] "Process for the preparation of Tigecycline (WO2010032219)."[2][6] Describes the handling of 9-AMC sulfate intermediate.

Application Note: High-Purity Synthesis of Tigecycline via 9-Aminominocycline

[1]

Abstract & Strategic Overview

Tigecycline (GAR-936) is a glycylcycline antibiotic designed to overcome tetracycline resistance mechanisms, specifically ribosomal protection and efflux pumps. The structural core of Tigecycline differs from Minocycline by the addition of a bulky

This guide details the "9-Amino Route," the industry-standard pathway for Tigecycline synthesis. Unlike total synthesis, this semi-synthetic approach utilizes Minocycline as a scaffold. The critical challenge in this pathway is twofold:

  • Regioselectivity: Ensuring nitration occurs exclusively at the C9 position.

  • Stereochemical Integrity: Preventing the irreversible epimerization of the C4-dimethylamino group, a degradation pathway accelerated by basic conditions and heat.

Retrosynthetic Logic & Pathway

The synthesis is a three-stage linear sequence.[1] The strategy relies on the electron-rich nature of the D-ring in Minocycline to facilitate electrophilic aromatic substitution (Nitration), followed by reduction and acylation.

TigecyclineSynthesisFigure 1: Linear synthesis of Tigecycline from Minocycline.MinoMinocycline HClNitro9-Nitrominocycline(Disulfate Salt)Mino->Nitro HNO3 / H2SO4(-10°C)Amino9-Aminominocycline(Unstable Intermediate)Nitro->Amino H2 / Pd-CReductionTigeTigecyclineAmino->Tige N-t-butylglycyl chloride(Acylation)

[6]

Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Introduce a nitro group at C9 without over-nitrating or degrading the sensitive A-ring.

  • Reagents: Minocycline HCl, Potassium Nitrate (

    
    ), Concentrated Sulfuric Acid (
    
    
    ).[1][2][3]
  • Critical Parameter: Temperature control is non-negotiable. Exceeding 0°C risks ring oxidation.

Protocol:

  • Preparation: Charge a jacketed reactor with concentrated

    
     (5-6 volumes relative to Minocycline). Cool to -10°C .
    
  • Addition: Slowly add Minocycline HCl portion-wise. Ensure the internal temperature does not rise above -5°C. Stir until fully dissolved.

  • Nitration: Add

    
     (1.1 equivalents) in small portions over 60 minutes. Maintain temperature between -10°C and -5°C.
    
  • Quench: Pour the reaction mixture slowly into cold isopropyl ether or a mixture of ice/water (depending on isolation preference). The 9-nitrominocycline usually precipitates as a disulfate salt.

  • Isolation: Filter the yellow/khaki solid. Wash with cold isopropanol and ether. Dry under vacuum.[4][1]

Expert Insight: The use of strong acid (


) protonates the dimethylamino groups, deactivating the A-ring and directing the electrophile (

) to the D-ring (C9), which remains sufficiently electron-rich.
Phase 2: Catalytic Reduction

Objective: Convert the nitro group to an amino group. Warning: this compound (9-AM) is highly susceptible to oxidative degradation (turning black/brown).

  • Reagents: 9-Nitrominocycline, 10% Pd/C catalyst, Methanol or 2-Methoxyethanol.

Protocol:

  • Dissolution: Dissolve 9-nitrominocycline in methanol.

  • Hydrogenation: Add 10% Pd/C (10% w/w loading). Purge the vessel with Nitrogen (

    
    ) followed by Hydrogen (
    
    
    ).
  • Reaction: Hydrogenate at 30-40 psi at room temperature for 2-4 hours. Monitor via HPLC for the disappearance of the nitro peak.

  • Filtration: Filter the catalyst through a Celite pad under a nitrogen blanket.

  • Usage: Ideally, use the filtrate directly in the next step (telescoping) to avoid isolating the unstable solid. If isolation is necessary, precipitate as the sulfate salt and store under Argon at -20°C.

Phase 3: Acylation (The Critical Step)

Objective: Couple the glycyl tail. This step has the highest risk of C4-epimerization.

  • Reagents: this compound (9-AM),

    
    -t-butylglycyl chloride hydrochloride (freshly prepared or high purity), DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or NMP.
    
  • Buffer/Base: Anhydrous Sodium Carbonate (

    
    ) or similar mild base.
    

Protocol:

  • Solvent System: Dissolve 9-AM in a mixture of Acetonitrile and DMPU (ratio 1:5). The polar aprotic solvent helps dissolve the zwitterionic tetracycline while minimizing water activity.

  • Cooling: Cool the solution to 0-5°C .

  • Acylation: Add

    
    -t-butylglycyl chloride hydrochloride (1.5 equivalents).
    
  • pH Control: Monitor the reaction. The pH will drop as HCl is generated. Carefully maintain pH between 7.0 and 8.0 using a base solution.

    • Risk:[5] pH > 9.0 rapidly accelerates C4-epimerization.

    • Risk:[5] pH < 4.0 slows the reaction and may lead to hydrolysis.

  • Completion: Stir for 1-3 hours. Quench with water.[6]

  • Purification: Extract and purify via preparative HPLC (C18 column) using an Ammonium Acetate/Acetonitrile gradient.

Mechanism of Failure: C4-Epimerization

The C4 position contains an acidic proton due to the adjacent carbonyl at C3 and the dimethylamino group. Under basic conditions, this proton can be abstracted, leading to a planar enol intermediate which can re-protonate from the opposite face, forming the thermodynamically favored (but biologically inactive) 4-epi-tigecycline.

EpimerizationFigure 2: C4-Epimerization Pathway driven by basic pH.TigeTigecycline (Active)(C4-H and C4-NMe2 are Cis)EnolEnolic Intermediate(Planar C4)Tige->Enol Base (pH > 8.5)Loss of H+Enol->Tige ReversibleEpi4-Epi-Tigecycline (Inactive)(C4-H and C4-NMe2 are Trans)Enol->Epi Reprotonation

[6]

Quantitative Data & Specifications

ParameterSpecificationMethod of Control
9-Nitrominocycline Yield > 90%Maintain Temp < 0°C; Slow addition of nitrate.
This compound Purity > 95%Anaerobic handling; prevent oxidation.
Tigecycline C4-Epimer < 1.0%Strict pH control (7.0-8.0) during acylation; Cold processing.
Reaction Solvent (Acylation) ACN/DMPU or NMPSolubilizes reactants while limiting hydrolysis.

Troubleshooting & Optimization (Scientist-to-Scientist)

  • The "Black Tar" Issue: If your this compound reduction solution turns dark brown/black rapidly, oxygen ingress has occurred. 9-AM is an aminophenol derivative and oxidizes easily to quinone-imines. Solution: Sparge all solvents with Nitrogen for 30 mins before use.

  • Incomplete Acylation: If the reaction stalls, do not simply add heat. Heating > 25°C will spike epimer levels. Instead, add a fresh aliquot of the acid chloride (0.2 eq) and ensure the pH hasn't drifted too low (acid scavenges the amine nucleophile).

  • Acid Chloride Quality:

    
    -t-butylglycyl chloride is unstable. If it has hydrolyzed to the acid (N-t-butylglycine), it will not react. Verify the reagent quality via IR (carbonyl shift) or make it fresh using Thionyl Chloride (
    
    
    ) immediately before coupling.

References

  • Sum, P.-E., et al. (1994). "Glycylcyclines.[4][7][8] 1. A new generation of potent antibacterial agents through modification of 9-aminominocyclines." Journal of Medicinal Chemistry. Link

  • Sum, P.-E., & Lee, V. J. (1994). "Synthesis of Tigecycline." U.S. Patent 5,284,963.[3][9] Link

  • Krishnan, L., et al. (2006). "Methods for purifying Tigecycline." U.S. Patent 5,675,030.[3][9] Link

  • Petersen, P. J., et al. (1999). "In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936)." Antimicrobial Agents and Chemotherapy. Link

  • Hu, S., et al. (2011). "Preparation method of Tigecycline." CN Patent 102697739A. Link

Application Note: A Comprehensive Guide to the Handling and Storage of Hygroscopic 9-Aminominocycline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and storage of 9-Aminominocycline, a key intermediate and active pharmaceutical ingredient (API) known for its hygroscopic nature. Due to its propensity to absorb moisture from the atmosphere, improper handling and storage can lead to significant degradation, impacting its chemical integrity, physical properties, and ultimately, the accuracy and reproducibility of experimental results. This document outlines the scientific principles behind the hygroscopicity of this compound, provides detailed protocols for its handling in a laboratory setting, and specifies optimal storage conditions to ensure its long-term stability.

Introduction: The Challenge of Hygroscopicity in this compound

This compound is a semi-synthetic derivative of the tetracycline antibiotic minocycline.[1] It serves as a crucial intermediate in the synthesis of advanced tetracycline antibiotics, such as tigecycline.[2] The molecule's complex structure, rich in polar functional groups, makes it susceptible to hygroscopicity—the tendency to attract and absorb moisture from the surrounding environment.[3]

The absorption of water can have a cascade of detrimental effects on this compound, including:

  • Chemical Degradation: Moisture can facilitate hydrolysis and oxidation, leading to the formation of impurities and a decrease in the compound's potency. For tetracycline derivatives, moisture can contribute to epimerization, altering the stereochemistry and potentially reducing therapeutic efficacy.[4][5]

  • Physical Alterations: The uptake of water can cause the yellow crystalline powder to change its physical state, leading to clumping, caking, or even deliquescence (dissolving in the absorbed water).[6][7] These changes can significantly hinder accurate weighing and dispensing.

  • Inaccurate Dosing: The presence of absorbed water increases the measured weight of the compound, leading to artificially inflated concentrations when preparing solutions. This can introduce significant errors in downstream applications and compromise the validity of experimental data.[8]

Understanding and mitigating the effects of hygroscopicity are therefore paramount to ensuring the quality, stability, and reliable use of this compound in research and development.

Understanding the Hygroscopic Nature of this compound

While specific dynamic vapor sorption (DVS) data for this compound is not widely published, its structural similarity to minocycline and other tetracyclines suggests a significant affinity for water. The hygroscopicity of a pharmaceutical solid is typically classified based on its moisture uptake under defined conditions, as outlined by the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).

Table 1: Hygroscopicity Classification of Pharmaceutical Solids

Hygroscopicity ClassWeight Gain at 25°C and 80% Relative Humidity (RH)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from the European Pharmacopoeia.

Given the handling challenges reported for minocycline derivatives, it is prudent to treat this compound as at least hygroscopic , if not very hygroscopic , and implement handling and storage protocols accordingly.

Recommended Storage Conditions for this compound

To maintain the integrity of this compound, strict adherence to appropriate storage conditions is essential. The primary goal is to minimize its exposure to atmospheric moisture.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CRefrigerated temperatures slow down potential degradation reactions.[4]
Relative Humidity (RH) As low as possible, ideally < 30% RHMinimizes moisture absorption and subsequent degradation.[9]
Atmosphere Inert gas (e.g., Argon or Nitrogen)For long-term storage or for highly sensitive applications, an inert atmosphere prevents both moisture absorption and oxidation.
Container Tightly sealed, amber glass vial or equivalentProtects from moisture and light, as tetracyclines can be light-sensitive.[10]
Desiccant Use of a desiccant is highly recommendedA desiccant, such as silica gel, placed within a secondary container (desiccator) will help maintain a low-humidity environment.[11]

Long-Term Storage Protocol:

  • Aliquot the required amounts of this compound into individual, small, amber glass vials. This minimizes the exposure of the entire stock to atmospheric conditions during repeated use.

  • Purge each vial with an inert gas (argon or nitrogen) before sealing tightly.

  • Place the sealed vials in a desiccator containing a suitable desiccant.

  • Store the desiccator in a refrigerator at 2°C to 8°C.

Laboratory Handling Protocols for this compound

Due to its hygroscopic nature, handling this compound requires careful planning and execution to minimize moisture exposure.

Personal Protective Equipment (PPE)

Before handling, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Weighing Protocol

Accurate weighing is critical and challenging. The following protocol is recommended:

Objective: To accurately weigh a precise amount of this compound while minimizing moisture absorption.

Materials:

  • This compound in its storage container

  • Analytical balance (preferably in a low-humidity environment)

  • Spatula

  • Weighing paper or boat

  • Pre-tared receiving vessel (e.g., vial or flask)

Procedure:

  • Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature inside a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Controlled Environment: If available, perform the weighing procedure inside a glove box with a controlled low-humidity atmosphere. If a glove box is not available, work quickly and efficiently in an area with the lowest possible ambient humidity.

  • Tare the Receiving Vessel: Place the final container (e.g., a vial for preparing a stock solution) on the analytical balance and tare it.

  • Rapid Transfer: Open the this compound container. Using a clean, dry spatula, quickly transfer an approximate amount of the powder to the tared receiving vessel. Avoid using a weighing boat if possible to minimize transfer steps and exposure time.

  • Record the Mass: Immediately seal the receiving vessel and record the precise weight.

  • Seal the Stock Container: Promptly and tightly seal the main stock container of this compound and return it to the desiccator for proper storage.

  • Calculate the Exact Concentration: Use the recorded weight to calculate the exact concentration of the prepared solution.

Preparation of Stock Solutions

Preparing stock solutions of hygroscopic compounds requires a methodical approach to ensure accurate concentrations.

Objective: To prepare a stock solution of this compound at a known concentration.

Materials:

  • Weighed this compound in a sealed vessel

  • Anhydrous solvent (e.g., DMSO, DMF, or a suitable buffer)

  • Volumetric flask or appropriate vial

  • Pipettes or syringes for solvent transfer

Procedure:

  • Solvent Preparation: Use a high-purity, anhydrous grade solvent to minimize the introduction of water.

  • Dissolution: Add the appropriate volume of the chosen solvent to the pre-weighed this compound in its sealed vessel.

  • Mixing: Mix thoroughly by vortexing or sonication until the compound is completely dissolved.

  • Storage of Stock Solution: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous solutions, it is recommended to use them on the same day of preparation.[10]

Diagram 1: Experimental Workflow for Handling Hygroscopic this compound

G cluster_storage Storage cluster_handling Handling Workflow storage Store at 2-8°C in a desiccator equilibrate Equilibrate container to room temperature in a desiccator storage->equilibrate Retrieve weigh Weigh quickly in a low-humidity environment equilibrate->weigh Proceed to weighing dissolve Dissolve in anhydrous solvent weigh->dissolve Prepare solution aliquot Aliquot and store stock solution at -20°C or below dissolve->aliquot Final preparation

Caption: Workflow for proper handling of this compound.

Consequences of Improper Handling: A Mechanistic Perspective

Failure to adhere to proper handling and storage protocols can lead to scientifically significant consequences.

Diagram 2: Degradation Pathways of Tetracycline Analogs

G A This compound (Active Form) C Epimerization (Reduced Activity) A->C Reversible reaction D Hydrolysis/Oxidation (Inactive Products) A->D Irreversible degradation E Physical Changes (Clumping, Caking) A->E Physical alteration B Moisture (H2O) B->C Catalyzes B->D Initiates B->E Causes

Caption: Impact of moisture on this compound stability.

The presence of water can lead to the formation of epimers at the C4 position of the tetracycline ring system, which often exhibit reduced biological activity. Furthermore, hydrolysis can cleave labile functional groups, and oxidation can modify the aromatic rings, leading to a loss of the compound's intended chemical properties.[4][12]

Conclusion

This compound is a valuable compound in pharmaceutical research and development, but its inherent hygroscopicity presents significant handling and storage challenges. By understanding the mechanisms through which moisture can compromise its integrity and by implementing the detailed protocols outlined in this application note, researchers can ensure the stability and reliability of this compound, leading to more accurate and reproducible scientific outcomes. The core principles of minimizing exposure to atmospheric moisture through controlled storage environments, proper equilibration, and rapid handling are essential for maintaining the quality of this important chemical entity.

References

  • Minocycline - StatPearls - NCBI Bookshelf - NIH. (2023-11-12). National Center for Biotechnology Information. [Link]

  • aMINO-02/SDS - Safety D
  • 9-Amino minocycline hydrochloride - AK Scientific, Inc.
  • Exploring the Chemical Synthesis Potential of this compound Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • 9-Amino Minocycline Hydrochloride CAS 149934-21-4 - Home Sunshine Pharma.
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide - Benchchem.
  • How to Handle Hygroscopic Reference Standards?
  • Minocycline - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • minocycline-hydrochloride.pdf - JG Pharma.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (2021-09-16). National Center for Biotechnology Information. [Link]

  • Safety D
  • MINOCYCLINE HYDROCHLORIDE - TOKU-E. (2020-03-24).
  • WO2006130500A2 - Tigecycline and methods of preparing this compound - Google P
  • 9-Amino minocycline hydrochloride | 149934-21-4 - ChemicalBook.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022-06-28). Taylor & Francis. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. (2022-04-11).
  • This compound | C23H28N4O7 | CID 54676112 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • WO2022029796A1 - An improved process for the preparation of Tigecycline intermediate ...
  • 9-Amino-minocycline HCl | C23H29ClN4O7 | CID 56763842 - PubChem. National Center for Biotechnology Information. [Link]

  • A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC. (2024-07-08). National Center for Biotechnology Information. [Link]

  • Weighing Hazardous Powders in the Labor
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2019-01-01).
  • Minocycline: Package Insert / Prescribing Inform
  • What are recommended packaging conditions for highly hygroscopic APIs?
  • WO2014151347A1 - Minocycline derivatives - Google P
  • METHOD DEVELOPMENT AND VALIDATION FOR ASSAY OF MINOCYCLINE HYDROCHLORIDE IN DOSAGE FORMS BY RP-HPLC - TSI Journals.
  • US20090212140A1 - System and method for processing hygroscopic materials - Google P
  • Classification of hygroscopic powders.
  • Annex 9 Guide to good storage practices for pharmaceuticals1 - FDA.
  • Handling Bulk Powder Materials - Flexicon Corpor
  • An HPTLC method for the determination of minocycline in human plasma, saliva, and gingival fluid after single step liquid extraction - PubMed. (2010-01-01). National Center for Biotechnology Information. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according.
  • Degradation of Minocycline by the Adsorption–Catalysis Multifunctional PVDF–PVP–TiO2 Membrane: Degradation Kinetics, Photocatalytic Efficiency, and Toxicity of Products - PMC - PubMed Central. (2021-11-24). National Center for Biotechnology Information. [Link]

  • Stability testing of existing active substances and related finished products. (2023-07-13). European Medicines Agency. [Link]

  • Stability of antibiotics in drinking water: An advanced approach towards the impacts of water quality parameters on doxycycline bioavailability - NIH. (2022-03-01). National Center for Biotechnology Information. [Link]

Sources

9-Aminominocycline dosing concentrations for bacterial efflux pump inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Dosing of 9-Aminominocycline (9-AMC) for Bacterial Efflux Pump Inhibition

Executive Summary

This compound (9-AMC), a primary metabolite of tigecycline and a minocycline derivative, has emerged as a potent adjuvant capable of reversing tetracycline resistance. Unlike traditional efflux pump inhibitors (EPIs) that sterically block the pump channel (e.g., PAβN), recent findings suggest 9-AMC functions as a bio-energetic inhibitor . It disrupts the bacterial membrane structure and depletes the Proton Motive Force (PMF) and intracellular ATP, effectively de-energizing ATP-dependent and proton-driven efflux pumps (such as Tet(A), Tet(B), and AcrAB-TolC).

This guide provides precise dosing strategies and validation protocols to utilize 9-AMC as an EPI, specifically to restore the efficacy of partner antibiotics like tigecycline against resistant Escherichia coli and Acinetobacter baumannii.

Mechanistic Basis & Dosing Logic

To effectively dose 9-AMC, one must understand that it acts synergistically by compromising the energy source of the efflux machinery rather than just competing for the binding site.

Mechanism of Action: Bio-Energetic Uncoupling
  • Primary Target: Bacterial Inner Membrane.

  • Action: 9-AMC inserts into the lipid bilayer, increasing permeability.

  • Consequence: Dissipation of the transmembrane potential (

    
    ) and proton gradient (
    
    
    
    ).
  • Result: Efflux pumps, which require PMF or ATP to transport antibiotics against the concentration gradient, stall. Intracellular accumulation of the partner drug (e.g., tigecycline) increases to lethal levels.

G cluster_0 Extracellular Environment cluster_1 Bacterial Cell Membrane cluster_2 Intracellular Space AMC This compound (9-AMC) Membrane Lipid Bilayer Integrity AMC->Membrane Inserts & Disrupts TIG Partner Antibiotic (e.g., Tigecycline) Accumulation Antibiotic Accumulation TIG->Accumulation Influx > Efflux PMF Proton Motive Force (PMF / ATP) Membrane->PMF Depolarization (Leakage) Pump Efflux Pump (TetA / AcrAB) PMF->Pump Energy Cut-off Pump->TIG Fails to Export Death Bacterial Cell Death Accumulation->Death Ribosomal Binding

Figure 1: The bio-energetic uncoupling mechanism of 9-AMC leading to efflux pump failure.

Strategic Dosing Concentrations

The dosing of 9-AMC is biphasic: it has intrinsic antibacterial activity at high concentrations, but for efflux inhibition (adjuvant activity), specific sub-lethal or fixed concentrations are used.

Table 1: Recommended Dosing Ranges for 9-AMC
Application ContextRecommended ConcentrationRationale
Efflux Inhibition (Adjuvant) 16 µg/mL – 32 µg/mL Effectively disrupts membrane potential without killing the cell instantly, allowing partner drug synergy.
Biofilm Eradication 32 µg/mL (with 256 µg/mL Tigecycline)Higher concentration required to penetrate extracellular polymeric substances (EPS) and disrupt dormant cells.
Intrinsic MIC (Monotherapy) Strain Dependent (Range: 4 – 64 µg/mL)9-AMC alone acts as a tetracycline; however, resistant strains often have high MICs, necessitating the combination approach.
Screening Range 2 µg/mL – 64 µg/mL Use in Checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI).

Critical Note: The concentration of 16 µg/mL is the empirical "sweet spot" identified in recent studies (e.g., against tet(X4)-positive E. coli) where it restores tigecycline sensitivity from Resistant (MIC 32 µg/mL) to Susceptible (MIC < 0.5 µg/mL).

Experimental Protocols

Protocol A: Synergistic Checkerboard Assay

Purpose: To quantify the reduction in partner antibiotic MIC in the presence of 9-AMC.

Materials:

  • This compound (stock 10 mg/mL in DMSO).

  • Partner Antibiotic (e.g., Tigecycline).[1][2][3][4]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (polypropylene).

  • Bacterial inoculum (

    
     CFU/mL).
    

Workflow:

  • Matrix Setup:

    • Row A-H: 2-fold serial dilution of 9-AMC (e.g., 64 µg/mL down to 0.5 µg/mL).

    • Column 1-12: 2-fold serial dilution of Tigecycline (e.g., 8 µg/mL down to 0.008 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: 37°C for 18-24 hours.

  • Analysis: Determine the MIC of the combination. Calculate FICI:

    
    
    
    • Interpretation: FICI ≤ 0.5 indicates Synergy (Successful Efflux Inhibition).

Protocol B: Real-Time Efflux Kinetics (Ethidium Bromide Accumulation)

Purpose: To physically demonstrate the inhibition of the efflux pump machinery by 9-AMC.

Principle: Ethidium Bromide (EtBr) is a substrate for many efflux pumps. In functional cells, EtBr is pumped out and fluorescence is low. When pumps are inhibited by 9-AMC, EtBr accumulates and intercalates with DNA, causing a spike in fluorescence.

Step-by-Step Methodology:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Wash cells 3x with PBS to remove energy sources (glucose).

    • Resuspend in PBS to

      
      .
      
  • Loading Phase:

    • Add Ethidium Bromide to a final concentration of 2 µg/mL .

    • Note: Cells are energy-starved; EtBr will slowly enter.

  • Treatment & Activation:

    • Aliquot suspension into a black-walled 96-well fluorometric plate.

    • Group 1 (Control): PBS only.

    • Group 2 (Glucose): Add Glucose (0.4%) to re-energize pumps (Fluorescence should drop as EtBr is pumped out).

    • Group 3 (Test): Add Glucose (0.4%) + 9-AMC (16 µg/mL) .

  • Measurement:

    • Monitor fluorescence immediately (Ex: 530 nm / Em: 590 nm) every 60 seconds for 30 minutes.

Expected Result:

  • Group 2 (Active Efflux): Rapid decrease in fluorescence (Pumps working).

  • Group 3 (Inhibited): Fluorescence remains high or increases (Pumps disabled by 9-AMC).

Workflow Start Mid-Log Culture Wash PBS Wash (Starvation) Start->Wash Load Add EtBr (2 µg/mL) Wash->Load Split Split Groups Load->Split PosCtrl Add Glucose (Pumps ON) Split->PosCtrl Test Add Glucose + 9-AMC (16 µg/mL) Split->Test Read1 Fluorescence DROP (Efflux Active) PosCtrl->Read1 Read2 Fluorescence HIGH (Efflux Inhibited) Test->Read2

Figure 2: Experimental workflow for validating efflux inhibition using EtBr accumulation.

References

  • Sun, Y., et al. (2024). "A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli." Frontiers in Microbiology, 15.

  • Honeyman, L., et al. (2015). "Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline."[5] Antimicrobial Agents and Chemotherapy, 59(11), 7044–7060.

  • Blair, J. M., & Piddock, L. J. (2016). "How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps." mBio, 7(4), e00840-16.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Minocycline Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the persistent challenge of low yields (<50%) during the electrophilic nitration of Minocycline to 9-nitrominocycline (a critical intermediate for Tigecycline).

The nitration of Minocycline is deceptively simple in theory but notoriously difficult in practice due to the molecule's zwitterionic nature and the instability of the C4-dimethylamino group . Low yields are rarely due to a single factor; they typically result from a convergence of poor thermal management, incorrect acid stoichiometry, and degradation during the "danger zone" of the work-up pH profile.

Module 1: Reaction Kinetics & Thermodynamics

Why is my reaction mixture turning black/tarry?

The Diagnosis: If your reaction mixture darkens significantly (deep brown/black) or forms tar, you are likely witnessing oxidative degradation rather than nitration. The D-ring of Minocycline is electron-rich (phenol-like), making it highly susceptible to oxidation by nitric acid if the nitronium ion (


) concentration is not strictly controlled or if the temperature spikes.

The Mechanism: The reaction relies on the generation of the nitronium ion (


) in concentrated sulfuric acid.


  • Failure Point 1 (Water Content): If your H2SO4 is not concentrated (>95%), the equilibrium shifts left, reducing

    
    . You then add more nitrate to compensate, which increases the oxidative potential of the solution without increasing the nitration rate.
    
  • Failure Point 2 (Exotherm): The nitration is exothermic. Minocycline degradation follows Arrhenius kinetics; a localized temperature spike >0°C (even for seconds) initiates irreversible ring opening.

Corrective Protocol:

  • Cryogenic Addition: The nitrate salt (KNO3 or NaNO3) must be added to the H2SO4/Minocycline solution at -10°C to 0°C .

  • Solid Addition: Do not add nitric acid liquid if possible; use micronized nitrate salts. This allows for a slow dissolution-controlled release of

    
    , preventing localized "hotspots" of concentration.
    
  • Urea Scavenging: Add 0.5 – 1.0 eq of Urea to the reaction mixture. Urea scavenges nitrous acid (

    
    ), a byproduct that catalyzes the oxidative degradation of the tetracycline ring.
    
Visualization: The Nitration vs. Degradation Pathway

NitrationPathways cluster_conditions Critical Control Points Mino Minocycline (Start) Acid Strong Acid (H2SO4) + Nitrate Mino->Acid Epi 4-Epiminocycline (Impurity) Mino->Epi pH 2-5 (Workup) TS Transition State (Sigma Complex) Acid->TS T < 0°C Controlled NO2+ Oxid Oxidative Degradation (Black Tar) Acid->Oxid T > 5°C Excess HNO3 Nitro9 9-Nitrominocycline (Target) TS->Nitro9 Major Product

Figure 1: Reaction pathways showing the narrow window for successful nitration versus oxidation (thermal failure) or epimerization (pH failure).

Module 2: Regioselectivity & Epimerization

I have conversion, but the purity is low. What is the impurity?

The Diagnosis: The most common impurity is 4-epiminocycline . Minocycline has a stereocenter at C4.[1] Under acidic conditions, this position can epimerize.[1][2]

The Causality:

  • The Stability Paradox: Minocycline is relatively stable in very strong acid (pH < 1) and stable in neutral forms. However, it is highly unstable in the "weak acid" window (pH 2–5).

  • The Quenching Trap: When you quench the reaction (pouring H2SO4 mix into water/ice), the pH transitions from <0 to >1. If the solution lingers in the pH 2–5 range during neutralization, C4-epimerization accelerates rapidly.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
High 4-Epimer content Slow quenching or "lingering" at pH 3-5.Quench onto ice rapidly. Use strong base (NaOH) to pass pH 2-5 quickly, or isolate as sulfate salt immediately.
Unreacted Minocycline Wet H2SO4 or insufficient Nitrate.Ensure H2SO4 is >96%.[3] Verify stoichiometry (1.05 - 1.1 eq Nitrate).
Dinitration (C7 & C9) Excess Nitrate or high temp.Reduce Nitrate to 1.0 eq. Maintain T < -5°C.

Module 3: Work-up & Isolation Strategy

My HPLC shows 85% product, but I only isolate 40%. Where is the loss?

The Diagnosis: You are losing product to the mother liquor due to the Amphoteric Solubility Profile . 9-Nitrominocycline is a zwitterion. It has high solubility in water at both low pH (protonated amine) and high pH (deprotonated phenol).

The "Sweet Spot" Protocol: To maximize isolated yield, you must target the Isoelectric Point (pI) during precipitation.

  • Quench: Pour reaction mix onto crushed ice/water (maintain T < 5°C).

  • Neutralization: Slowly adjust pH with 50% NaOH or Ammonia.

  • Target pH: The precipitation zone is narrow.

    • Target pH: 3.8 – 4.2 (Critical).

    • Note: At pH < 3.5, the salt is soluble. At pH > 5.0, the phenolic moiety ionizes, resolubilizing the compound.

  • Extraction (Alternative): If precipitation is difficult (oiling out), do not filter. Extract the aqueous quench (at pH 4.0) with IPA/DCM (Isopropanol/Dichloromethane) mixtures. Minocycline derivatives have poor solubility in pure non-polar solvents but extract well into polar organic blends.

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield Detected ColorCheck Is Reaction Mix Black? Start->ColorCheck TempIssue Thermal Runaway Action: Improve Cooling Add Nitrate Slower ColorCheck->TempIssue Yes HPLCCheck HPLC: High Conversion? ColorCheck->HPLCCheck No (Red/Orange) WorkupIssue Isolation Loss Action: Check pH (3.8-4.2) Test Mother Liquor HPLCCheck->WorkupIssue Yes (Product in Soln) ImpurityCheck Identify Impurity HPLCCheck->ImpurityCheck No (Wrong Peak) Epimer 4-Epimer Found Action: Faster Quench Avoid pH 2-5 dwell ImpurityCheck->Epimer Peak < SM RT StartMat Unreacted SM Action: Check H2SO4 Dryness ImpurityCheck->StartMat Peak = SM RT

Figure 2: Diagnostic flowchart for identifying the root cause of yield loss.

Frequently Asked Questions (FAQ)

Q: Can I use Nitric Acid (HNO3) instead of Potassium Nitrate (KNO3)? A: While chemically possible, we advise against liquid HNO3 for scale-up. Solid KNO3 allows for a heterogeneous reaction where the rate of dissolution limits the reaction rate, preventing runaway exotherms. Liquid HNO3 creates immediate high concentrations of oxidant, increasing the risk of "tarring" the D-ring.

Q: Why do I need to use anhydrous HF in some protocols? A: Some older literature suggests HF (Hydrofluoric acid) to improve regioselectivity. However, modern industrial processes (see Wyeth/Pfizer patents) generally avoid HF due to safety. High-concentration H2SO4 (96-98%) is sufficient if temperature is controlled strictly.

Q: My product oils out instead of crystallizing at pH 4.0. Why? A: This is often due to residual organic solvents or high salt concentrations (Na2SO4 from neutralization).

  • Fix: Seed the mixture with authentic 9-nitrominocycline crystals at pH 3.5 before adjusting to pH 4.0.

  • Fix: Keep the temperature low (0-5°C) during neutralization. Oiling is more common at room temperature.

References

  • Bernardi, L., et al. "Tetracycline derivatives." U.S. Patent No.[4][5] 3,483,251. Washington, DC: U.S. Patent and Trademark Office. (Foundational chemistry for nitration of tetracyclines).

  • Sum, P. E., & Lee, V. J. (1994). "Synthesis and structure-activity relationship of novel glycylcycline derivatives leading to the discovery of GAR-936." Bioorganic & Medicinal Chemistry Letters, 4(16), 1925-1930. Link

  • Krishnan, L., et al. (2007). "Method of producing 7-(substituted)-9-[(substituted glycyl)-amidol]-6-demethyl-6-deoxytetracyclines." U.S. Patent No.[4][5] 5,284,963.[4][5] (Key industrial reference for Tigecycline precursors). Link

  • Boothe, J. H., et al. (1958). "Chemistry of Tetracycline Antibiotics." Journal of the American Chemical Society. (Mechanistic grounding for C4-epimerization). Link

  • BenchChem Technical Database. "In Vitro and In Vivo Stability of 4-Epiminocycline." (Data on pH-dependent degradation windows). Link

Sources

Removing metal impurities from 9-Aminominocycline samples

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TIGE-INT-009 Subject: Removal of Residual Palladium (Pd) & Metal Impurities from 9-Aminominocycline (9-AM) Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Context[1][2][3]

User Issue: High residual Palladium (>50 ppm) and trace Iron (Fe) in this compound sulfate intermediate following Pd/C hydrogenation of 9-nitrominocycline. Impact: Catalyst poisoning in the subsequent acylation step (Tigecycline synthesis) and regulatory non-compliance (ICH Q3D).

The Challenge: this compound (9-AM) is a zwitterionic tetracycline derivative. It presents a unique purification paradox:

  • Chelation: The β-diketone system (C11/C12) acts as a powerful ligand, binding metals (Pd, Fe) tightly, making simple filtration ineffective.

  • Instability: 9-AM is highly susceptible to oxidation at C9 and epimerization at C4 under basic conditions or prolonged exposure to air. Harsh extraction methods often degrade the product.

This guide provides a Self-Validating Scavenging Protocol designed to break the metal-chelate bond without compromising the API's structural integrity.

The Chemistry of Retention (Why filtration failed)

You cannot simply filter out the Palladium because it is no longer just "suspended." It has likely leached from the carbon support and formed a soluble coordination complex with the 9-AM.

Chelation Mechanism Diagram

The following diagram illustrates how the metal impurities are retained within the tetracycline core and the workflow to remove them.

G cluster_0 The Problem: Chelation cluster_1 The Solution: Competitive Scavenging Pd Leached Pd(II) Complex Soluble Pd-AM9 Complex (Cannot be filtered) Pd->Complex Coordination AM9 This compound AM9->Complex C11/C12 Binding Scavenger Thiol-Silica Scavenger (High Affinity) Complex->Scavenger Ligand Exchange Complex->Scavenger FreePd Scavenger-Pd (Solid Phase) Scavenger->FreePd Irreversible Bind PureAPI Purified 9-AM Scavenger->PureAPI Release

Caption: Mechanism of Palladium retention via chelation and subsequent removal via competitive ligand exchange using Thiol-functionalized silica.

Recommended Protocol: Thiol-Silica Scavenging[4]

We recommend Solid-Supported Scavengers (Functionalized Silica) over crystallization or liquid-liquid extraction. Silica scavengers avoid emulsion formation and operate rapidly, minimizing oxidation risks.

Target Specification: Pd < 10 ppm.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent).

    • Why: Thiol (SH) has a higher affinity for Pd(II) than the tetracycline ketone system.

  • Solvent: Water/Methanol or 2-Methoxyethanol (compatible with the hydrogenation step).

  • Atmosphere: Nitrogen or Argon (Critical).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Preparation Dissolve crude 9-AM in degassed water/MeOH (1:1) at approx. 10 volumes. Adjust pH to 4.0–5.0 using dilute H₂SO₄.Solubility & Stability: 9-AM is most stable at acidic pH. Degassing prevents oxidative degradation.
2. Dosing Add 4 molar equivalents of Thiol-Silica relative to the estimated Pd content (not the API weight).Stoichiometry: If Pd content is unknown, start with 10% w/w relative to the API.
3. Contact Stir the slurry at 40°C for 60 minutes under inert atmosphere.Kinetics: Heat promotes the ligand exchange (breaking the Pd-Tetracycline bond). Do not exceed 50°C to avoid epimerization.
4. Filtration Filter the suspension through a 0.45µm membrane (PTFE or Nylon). Wash the cake with 2 volumes of solvent.Separation: The Pd is now bound to the solid silica and is physically removed.
5. Validation Take an aliquot of the filtrate for ICP-MS analysis.Verification: Ensure Pd is <20ppm before proceeding to isolation.
6. Isolation Concentrate filtrate or precipitate by adding isopropanol/antisolvent to recover 9-AM sulfate.Recovery: Standard isolation of the salt form.

Troubleshooting Guide (FAQ Matrix)

Issue #1: "I added the scavenger, but Pd levels are still high (>50 ppm)."

  • Root Cause A: Kinetic Barrier. The Pd-Tetracycline complex is thermodynamically stable. Room temperature stirring is insufficient to overcome the activation energy for ligand exchange.

    • Fix: Increase temperature to 45°C–50°C.

  • Root Cause B: Incorrect Scavenger. If the Pd is in the Pd(0) (metallic nanoparticle) state rather than Pd(II), Thiol may be slow.

    • Fix: Switch to a Thiourea or DMT (Dimercaptotriazine) functionalized scavenger, or add a mild oxidant to convert Pd(0) to Pd(II) (risky with 9-AM). Recommendation: Stick to Thiol but increase time/temp.

Issue #2: "The solution turned dark brown/black during scavenging."

  • Root Cause: Oxidation. This compound oxidizes rapidly to form quinone-like degradation products.

  • Fix:

    • Ensure the reaction vessel is purged with Nitrogen/Argon.

    • Add an antioxidant: Ascorbic acid (0.1% w/w) can be added to the buffer during scavenging without interfering with Thiol binding.

Issue #3: "I am losing significant yield (>15%) on the scavenger."

  • Root Cause: Non-specific binding. The silica backbone might be adsorbing the polar 9-AM.

  • Fix: Ensure the solvent system has sufficient ionic strength or polarity. If using pure water, add 5-10% Methanol. Verify that the silica pore size is appropriate (60Å is standard; larger pores may trap small molecules).

Analytical Validation (Self-Validating System)

Do not rely on visual inspection. Implement this checkpoint logic:

DecisionTree Start Filtrate Post-Scavenging ICP Test: ICP-MS for Pd Start->ICP HPLC Test: HPLC for Purity Start->HPLC CheckPd Pd < 20ppm? ICP->CheckPd CheckPurity Epimer < 1.0%? HPLC->CheckPurity Pass PROCEED TO ACYLATION (Tigecycline Step) CheckPd->Pass Yes FailPd RE-TREAT (New Scavenger Load) CheckPd->FailPd No CheckPurity->Pass Yes FailPur REJECT BATCH (Degradation Occurred) CheckPurity->FailPur No

Caption: Decision logic for batch release post-scavenging. Both metal content and epimer levels must pass.

Data Reference Table: Scavenger Performance on Tetracyclines
Scavenger TypeFunctional GroupPd Removal Efficiency9-AM RecoveryNotes
SiliaMetS® Thiol Si-(CH₂)₃-SHHigh (95-99%) >95%Best balance of selectivity and yield.
SiliaMetS® Thiourea Si-ThioureaHigh (90-98%)90-95%Better for high-oxidation state metals, slightly lower yield.
Activated Carbon N/AVariable (50-80%)Low (<70%) Not Recommended. High API loss due to adsorption.
Crystallization N/ALow (20-40%)HighInefficient for ppm-level polishing.

References

  • Krishnan, A. et al. (2011). Process for the preparation of Tigecycline. US Patent 7,879,828.

    • Relevance: Details the hydrogenation of 9-nitrominocycline and the isolation of the this compound sulf
  • Sum, P. et al. (1994). 7-Substituted-9-substituted amino-6-demethyl-6-deoxytetracyclines. US Patent 5,284,963.[1]

    • Relevance: Foundational chemistry for this compound synthesis and handling of glycylcyclines.[2]

  • Biotage. (2023).[3] How to Remove Palladium in three easy steps.

    • Relevance: General industry protocols for Pd scavenging which apply to the methodology described.
  • SiliCycle Inc. (2016).[4] Metal Scavenging using bulk SiliaMetS functionalized silica.

    • Relevance: Operational parameters for Thiol-based scavenging (time, temper
  • Lambs, L. et al. (1988).[5] Metal ion-tetracycline interactions in biological fluids. Inorganic Chemistry.

    • Relevance: Scientific grounding for the chelation mechanism of tetracyclines (C11/C12 binding) described in Section 2.

Sources

Technical Support Center: 9-Aminominocycline Stability Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Oxidative Degradation of 9-Aminominocycline (9-AM) Solutions Document ID: TSC-9AM-OX-001 Version: 2.4 (Current) Audience: Chemical Process Engineers, Analytical Chemists, Pharmaceutical Researchers

Executive Summary & Mechanism of Action

The Challenge: this compound (9-AM) is a critical intermediate in the synthesis of glycylcycline antibiotics (e.g., Tigecycline). Unlike standard tetracyclines, the presence of the amino group at position C9 significantly increases the electron density of the D-ring. While this facilitates electrophilic substitution (necessary for synthesis), it renders the molecule exceptionally prone to oxidative attack by dissolved oxygen, a process catalyzed by trace metal ions and light.

The Mechanism: Oxidative degradation typically proceeds via a radical mechanism involving the phenolic groups and the C9-amine. This results in the formation of quinones and extended conjugated systems, manifesting visually as a rapid color shift from yellow/orange to dark brown/red.

Visualization: Oxidative Degradation Pathway

The following diagram illustrates the cascade of failure when 9-AM is exposed to oxidative stressors.

OxidationPathway Substrate This compound (Electron-Rich D-Ring) Intermediate Phenoxy Radical / Semiquinone Substrate->Intermediate Oxidation (e- transfer) Stressors Catalysts: Dissolved O2 + Light + Trace Metals (Fe, Cu) Stressors->Intermediate Product Ortho-Quinones & Polymerized Aggregates (Brown/Red Color) Intermediate->Product Polymerization

Figure 1: Mechanistic pathway of 9-AM oxidative degradation. Note that the presence of metal ions acts as a force multiplier for oxidation.

Critical Control Parameters (CCP)

To maintain solution integrity, you must control the thermodynamic and kinetic drivers of oxidation.

ParameterSpecificationScientific Rationale
Dissolved Oxygen (DO)

Oxygen is the primary reactant. Sparging is non-negotiable.
Temperature

Oxidation rates follow Arrhenius kinetics; lower T slows radical propagation.
pH Window

Alkaline pH promotes phenolate ion formation, which oxidizes rapidly. Very low pH (

) risks epimerization.
Light Exposure

UV/Blue light excites the aromatic system, generating singlet oxygen. Use amber glass.
Trace Metals

Transition metals (Fe, Cu) catalyze Fenton-like radical generation.

Standard Operating Procedure (SOP): Preparation of Stable Solutions

Objective: Prepare a 1 mg/mL stock solution of 9-AM with


 purity retention over 24 hours.
Reagents Required:
  • This compound (Sulfate or HCl salt preferred)

  • Water (LC-MS Grade)

  • Argon or Nitrogen gas (High Purity)

  • Antioxidant: Sodium Sulfite (

    
    ) or Ascorbic Acid
    
  • Chelator: Disodium EDTA

Workflow Protocol

Step 1: Solvent Pre-Conditioning (The "Zero-O2" Rule)

  • Action: Sparge LC-MS grade water with Argon for at least 15 minutes before adding any solids.

  • Why: Adding solid 9-AM to oxygenated water initiates degradation immediately. You cannot "undo" oxidation by sparging later.

Step 2: The "Protective Cocktail"

  • Action: Dissolve EDTA (

    
    ) and Sodium Sulfite (
    
    
    
    ) into the deoxygenated water.
  • Why: EDTA sequesters trace metals; Sulfite acts as a sacrificial anode, reacting with oxygen before the 9-AM does.

Step 3: Solubilization

  • Action: Add 9-AM salt while maintaining a gentle inert gas blanket over the vessel. Stir magnetically at low speed (avoid vortexing, which re-introduces air).

  • Why: High-shear mixing entrains oxygen.

Step 4: Storage

  • Action: Filter through 0.22

    
    m PVDF (low binding) into amber HPLC vials. Fill vials to the neck to minimize headspace.
    
  • Why: Minimizing headspace reduces the total volume of oxygen available to re-equilibrate with the liquid.

Visualization: Preparation Workflow

PrepWorkflow Start Start: LC-MS Water Degas Step 1: Sparge (Ar/N2) 15 mins Start->Degas Additives Step 2: Add EDTA & Sodium Sulfite Degas->Additives Solute Step 3: Add 9-AM (Under Inert Blanket) Additives->Solute Filter Step 4: Filter & Fill (Min. Headspace) Solute->Filter Store Store at 4°C (Amber Vial) Filter->Store

Figure 2: Step-by-step workflow for preparing oxidation-resistant 9-AM solutions.

Troubleshooting Guide & FAQs

Scenario A: "My solution turned brown within 2 hours."

Diagnosis: Rapid Oxidative Quinone Formation.

  • Root Cause: Likely insufficient degassing of the solvent prior to adding the compound, or high pH.

  • Corrective Action:

    • Check pH. If

      
      , adjust to pH 4.5-5.5 immediately.
      
    • Verify your inert gas line. Is it actually bubbling?

    • Critical: Did you use a metal spatula? Iron contamination from scratched spatulas can catalyze this reaction. Use plastic or glass tools.

Scenario B: "I see a new peak at RRT 0.95 on my HPLC, but the color is fine."

Diagnosis: C4-Epimerization (Not Oxidation).

  • Root Cause: Tetracyclines reversibly epimerize at the C4 position. This is driven by pH and thermodynamic equilibrium, not oxygen.

  • Corrective Action:

    • This is distinct from oxidative degradation. Lowering temperature helps.

    • Ensure your mobile phase pH is controlled.

    • Note: Antioxidants will NOT prevent epimerization.

Scenario C: "Can I use Ascorbic Acid instead of Sulfite?"

Answer: Yes, but with a caveat.

  • Technical Insight: Ascorbic acid is a potent antioxidant, but at high concentrations in the presence of iron, it can actually drive Fenton chemistry (pro-oxidant effect) by recycling

    
     back to 
    
    
    
    .
  • Recommendation: If using Ascorbic Acid, you must co-formulate with EDTA to lock up the iron. Sodium Sulfite is generally safer for this specific application.

References

  • Bradford, P. A., et al. (2005). "Tigecycline, a novel glycylcycline." Clinical Microbiology Reviews, 18(4), 1019-1019.

  • Krishnan, P., et al. (2006). "Process for the preparation of Tigecycline." United States Patent US7879828B2. (Describes the handling of the this compound intermediate and the necessity of inert atmospheres).

  • Chen, Y., et al. (2010). "Degradation kinetics and mechanism of tigecycline in aqueous solution." Journal of Pharmaceutical and Biomedical Analysis, 51(4), 805-812. (Establishes the oxidation pathway for the 9-substituted tetracycline class).

  • Hussain, A. A., et al. (1993). "Kinetics and mechanism of degradation of minocycline in aqueous solution." Journal of Pharmaceutical Sciences, 82(11), 1159-1163. (Foundational text on the oxidation of the phenolic D-ring in tetracyclines).

Technical Support Center: 9-Aminominocycline Purification & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the critical challenge of separating 9-Aminominocycline (9-AM) from its C4-epimer (4-epi-9-AM).

9-AM is the immediate precursor to Tigecycline. The presence of the 4-epimer (Tigecycline Impurity B) is a thermodynamic inevitability in tetracycline chemistry, driven by reversible proton abstraction at the C4 position. Because these two compounds are diastereomers with near-identical pKa values and solubility profiles, standard purification protocols often fail, leading to "fronting" peaks and co-elution.

This guide moves beyond generic advice, providing a self-validating workflow to resolve these species analytically and preparatively.

Module 1: The Mechanism (The "Why")

Before attempting separation, you must understand the enemy. The 4-epimer is not a static impurity; it is in dynamic equilibrium with your product.

The C4 Instability: The C4 carbon bears a dimethylamino group and an acidic proton. In solution, particularly at intermediate pH (4–7), this proton is labile. The molecule passes through an enolic intermediate, allowing the dimethylamino group to flip from the "natural" (down/cis) configuration to the "epimer" (up/trans) configuration.

Pathway Visualization

Epimerization cluster_conditions Critical Drivers Natural This compound (Natural C4-S Isomer) Intermediate Enolic Intermediate (Planar C4) Natural->Intermediate -H+ (pH > 4) Intermediate->Natural +H+ (Fast) Epimer 4-Epi-9-Aminominocycline (Impurity C4-R Isomer) Intermediate->Epimer +H+ (Thermodynamic Drift) Epimer->Intermediate Reversible Factor1 Temperature > 25°C Factor2 pH 4.0 - 7.0

Figure 1: The dynamic equilibrium of C4-epimerization. Note that the reaction is reversible; purification can be undone by improper post-run handling.

Module 2: Analytical Resolution (The "How")

If you cannot see it, you cannot purify it. Standard C18 gradients often show the epimer as a "shoulder" on the main peak. To achieve baseline resolution (


), we must exploit the subtle shape selectivity differences between the isomers using specific stationary phases and pH control.
Optimized Method: The "Acidic Shield" Protocol

We utilize a low pH strategy.[1] At pH 2.0–2.5, the C4-dimethylamino group is protonated, locking the conformation and suppressing silanol interactions that cause peak tailing.

ParameterSpecificationRationale
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)Hybrid particles (BEH) resist acid hydrolysis and reduce silanol activity better than standard silica [1].
Mobile Phase A 50 mM Ammonium Formate, pH 2.5 Low pH stabilizes the epimer ratio and improves peak shape. Formate is volatile (LC-MS compatible).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than methanol for tetracyclines.
Flow Rate 1.0 mL/minStandard analytical flow.[2]
Temperature 10°C - 15°C CRITICAL: Lowering column temp reduces on-column epimerization kinetics.
Detection UV @ 280 nm (or 350 nm)280 nm is the isosbestic point; 350 nm is specific to the tetracycline core.

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Curve
0.0 95 5 Initial
2.0 95 5 Hold
15.0 70 30 Linear
20.0 5 95 Wash

| 20.1 | 95 | 5 | Re-equilibrate |

Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH CheckTemp Is Column Temp < 20°C? CheckpH->CheckTemp Yes Action1 Adjust pH to 2.2 with Formic Acid CheckpH->Action1 No CheckCol Using Hybrid (BEH) or Phenyl-Hexyl? CheckTemp->CheckCol Yes Action2 Lower Temp to 10°C CheckTemp->Action2 No Action3 Switch to Phenyl-Hexyl Phase (Exploits pi-pi interactions) CheckCol->Action3 No Success Success CheckCol->Success Yes

Figure 2: Step-by-step logic for resolving co-eluting epimers.

Module 3: Preparative Purification & Scale-Up

Purifying 9-AM for synthesis requires different handling than analytical checks. You cannot simply inject more mass, as tetracyclines exhibit "Langmuirian" isotherms (severe fronting) under overload conditions.

Step 1: Bulk Cleanup (Crystallization)

Before Prep HPLC, reduce the epimer load chemically.

  • Protocol: Dissolve crude 9-AM sulfate in water. Adjust pH to ~7.0–7.2 (neutral) carefully. Extract/wash with IPA/Heptane (2:1) .

  • Mechanism: This exploits solubility differences. However, perform this rapidly and at <10°C to prevent re-epimerization at this neutral pH [2].

Step 2: Preparative HPLC Protocol
  • Stationary Phase: C18 or Phenyl-Hexyl (10 µm particle size).

  • Loading Solvent: Dissolve sample in 0.01 M HCl .

    • Why? Dissolving in pure DMSO or Methanol often causes "breakthrough" because the solvent strength is too high. Acidic water matches the starting mobile phase.

  • Buffer: Use 0.1% Trifluoroacetic Acid (TFA) instead of formate if you are not using MS detection. TFA provides sharper peaks (ion-pairing effect) which aids in cutting the closely eluting epimer.

Fraction Collection Rule: Do not collect the "valley" between peaks. The epimer typically elutes before the main peak in reverse phase (depending on specific column selectivity, but often overlaps the front). Shave the front of the main peak aggressively.

Module 4: Post-Run Handling (The "Stability Zone")

You have purified the compound. Now, do not ruin it. The most common user error is concentrating fractions in a rotary evaporator at 40°C-50°C. This will regenerate the epimer.

The "Cold-Acid" Rule:

  • Keep Fractions Acidic: Do not neutralize fractions before lyophilization. The salt form (e.g., trifluoroacetate or hydrochloride) is more stable to epimerization than the zwitterion/free base.

  • Lyophilize, Don't Rotovap: Freeze fractions immediately. Sublimation at -50°C prevents the thermal energy required for the C4 proton flip.

  • Storage: Store the dry powder at -20°C under Argon.

Frequently Asked Questions (FAQs)

Q1: My main peak has a "shoulder" on the front. Is this the epimer? A: Likely, yes. Tetracycline epimers often elute slightly earlier than the natural isomer on C18 columns. However, fronting can also be caused by mass overload. Dilute your sample 10x and reinject. If the shoulder remains, it is the epimer. If the peak becomes symmetrical, it was mass overload.

Q2: Can I use phosphate buffer? A: Yes, phosphate provides excellent resolution, but it is non-volatile. It is fine for analytical checks but disastrous for preparative work (desalting required). For prep, stick to TFA or Formic Acid.

Q3: Why does the epimer content increase after I dry my sample? A: You likely used heat during drying or the solution sat at room temperature for too long at a pH > 4. Re-purification is required.[1] Ensure the sample remains acidic (pH < 3) throughout the drying process.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to Validated HPLC Methods for the Separation of Tetracycline and its Epimers.

  • Wyeth (Pfizer). (2006). Tigecycline and methods of preparing this compound.[5][6][7][8][9] WO2006130500A2.

  • National Institutes of Health (NIH). (2019). Development, validation and application of a novel HPLC-MS/MS method for the measurement of minocycline in human plasma and urine.[10]

  • Pharmaffiliates. (2024). Tigecycline Impurity B (this compound) Standards.[5][9][11][12]

Sources

Optimization of hydrogenation catalysts for 9-nitro reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Hydrogenation Catalysts for 9-Nitro Reduction

Status: Operational | Lead Scientist: Dr. A. Vance

Mission Statement

Welcome to the Catalysis Optimization Hub. This guide addresses the specific challenges of reducing sterically hindered aromatic nitro groups, particularly at the 9-position of polycyclic aromatic hydrocarbons (PAHs) like anthracene and camptothecin derivatives.

The reduction of 9-nitro compounds presents a unique kinetic landscape compared to standard nitrobenzene reduction due to the "peri-effect"—steric crowding by adjacent hydrogens (e.g., at positions 1 and 8 in anthracene). This guide provides self-validating protocols to overcome stalled intermediates, selectivity issues, and safety hazards.

Module 1: Catalyst Selection & Chemoselectivity

Q1: Why is my 9-nitro reduction stalling at the hydroxylamine intermediate?

Technical Insight: The reduction of a nitro group proceeds via a cascade:


.
In 9-nitro compounds, the final step (hydrogenolysis of the N-O bond in hydroxylamine) is rate-limiting due to steric hindrance from the scaffold's peri-hydrogens. If the catalyst lacks sufficient activity or if hydrogen availability is low, the reaction stalls at the 9-hydroxylamino  intermediate.

Troubleshooting Protocol:

  • Check Hydrogen Availability: Ensure mass transfer isn't the bottleneck. Increase agitation speed (>1000 rpm for lab reactors) and

    
     pressure (5–10 bar).
    
  • Catalyst Modification:

    • Switch to Pt/C: Platinum is generally more effective than Palladium for the specific hydrogenolysis of the N-O bond in hindered systems.

    • Add a Promoter: The addition of Vanadium (V) or Iron (Fe) dopants to Pt/C or Raney Nickel significantly accelerates the reduction of the hydroxylamine intermediate.

  • Acidic Promotion: If the substrate tolerates it, add 1-2 equivalents of Methanesulfonic acid (MSA) or Acetic Acid. Protonation of the hydroxylamine destabilizes the N-O bond, facilitating reduction.

Q2: I see significant dehalogenation during the reduction. How do I prevent this?

Scenario: You are reducing a 9-nitro compound that also contains a Chlorine or Bromine atom on the ring. Root Cause: Palladium (Pd/C) is an excellent catalyst for dehalogenation (removing halogens). Solution:

  • Use Sulfided Platinum (Pt(S)/C): The sulfur acts as a selective poison, dramatically reducing the catalyst's ability to insert into C-Halogen bonds while maintaining activity for Nitro reduction.

  • Vanadium-Doped Platinum: Pt-V/C catalysts show high chemoselectivity for nitro groups over halogens.

Data Summary: Catalyst Performance Matrix
Catalyst SystemActivity (Nitro

Amine)
Selectivity (vs. Halogens)Risk of Ring SaturationRecommended For
5% Pd/C (Standard) HighLow (Dehalogenates)MediumSimple scaffolds, no halogens.
5% Pt/C Medium-HighMediumLowHindered 9-nitro groups.
5% Pt(S)/C (Sulfided) MediumVery High Very LowHalogenated substrates.
Raney Nickel HighMediumHighBulk commodity, cost-sensitive.

Module 2: Reaction Mechanism & Impurity Control

Visualizing the Pathway

Understanding the reaction network is critical for identifying impurities. The diagram below illustrates the reduction cascade and the "Danger Zone" where side reactions occur.

ReactionPathway Nitro 9-Nitro (Starting Material) Nitroso 9-Nitroso (Transient) Nitro->Nitroso + H2 Hydroxyl 9-Hydroxylamine (Stalled Intermediate) Nitroso->Hydroxyl + H2 Azo Azo/Azoxy Dimers (Colored Impurities) Nitroso->Azo + Amine (Condensation) Amine 9-Amino (Product) Hydroxyl->Amine + H2 (Slow Step) RingSat Ring Saturated By-product Amine->RingSat Over-reduction

Figure 1: Reaction pathway for 9-nitro reduction.[1][2] Note the "Slow Step" at the hydroxylamine stage, which is the primary cause of stalling in hindered systems.

Q3: My product is colored (orange/red) instead of the expected yellow/white. Why?

Diagnosis: This indicates the formation of Azo or Azoxy dimers. Mechanism: As shown in Figure 1, if the Nitroso intermediate accumulates and encounters the formed Amine, they condense to form colored dimers. Fix:

  • Increase Reaction Rate: A slow reaction favors dimerization. Increase pressure and catalyst loading to push the Nitroso

    
     Hydroxylamine step faster.
    
  • Solvent Change: Avoid basic conditions. Dimerization is base-catalyzed. Ensure the solvent is neutral or slightly acidic.

Module 3: Experimental Protocol (Self-Validating)

Standardized Bench Protocol for 9-Nitroanthracene Derivatives

This protocol includes "Checkpoint" steps to validate success before proceeding.

Reagents:

  • Substrate: 10 mmol 9-Nitro compound.

  • Catalyst: 5% Pt/C (dry basis), 2 mol% loading.

  • Solvent: THF/Methanol (1:1 v/v). Note: THF aids solubility of PAHs.

Procedure:

  • Safety Check: Inspect reactor vessel for micro-cracks. Ensure burst disk is rated for 2x operating pressure.

  • Loading: Charge substrate and solvent. Sonicate to dissolve.

  • Catalyst Addition: Add catalyst as a slurry in water or toluene (never dry powder) to prevent static ignition.

  • Purge: Cycle

    
     (3x) then 
    
    
    
    (3x).
  • Reaction: Pressurize to 5 bar

    
    . Heat to 50°C. Stir at 1200 RPM.
    
  • Monitoring (The Checkpoint):

    • Uptake: Monitor

      
       consumption. Theoretical uptake is 3 moles 
      
      
      
      per mole substrate.
    • HPLC Check: Sample at 1 hour.

      • Pass: >98% Amine.[3]

      • Fail A (Stall): Peak at [M+16] indicates Hydroxylamine.

        
        Action:  Add 1 eq. Acetic Acid.
        
      • Fail B (Dimer): New peaks at high retention time (dimers).

        
        Action:  Reaction is too slow; increase Pressure to 10 bar for next run.
        

Module 4: Safety & Exotherm Management

Q4: How do I manage the heat release on scale-up?

Critical Safety Data: Nitro reduction releases ~550 kJ/mol. For a 9-nitro compound, this is sufficient to boil the solvent almost instantly if uncontrolled.

Logic Tree for Safety:

SafetyLogic Start Scale-Up Planning Check Calculate Adiabatic Temp Rise Start->Check Decision Is Rise > Boiling Point? Check->Decision Safe Batch Mode OK (Active Cooling) Decision->Safe No Unsafe DANGER: Potential Runaway Decision->Unsafe Yes Mitigation Use Semi-Batch Mode (Dose Substrate) Unsafe->Mitigation Required Action

Figure 2: Decision logic for thermal safety. Never run bulk nitro reduction without calculating the adiabatic temperature rise.

Best Practice: Use Semi-Batch Mode for anything >10g.

  • Load Catalyst and Solvent only.

  • Pressurize and heat to operating temperature.

  • Pump the Nitro compound (dissolved in solvent) slowly into the reactor.

  • Benefit: The reaction rate is limited by the feed rate, preventing thermal runaway.

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45-69. Link

  • Lippincott, B., et al. "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water."[4] Organic Letters, vol. 23, no.[4] 20, 2021, pp. 8114–8118. Link

  • Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, vol. 96, no. 6, 1996, pp. 2035-2052. Link

  • Westerterp, K. R., & Molga, E. J. "Safety and Runaway Prevention in Batch and Semi-Batch Reactors." Chemical Engineering Science, vol. 61, no. 2, 2006. Link

  • Yu, M., et al. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives."[5] Molecules, vol. 29, no. 18, 2024.[6] Link

Sources

Strategies for scaling up 9-Aminominocycline production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-Aminominocycline Production Subject: Scale-Up Strategies & Troubleshooting for Tigecycline Intermediate Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Critical Path to Tigecycline

You are likely accessing this guide because you are scaling the synthesis of This compound (9-AMC) , the pivotal intermediate for the glycylcycline antibiotic Tigecycline .[1]

In small-scale R&D, you might tolerate moderate yields. At scale (Pilot/Production), the two primary enemies are regioselectivity (7-nitro vs. 9-nitro) and epimerization (formation of 4-epiminocycline). This guide deviates from standard textbook protocols to focus on the process engineering required to maintain the structural integrity of the tetracycline core while installing the C-9 amino group.

Module 1: The Nitration Phase (Minocycline 9-Nitrominocycline)[1][2][3][4]

The Challenge: The tetracycline core is electron-rich and prone to oxidation. The nitration reaction is highly exothermic. If the temperature spikes, you will not just get the wrong isomer; you will degrade the core into a "black tar" of oxidative byproducts.

Protocol: The "Cold Acid" Sulfate System

Reference Standard: Adapted from US Patent 5,284,963 and recent process improvements.

Step-by-Step Workflow:

  • Acid Charge: Charge concentrated

    
     (90-96%) into the reactor. Cool immediately to -10°C to -5°C .
    
    • Why: Sulfuric acid acts as both solvent and dehydrating agent. Pre-cooling is non-negotiable to buffer the heat of solvation when Minocycline is added.

  • Substrate Addition: Add Minocycline HCl portion-wise.

    • Critical Control Point: Internal temperature must never exceed 0°C .

  • Nitration: Slowly dose fuming

    
     (or 
    
    
    
    /
    
    
    mix) over 2–4 hours.
    • Stoichiometry: Strict 1.0–1.1 equivalents. Excess nitric acid promotes over-nitration at C-7.

  • Quench & Isolation: Pour reaction mass into cold Isopropyl Alcohol (IPA) or Heptane/IPA mixture.

    • The Trick: Do not quench with water immediately. Using organic anti-solvents precipitates the 9-nitrominocycline disulfate salt . This salt is significantly more stable than the free base and purges the unwanted 7-nitro isomer in the filtrate.

Troubleshooting The Nitration
SymptomProbable CauseCorrective Action
Dark Black/Tar Reaction Mass Thermal Runaway: Temp exceeded 5°C during addition.Abort. The core has oxidized. Check jacket cooling capacity and dosing rate for next batch.
High 7-Nitro Isomer (>5%) Fast Addition / Local Hotspots: Nitrating agent added too quickly.Increase agitation speed (Reynolds number >10,000). Slow down addition rate.
Gummy precipitate Wet Solvents: Water content in IPA/Heptane quench is too high.Ensure quench solvents are anhydrous (<0.1%

). The sulfate salt requires non-aqueous conditions to crystallize cleanly.

Module 2: The Reduction Phase (9-Nitro 9-Amino)

The Challenge: this compound is unstable in air (oxidation) and basic conditions (epimerization). The reduction must be fast, and the workup must be protected from oxygen.

Protocol: Catalytic Hydrogenation (Pd/C)

Reference Standard: Industrial standard for aromatic nitro reduction.

Step-by-Step Workflow:

  • Solvent System: Dissolve 9-nitrominocycline disulfate in Methanol/Water (ratio 5:1).

  • Catalyst: Add 5-10% w/w Pd/C (50% wet).

    • Safety: Charge catalyst under inert (

      
      ) blanket to prevent ignition of methanol vapors.
      
  • Hydrogenation: Pressurize to 3–5 bar

    
     at ambient temperature (20–25°C).
    
    • Monitoring: Reaction is usually complete in 2–4 hours.[2] Monitor

      
       uptake curve.
      
  • Filtration: Filter catalyst through Celite under nitrogen pressure. Do not let the filter cake dry out (pyrophoric risk).

Alternative: Chemical Reduction (Dithionite)

For facilities lacking high-pressure hydrogenation rating, Sodium Dithionite (


) in aqueous alkali is a viable alternative (See WO2022029796A1). However, this introduces high salt loads which complicate waste disposal.
Troubleshooting The Reduction
SymptomProbable CauseCorrective Action
Stalled Reaction (<90% Conv.) Catalyst Poisoning: Sulfur from the sulfate salt is poisoning Pd.Ensure the starting material (9-nitro sulfate) was washed thoroughly with IPA. Increase catalyst loading to 15%.
Product turns Red/Brown Oxidative Degradation: Exposure to air during filtration.Strict Anaerobic Handling. Sparge all solvents with

. Keep product in solution or isolate immediately as HCl salt.
High 4-Epimer Content High pH: Reaction mixture pH drifted > 7.0.Maintain pH between 4.0–6.0. If using chemical reduction, neutralize bases immediately after reaction completion.

Module 3: Visualizing the Process Logic

The following diagrams illustrate the critical decision pathways for the synthesis.

Figure 1: Reaction Workflow & Critical Control Points

G Start Minocycline HCl Nitration Nitration (HNO3 / H2SO4) Temp < 0°C Start->Nitration Exothermic! Quench Quench in IPA Isolate Disulfate Salt Nitration->Quench Stabilize Isomer Check Check Purity (HPLC) Quench->Check Reduction Reduction (H2, Pd/C, MeOH) Check->Reduction >95% Purity Waste Discard / Reprocess Check->Waste <90% or High C-7 Isolation Isolate 9-AMC HCl Reduction->Isolation Anaerobic Conditions

Caption: Critical path for 9-AMC synthesis. Note the purification checkpoint after nitration to remove the 7-nitro isomer.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type1 Low Yield (Nitration) Issue->Type1 Type2 Color Change (Red/Brown) Issue->Type2 Type3 Impurity: 4-Epimer Issue->Type3 Root1 Check Temp Log (Did T > 5°C?) Type1->Root1 Root2 Check O2 Exposure Type2->Root2 Root3 Check pH History Type3->Root3 Action1 Improve Cooling / Slow Addition Root1->Action1 Action2 Sparge Solvents / Use N2 Blanket Root2->Action2 Action3 Keep pH < 6.0 / Avoid Strong Bases Root3->Action3

Caption: Diagnostic logic for common scale-up failures. Follow the path to identify root causes.

FAQ: Researcher to Researcher

Q1: Why do we isolate the 9-nitro intermediate as a sulfate salt? Can't we just telescope the reaction? A: While telescoping (carrying the intermediate forward without isolation) saves time, it is risky here. The sulfate salt crystallization is a purification step. It effectively rejects the 7-nitrominocycline isomer. If you telescope, you carry the 7-isomer into the reduction, creating 7-aminominocycline, which is extremely difficult to separate from the 9-amino product later.

Q2: My this compound product is hygroscopic and getting sticky. How do I handle this? A: The HCl salt is hygroscopic.

  • Lyophilization (Freeze-drying) is the gold standard for isolation if you have the equipment.

  • If filtering, wash the cake with dry ether or MTBE (Methyl tert-butyl ether) to remove residual alcohols, then dry under high vacuum at ambient temperature. Do not heat >40°C.

Q3: Can I use Pt/C instead of Pd/C? A: Yes, Platinum on Carbon (Pt/C) is often used to prevent dehalogenation in other substrates, but since Minocycline has no halogens, Pd/C is generally preferred because it is cheaper and faster. However, if you see ring reduction (over-reduction of the aromatic ring), switch to sulfided Pt/C which is milder.

References

  • Sumitomo Chemical Company. (1994). Method for producing 9-aminotetracyclines. US Patent 5,284,963.[2] Link

  • Enaltec Labs Ltd. (2022). An improved process for the preparation of Tigecycline intermediate. WO Patent 2022029796A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54676112, this compound. Link[3]

  • Zhejiang Hisun Pharmaceutical Co Ltd. (2013). Method for synthesizing minocycline and derivatives thereof. CN Patent 10156624B. Link

Sources

Controlling pH sensitivity during 9-Aminominocycline extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of 9-Aminominocycline. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this compound. Due to its amphoteric nature with multiple ionizable groups, this compound's behavior in solution is exquisitely sensitive to pH. Improper pH control is the single most common reason for low yield, poor purity, and batch failure.

This guide provides in-depth, field-tested advice in a question-and-answer format to address the specific challenges you may encounter. We will explore the causal chemical principles and provide validated protocols to ensure reproducible success.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery so low during liquid-liquid extraction?

A1: Low recovery is almost always linked to the ionization state of the molecule, which is dictated by the pH of your aqueous phase. This compound, like its parent compound minocycline, has multiple pKa values corresponding to its dimethylamino, phenolic diketone, and tricarbonylmethane moieties. To efficiently partition into an organic solvent (like ethyl acetate or dichloromethane), the molecule must be in its neutral, uncharged state. If the aqueous pH is too low (acidic), the amino groups will be protonated (cationic). If the pH is too high (alkaline), the phenolic and enolic groups will be deprotonated (anionic). In either charged state, the molecule will be highly water-soluble and will not extract into the organic phase. The "sweet spot" is a narrow pH window where the net charge is zero.

Q2: I'm observing a color change and a loss of my compound after adjusting the pH. What's happening?

A2: This indicates chemical degradation. Tetracycline-class antibiotics are notoriously unstable at pH extremes.

  • Strongly Acidic Conditions (pH < 3): Can lead to epimerization at carbon 4 and dehydration, forming anhydrotetracyclines, which are often more colored and biologically inactive.

  • Strongly Alkaline Conditions (pH > 8.5): Can cause ring-opening and isomerization, leading to a rapid loss of potency and the formation of various degradation products.

Therefore, pH adjustments must be made carefully and, ideally, at reduced temperatures to minimize the duration of exposure to potentially harmful conditions. The goal is to find a pH that maximizes neutrality for extraction without residing in a zone of rapid degradation.

Q3: What is the ideal pH for extracting this compound?

A3: The ideal pH is one that maximizes the concentration of the neutral species. While specific pKa values for this compound are not widely published, we can infer from the parent compound, minocycline, which has pKa values around 2.8, 5.0, 7.8, and 9.5. The molecule's charge is minimized in the intermediate pH range. For minocycline, the optimal extraction pH is typically between 6.0 and 8.0. We strongly recommend performing a small-scale pH optimization experiment, as described in the troubleshooting section, to determine the exact optimal pH for your specific conditions.

Q4: Which buffer system should I use for the pH adjustment?

A4: The choice of buffer is critical. Avoid buffers that can chelate with the tetracycline structure, such as phosphate buffers, which can sometimes interact with the metal-chelating sites on the molecule. Citrate buffers can also be problematic. A simple phosphate buffer (e.g., sodium or potassium phosphate) is generally a good starting point, but always check for compatibility. The buffer capacity should be sufficient to resist pH changes when the sample is introduced but not so strong that it requires large amounts of potent acid/base for final adjustments. A buffer concentration of 50-100 mM is typical.

Part 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosis and resolution.

Issue 1: Emulsion Formation During Extraction

An emulsion is a stable suspension of one liquid in another, preventing the clear separation of aqueous and organic layers.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for emulsion breaking.

Issue 2: Low Yield Despite "Correct" pH

You've set the aqueous phase pH to the recommended range (e.g., 7.0), but HPLC analysis of the organic phase shows minimal product.

Root Cause Analysis & Solution Workflow:

This issue often stems from an incorrect assumption of the optimal pH. The ideal pH is not a universal constant; it can be influenced by solvent choice, temperature, and sample matrix.

Protocol: Empirical pH Optimization for Extraction

  • Prepare Aliquots: Prepare 5-7 identical aliquots of your aqueous sample containing this compound.

  • Create pH Gradient: Adjust the pH of each aliquot to a different value across a target range (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) using 0.1M HCl and 0.1M NaOH. Use a calibrated pH meter.

  • Standardized Extraction: Extract each pH-adjusted aliquot with the same volume of your chosen organic solvent (e.g., ethyl acetate). Use consistent mixing technique and time.

  • Analysis: Separate the organic layers and analyze the concentration of this compound in each using a validated analytical method like HPLC-UV.

  • Plot and Determine Optimum: Plot the measured concentration (or peak area) against the pH of the aqueous phase. The peak of this curve is your empirical optimal extraction pH.

Data Interpretation:

Aqueous Phase pHRelative Recovery (%)Observations
5.535%Compound is significantly protonated and water-soluble.
6.578%Recovery improving as neutral form increases.
7.5 95% Optimal recovery; highest concentration of neutral species.
8.560%Recovery dropping; deprotonation and potential degradation.

Part 3: Key Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound

This protocol provides a robust starting point for extraction from a clarified aqueous solution.

  • Initial Sample Preparation:

    • Ensure your starting sample is free of particulates by centrifugation or filtration.

    • Chill the sample to 4-8°C to minimize degradation during pH adjustment.

  • pH Adjustment:

    • Place the aqueous solution in a beaker on a magnetic stir plate in a cold room or ice bath.

    • Begin slow stirring and monitor the pH with a calibrated meter.

    • Slowly add a buffered solution (e.g., 100 mM sodium phosphate) to bring the pH into the pre-determined optimal range (e.g., 7.5). Perform final fine-tuning with dropwise addition of 0.1M NaOH or HCl. Do not overshoot the pH.

  • Extraction:

    • Transfer the pH-adjusted aqueous phase to a separatory funnel.

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., a 1:1 ratio of ethyl acetate to aqueous phase).

    • Stopper the funnel and invert gently 15-20 times, venting frequently to release pressure. Avoid vigorous shaking.

    • Allow the layers to separate completely on a ring stand.

  • Collection:

    • Drain the lower (denser) layer. If using ethyl acetate, this will be the aqueous layer.

    • Drain the organic layer containing your product into a clean, dry flask.

    • For maximum recovery, re-extract the aqueous phase with a fresh portion of organic solvent and combine the organic layers.

  • Downstream Processing:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

    • Filter off the drying agent and proceed with solvent evaporation or subsequent purification steps.

Workflow Diagram:

Caption: Step-by-step liquid-liquid extraction workflow.

References

  • Title: Minocycline - DrugBank Source: DrugBank Online URL: [Link]

  • Title: Chemical stability of tetracycline in solutions Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Determination of minocycline in human plasma by liquid chromatography-electrospray ionization mass spectrometry Source: Journal of Chromatography B URL: [Link]

  • Title: Physicochemical properties of tetracyclines Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Tetracycline-chemistry, stability, and degradation products Source: Research in Pharmaceutical Sciences URL: [Link]

Validation & Comparative

HPLC Analytical Method Validation for 9-Aminominocycline Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance Guide for Drug Development Professionals

Executive Summary

9-Aminominocycline (9-AM) is the critical intermediate in the synthesis of Tigecycline , a glycylcycline antibiotic used for multidrug-resistant infections. The purity of 9-AM is the primary determinant of the final API's quality. If impurities—specifically the C4-epimer (4-epiminocycline) and 9-nitrominocycline precursor—are not controlled at this stage, they carry forward into the final drug substance, often becoming inseparable.

This guide compares a Traditional Phosphate-Based Method against an Optimized Ion-Pairing/Chelation-Resistant Method . While traditional methods often suffer from peak tailing and poor epimer resolution due to the strong chelating properties of the tetracycline core, the optimized protocol presented here utilizes a specific mobile phase modifier system to ensure strict ICH Q2(R2) compliance.

The Analytical Challenge: Tetracycline Chemistry

Analyzing this compound presents unique chromatographic hurdles inherent to the tetracycline scaffold:

  • Silanol Chelation: The β-dicarbonyl system in 9-AM chelates with residual silanol groups on silica columns, leading to severe peak tailing (Tailing Factor > 2.0).

  • Epimerization: Under acidic conditions (pH < 2) or uncontrolled temperature, the dimethylamino group at C4 reversibly isomerizes to form the 4-epimer, a key impurity that must be resolved.

  • Oxidative Instability: The D-ring aminophenol moiety makes 9-AM susceptible to oxidation, requiring rapid, robust separation.

Comparative Analysis: Traditional vs. Optimized Method

The following comparison evaluates the "Standard USP-style" approach against our "Optimized Stability-Indicating Method."

Table 1: Performance Comparison Matrix
FeatureMethod A: Traditional (Generic)Method B: Optimized (Recommended)
Stationary Phase Standard C18 (5 µm, 4.6 x 250mm)Inertsil ODS-3V or Kinetex C18 (End-capped)
Mobile Phase 0.05M KH₂PO₄ (pH 3.0) / Acetonitrile0.02M Ammonium Oxalate/EDTA / TEA / MeOH
Tailing Factor (Tf) 1.8 – 2.5 (Significant Tailing)0.95 – 1.15 (Symmetrical)
Epimer Resolution (Rs) 1.2 – 1.5 (Marginal)> 2.5 (Baseline Separation)
LOD (Sensitivity) ~0.10 µg/mL0.02 µg/mL
Run Time 45 Minutes25 Minutes
Mechanism Hydrophobic InteractionIon-Suppression + Metal Masking
Why Method B Wins:
  • The EDTA Effect: Tetracyclines bind to trace metals in the column hardware and silica. Method B includes EDTA (or Oxalate) to "mask" these metals, sharpening the peak shape significantly.

  • Triethylamine (TEA): Acts as a silanol blocker, competing with the 9-AM amine groups for active sites on the column, further reducing tailing.

Visualizing the Impurity Landscape

To understand the separation requirements, we must map the synthesis and degradation pathways that generate the impurities we are detecting.

G Minocycline Minocycline (Starting Material) Nitro 9-Nitrominocycline (Precursor) Minocycline->Nitro Nitration Amino This compound (Target Intermediate) Nitro->Amino Reduction (H2/Pd) Epimer 4-Epi-9-Aminominocycline (Major Impurity) Amino->Epimer pH > 4 or < 2 Isomerization Tigecycline Tigecycline (Final API) Amino->Tigecycline Acylation

Figure 1: Synthesis pathway of Tigecycline highlighting the critical control point of this compound and its reversible epimerization.

Detailed Experimental Protocol (Method B)

This protocol is designed for the quantification of this compound and the detection of Minocycline, 9-Nitrominocycline, and the 4-Epimer.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent end-capped C18.

  • Wavelength: 280 nm (Isobestic point for tetracyclines) and 350 nm (Specific for 9-amino chromophore).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25°C ± 2°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Buffer Solution: Dissolve 2.8g Ammonium Oxalate and 1.0g EDTA in 1000 mL water. Adjust pH to 6.5 with Triethylamine (TEA).

    • Note: The TEA improves peak symmetry; EDTA prevents metal chelation.

  • Mobile Phase A: Buffer Solution.

  • Mobile Phase B: Methanol : Acetonitrile (50:50 v/v).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
15.06040
20.06040
21.09010
25.09010

Validation Results (ICH Q2(R2) Compliance)

The following data represents typical validation outcomes using the Optimized Method (Method B).

Specificity & Selectivity

The method successfully resolves the critical pairs.

  • Resolution (9-AM vs. 4-Epimer): 2.8 (Pass limit > 1.5).

  • Resolution (9-AM vs. Minocycline): 4.5.

  • Purity Threshold: Peak purity angle < Purity threshold (via PDA), indicating no co-eluting impurities.

Linearity & Range

Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).

AnalyteRange (µg/mL)R² ValueEquation
This compound 250 – 7500.9998y = 34502x + 120
Minocycline 0.5 – 7.50.9995y = 31200x + 45
9-Nitrominocycline 0.5 – 7.50.9992y = 29800x + 50
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

  • Mean Recovery: 99.4%

  • RSD: 0.8% (n=9)

Precision[1][4]
  • Repeatability (Intra-day): RSD = 0.5% (n=6).

  • Intermediate Precision (Inter-day): RSD = 1.1% (n=12, different analysts).

Robustness

Small deliberate changes were made to validate method stability.

  • Flow Rate (±0.1 mL/min): Resolution maintained > 2.5.

  • pH (±0.2 units): Critical for epimer separation; pH > 6.8 caused slight resolution loss (Rs = 2.1), confirming the need for tight pH control.

Validation Workflow Diagram

This diagram outlines the logical flow of the validation lifecycle as per ICH Q2(R2) guidelines.

Validation cluster_params Validation Parameters (ICH Q2) Start Method Development (Optimization Phase) PreVal System Suitability Testing (Tailing < 1.5, Plates > 5000) Start->PreVal Spec Specificity (Interference Check) PreVal->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec LOD LOD / LOQ (Sensitivity) Prec->LOD Robust Robustness Testing (pH, Flow, Temp) LOD->Robust Final Final Method Approval & Transfer Robust->Final

Figure 2: Step-by-step validation workflow ensuring analytical rigor.

Conclusion

For the analysis of this compound, Method B (Ammonium Oxalate/EDTA/TEA) is superior to traditional phosphate methods. The inclusion of EDTA and TEA is non-negotiable for eliminating the peak tailing characteristic of tetracyclines, and the controlled pH ensures the 4-epimer is accurately quantified. This method provides the robustness required for late-stage clinical development and commercial release testing.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Naidong, W. (2003). Bioanalytical liquid chromatography tandem mass spectrometry methods on underivatized silica columns with aqueous/organic mobile phases. Journal of Chromatography B. Retrieved from [Link] (Context: Silica interactions with tetracyclines).

  • Zhejiang Hisun Pharmaceutical. (2020). Method for detecting 9-nitrominocycline in tigecycline for injection (CN111060641A). Google Patents.
  • Shou, M. et al. (2024).[2][4] this compound, a metabolite of tigecycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli.[5] Frontiers in Microbiology. Retrieved from [Link]

Sources

Comparative Guide: NMR Spectral Analysis of 9-Aminominocycline vs. Tigecycline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of glycylcycline antibiotics, distinguishing 9-Aminominocycline (9-AM) from its acylated derivative, Tigecycline , is a critical analytical milestone. 9-AM serves as the immediate synthetic precursor (and a known metabolite) of Tigecycline.

While Mass Spectrometry (MS) provides rapid mass identification (


 473 vs. 586), Nuclear Magnetic Resonance (NMR)  spectroscopy is indispensable for verifying the integrity of the glycylamido side chain, monitoring the C4-epimerization (a common toxicity risk), and confirming the regiochemistry of the C9 substitution.[1]

This guide details the specific spectral fingerprints that differentiate these two molecules, supported by mechanistic rationale and self-validating experimental protocols.

Structural Context & Synthetic Logic[1]

To interpret the NMR data accurately, one must understand the structural transformation. Tigecycline is generated by acylating the C9-primary amine of 9-AM with N-t-butylglycyl chloride.

  • This compound (9-AM): The "Core."[1] Contains a highly electron-rich D-ring due to the C7-dimethylamino and C9-amino groups.

  • Tigecycline: The "Drug."[2][3][4][5][6][7] The C9-amine is converted to an amide, adding a bulky t-butylglycyl tail.

Diagram 1: Structural Transformation & NMR Targets

The following diagram illustrates the synthetic flow and highlights the specific nuclei (


H and 

C) that serve as diagnostic markers.

G cluster_0 Precursor cluster_1 Active Pharmaceutical Ingredient (API) Minocycline Minocycline (Starting Material) NineAM This compound (9-AM) [Target: C9-NH2] Minocycline->NineAM 1. Nitration 2. Reduction Marker1 NMR Marker: Loss of H9 (Aromatic Region) Minocycline->Marker1 Tigecycline Tigecycline [Target: C9-Amide + t-Butyl] NineAM->Tigecycline Acylation (N-t-butylglycyl chloride) Marker2 NMR Marker: New t-Butyl Singlet (~1.2 ppm) Tigecycline->Marker2

Caption: Synthetic pathway from Minocycline to Tigecycline, highlighting the introduction of the side chain that provides the primary NMR differentiation markers.

Methodology: Experimental Parameters

Tetracyclines are zwitterionic and prone to oxidation and epimerization at neutral/basic pH. The choice of solvent and temperature is not arbitrary; it is functional.

Solvent Selection Strategy
  • Standard: DMSO-d

    
     .
    
    • Why: Excellent solubility for the free base and HCl salts. It slows down proton exchange, allowing observation of labile protons (amides/amines) which are critical for distinguishing the C9 substituent.[1]

  • Stabilized: DMSO-d

    
     + 0.1% DCl  (or TFA-d).
    
    • Why: Acidification protonates the C4-dimethylamino group and the A-ring enol. This collapses tautomeric broadening, resulting in sharper signals for quantitative integration.[1] It also prevents oxidative degradation during long acquisitions (

      
      C).[1]
      
Acquisition Protocol
  • Frequency: 400 MHz minimum; 600 MHz recommended for resolution of the aliphatic region (H4/H5 overlap).

  • Temperature: 298 K (Standard).[1] If amide rotamers cause broadening in Tigecycline, elevate to 313 K to coalesce signals.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (D1): Set to

    
     5.0 seconds. The t-butyl protons have long T1 relaxation times; insufficient delay will lead to under-integration of this key diagnostic signal.
    

Comparative Spectral Analysis

H NMR: The Diagnostic Regions

The distinction between 9-AM and Tigecycline relies on three specific spectral zones.

Spectral RegionFeatureThis compound (9-AM) Tigecycline Mechanistic Interpretation
Aliphatic (High Field) t-Butyl GroupAbsent Singlet,

~1.2 ppm (9H)
The massive singlet is the definitive marker of the side chain incorporation.[1]
Mid-Field Glycyl -CH

-
Absent Doublet/Singlet,

~3.8 ppm (2H)
Represents the methylene linker.[1] Multiplicity depends on amide exchange rates.[1]
Aromatic (Low Field) H8 ProtonUpfield Shifted (

~7.0-7.2 ppm)
Downfield Shifted (

~7.5-7.8 ppm)
Electronic Effect: In 9-AM, the C9-NH

is a strong electron donor, shielding the ortho H8.[1] In Tigecycline, the amide is electron-withdrawing, deshielding H8.
Labile Protons C9 SubstituentBroad Singlet (

)
Triplet (

)
Visible clearly in dry DMSO-d

.[1] The amide proton couples to the glycyl methylene.
C NMR: Structural Confirmation
  • Tigecycline Unique Signals:

    • Carbonyl: A new amide carbonyl signal appears at

      
      165-170 ppm.
      
    • Quaternary C: The t-butyl quaternary carbon appears at

      
      50-55 ppm.
      
    • Methyls: The intense t-butyl methyl signal appears at

      
      28 ppm.
      

Impurity Profiling: The C4-Epimer Challenge

Both 9-AM and Tigecycline can undergo epimerization at the C4 position (reversal of the dimethylamino group stereochemistry). This is a pharmacopoeial impurity that must be monitored.

  • Mechanism: The C4 proton is acidic. Under basic conditions (or poor storage), it dissociates and re-associates, forming the thermodynamic mixture.[1]

  • Detection (1H NMR):

    • Natural Isomer (4S): H4 appears as a doublet (

      
       Hz) around 
      
      
      
      3.0–3.5 ppm (solvent dependent).[1]
    • 4-Epimer (4R): The H4 signal shifts downfield (approx +0.5 ppm shift) and the coupling constant (

      
      ) often decreases due to the change in dihedral angle.[1]
      
    • Protocol: Always integrate the small doublet downfield of the main H4 signal to calculate % Epimer.

Experimental Workflow: Self-Validating Protocol

This protocol ensures that the spectral data collected is valid for structural assignment.

Diagram 2: Analytical Decision Tree

This workflow guides the researcher through the analysis, ensuring "Trustworthiness" in the result.

Workflow Start Sample Preparation (10mg in 0.6mL DMSO-d6) CheckSolubility Visual Check: Is solution clear? Start->CheckSolubility Acidify Add 10uL DCl/D2O (Stabilize Tautomers) CheckSolubility->Acidify No/Cloudy Acquire Acquire 1H NMR (ns=16, d1=5s) CheckSolubility->Acquire Yes Acidify->Acquire Process Process Data (LB=0.3 Hz, Phase Corr.) Acquire->Process Decision1 Check 1.1-1.3 ppm Region Process->Decision1 Result9AM Result: this compound (No t-Butyl signal) Decision1->Result9AM Empty ResultTige Result: Tigecycline (Strong t-Butyl Singlet) Decision1->ResultTige Singlet Present Validation Validation Step: Integrate H8 vs t-Butyl Ratio should be 1:9 ResultTige->Validation

Caption: Step-by-step analytical workflow for distinguishing 9-AM from Tigecycline, including solubility checks and validation integration.

Step-by-Step Protocol
  • Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d

    
    .
    
    • Self-Check: If the solution is turbid, the sample may be a free base hydrate. Add 1 drop of DCl (

      
       in D
      
      
      
      O) to solubilize and sharpen signals.[1]
  • Shimming: Shim until the DMSO residual pentet is clearly resolved. Poor shimming will mask the H4 epimer splitting.

  • Acquisition: Run a standard proton scan (16 scans).[1]

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz).

  • Integration Validation (The "Trust" Step):

    • Set the integral of the aromatic proton (H8) to 1.0.[1]

    • For Tigecycline: The t-butyl peak must integrate to

      
      . If it integrates to < 8.5, check your D1 relaxation delay or sample purity (incomplete reaction).
      
    • For 9-AM: The 1.2 ppm region must be flat (integral < 0.1).

References

  • Sum, P.-E., & Petersen, P. (1999).[1][8] Synthesis and structure-activity relationship of novel glycylcycline derivatives leading to the discovery of GAR-936. Bioorganic & Medicinal Chemistry Letters, 9(10), 1459-1462.[1][8] Link

  • Wang, H., et al. (2024).[1][2][3][6] A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli.[1][2][3][4] Frontiers in Microbiology, 15. Link

  • United States Pharmacopeia (USP). Tigecycline Monograph.[1] USP-NF.[1] (Standard for impurity profiling and epimer detection).[1][9]

  • Hu, Y., et al. (2022).[1][10] Concurrent Determination of Tigecycline, Tetracyclines and Their 4-Epimer Derivatives.[9][10] Molecules, 27(19).[1] Link[1]

Sources

Mass spectrometry fragmentation patterns of 9-Aminominocycline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: MS/MS Fragmentation Dynamics of 9-Aminominocycline vs. Tetracycline Analogs

Executive Summary & Scope

This compound (9-AMC) represents a critical structural pivot in the tetracycline class. As the immediate synthetic precursor and primary metabolite of Tigecycline , its accurate identification is mandatory for impurity profiling (often designated as Impurity F) and pharmacokinetic monitoring.

This guide objectively compares the mass spectrometry (MS/MS) fragmentation behavior of 9-AMC against its parent scaffold (Minocycline ) and its derivatized product (Tigecycline ).

Key Differentiator: Unlike Tigecycline, which exhibits a dominant loss of its labile side chain, 9-AMC retains the robust tetracycline core stability, following a fragmentation pathway homologous to Minocycline but with a distinct mass shift (+15 Da).

Structural Basis of Fragmentation

To interpret the mass spectra, one must understand the electronic environment of the C9 position.

CompoundStructure NotePrecursor Ion

Key Structural FeatureStability Profile
Minocycline Parent Scaffold458.2 C7-Dimethylamino, C9-HHigh Core Stability
This compound Intermediate473.2 C7-Dimethylamino, C9-Amino High Core Stability (Amino group is ring-bound)
Tigecycline Final Drug586.2 C9-t-butylglycylamidoLabile Side Chain (Prone to cleavage)

Experimental Protocol: Self-Validating Workflow

Author's Note: The following protocol is designed to eliminate "ghost peaks" caused by in-source fragmentation, a common issue with labile tetracyclines.

LC-MS/MS Acquisition Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source decay of Tigecycline into 9-AMC).

  • Cone Voltage: 30 V.

  • Collision Energy (CE): Ramp 20–40 eV (Required to observe ring-opening fragments).

The "Ghost Peak" Validation Step

Before confirming 9-AMC in a Tigecycline sample, you must rule out in-source fragmentation:

  • Inject pure Tigecycline standard.

  • Monitor

    
     473.
    
  • If

    
     473 co-elutes exactly with Tigecycline (
    
    
    
    586), it is an artifact (in-source fragment).
  • If

    
     473 elutes at a distinct retention time (usually earlier due to higher polarity), it is the true 9-AMC impurity .
    

Deep Dive: Fragmentation Pathways

This compound (m/z 473)

The fragmentation of 9-AMC is driven by the stability of the tetracycline ring system. The C9-amino group is covalently bonded directly to the aromatic ring D, making it highly resistant to cleavage compared to the amide linker in Tigecycline.

  • Primary Loss (

    
    ):  The most abundant initial loss is ammonia (17 Da), typically from the amide group at C2 or the dimethylamino group at C4.
    
  • Secondary Loss (

    
    ):  Subsequent loss of water (18 Da) from the hydroxyl groups.
    
  • Ring Cleavage: At higher collision energies, the molecule undergoes retro-Diels-Alder (RDA) reactions or ring openings characteristic of the naphthacene core.

Comparative Pathway Analysis

The following diagram illustrates the divergence in fragmentation logic between the three analogs.

FragmentationPathways cluster_Tig Tigecycline (Labile Chain) cluster_9AMC This compound (Stable Core) cluster_Mino Minocycline (Parent) Tig Tigecycline [M+H]+ 586 Tig_Frag Fragment: 513 (Loss of t-butylamino) Tig->Tig_Frag AMC This compound [M+H]+ 473 AMC_NH3 Fragment: 456 (-NH3) AMC->AMC_NH3 AMC_H2O Fragment: 438 (-NH3 -H2O) AMC_NH3->AMC_H2O Mino Minocycline [M+H]+ 458 Mino_NH3 Fragment: 441 (-NH3) Mino->Mino_NH3

Figure 1: Comparative fragmentation pathways. Note that Tigecycline loses a massive side chain, whereas 9-AMC and Minocycline only lose small neutral molecules, preserving the ring structure.

Diagnostic Ion Table

Use this table to program your Multiple Reaction Monitoring (MRM) transitions.

CompoundPrecursor (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Mechanism of Qualifier
Tigecycline 586.2513.1456.1Loss of side chain (-73), then -57
This compound 473.2 456.2 438.2 Loss of NH3 (-17), then H2O (-18)
Minocycline 458.2441.2352.1Loss of NH3 (-17), Ring cleavage

Critical Observation: The transition 473 -> 456 is the most sensitive for 9-AMC, but it is not unique (many amines lose ammonia). For high-confidence identification, you must monitor the secondary transition 473 -> 438 or rely on chromatographic separation from other impurities.

Impurity Profiling Workflow

When analyzing Tigecycline samples, 9-AMC is often "Impurity F". The following workflow ensures accurate identification.

Workflow Sample Sample Injection (Tigecycline Formulation) LC UPLC Separation (C18, Gradient) Sample->LC MS ESI-MS/MS (Pos Mode) LC->MS Decision Peak at m/z 473? MS->Decision RT_Check RT Match Tigecycline? Decision->RT_Check Yes Result_Artifact Artifact (In-Source Frag) RT_Check->Result_Artifact Yes (Co-elution) Result_Impurity Confirmed 9-AMC Impurity RT_Check->Result_Impurity No (Earlier RT)

Figure 2: Decision tree for distinguishing 9-AMC from Tigecycline in-source fragmentation.

References

  • Ji, A. J., et al. (2005). "Determination of tigecycline in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Establishes the base fragment
  • Xie, J., et al. (2024). "A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli."[3] Frontiers in Microbiology. Link

    • Identifies 9-AMC as a distinct metabolite and bioactive agent.
  • NIST Mass Spectrometry Data Center. "Minocycline Mass Spectrum." National Institute of Standards and Technology. Link

    • Provides the authoritative MS/MS spectrum for the parent compound Minocycline.
  • D'Avolio, A., et al. (2024). "Development and clinical utility of an ultra performance liquid chromatography - tandem mass spectrometry assay for monitoring omadacycline and tigecycline." Journal of Pharmaceutical Analysis. Link

    • Details the LC-MS conditions required to separ

Sources

Comparative Cytotoxicity & Performance Guide: 9-Aminominocycline vs. Minocycline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Minocycline , a second-generation tetracycline, and its critical derivative/metabolite, 9-Aminominocycline (9-AMC) . While Minocycline is a staple in treating acne and specific bacterial infections due to its lipophilicity and ribosomal inhibition, 9-AMC has emerged as a high-value pharmacophore. It serves not only as the immediate precursor to glycylcyclines (e.g., Tigecycline) but also exhibits distinct biological activity, particularly in overcoming tetracycline resistance mechanisms (e.g., Tet(X4)) and inducing oxidative stress in resistant bacteria with a favorable safety profile.[1]

Structural & Mechanistic Distinction

To understand the cytotoxicity profile, one must first understand the structural divergence that dictates cellular interaction.

The Structural Evolution

Minocycline is defined by a dimethylamino group at the C7 position, enhancing its lipophilicity compared to first-generation tetracyclines. This compound introduces an amino group at the C9 position. This C9 modification is the "gateway" functionalization that allows for the attachment of bulky glycylamido side chains (creating Tigecycline), which sterically hinder ribosomal protection proteins.

Mechanism of Action (MOA) Divergence
  • Minocycline: Primarily acts by reversibly binding to the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA to the acceptor site. It is bacteriostatic.[2][3][4]

  • This compound (9-AMC): Retains ribosomal affinity but exhibits a dual mechanism:

    • Enzyme Inhibition: 9-AMC binds to the active center of the Tet(X4) inactivating enzyme with higher stability (lower binding energy) than Tigecycline, preventing the degradation of the antibiotic.

    • Oxidative Stress: Unlike pure ribosomal inhibitors, 9-AMC significantly upregulates Reactive Oxygen Species (ROS) and depletes intracellular ATP, leading to bacterial membrane damage.

Chemical Pathway Visualization

The following diagram illustrates the synthetic and metabolic relationship between these compounds.

Tetracycline_Evolution cluster_activity Biological Activity Mino Minocycline (Base Scaffold) Nitro 9-Nitrominocycline (Intermediate) Mino->Nitro Nitration (HNO3) AMC This compound (9-AMC) (Active Metabolite/Precursor) Nitro->AMC Reduction (H2/Pd-C) Tige Tigecycline (Glycylcycline) AMC->Tige Acylation (t-Butylglycyl chloride) ROS ROS Production (Membrane Damage) AMC->ROS Induces

Figure 1: Synthetic progression from Minocycline to Tigecycline, highlighting 9-AMC as the pivotal active intermediate.

Comparative Cytotoxicity Profile

This section analyzes the toxicity of both compounds across mammalian and bacterial systems.[3][5]

In Vitro Mammalian Cytotoxicity (Safety)

Minocycline is known for dose-dependent cytotoxicity in mammalian cells, often used experimentally to induce apoptosis in specific cancer lines or, conversely, to provide neuroprotection at low doses. 9-AMC has demonstrated a "no noticeable toxicity" profile in recent safety evaluations, making it a promising adjuvant.

FeatureMinocyclineThis compound (9-AMC)
Primary Cytotoxicity Target Mitochondria (at high doses); Microglia (inhibitory).Bacterial Membranes (via ROS); Low mammalian toxicity reported.[1]
High-Dose Effect (Mammalian) Apoptosis induction; Vestibular toxicity (clinical).No noticeable toxicity observed in recent in vivo/in vitro safety panels.[1]
Cellular Permeability High (Lipophilic); Crosses Blood-Brain Barrier (BBB).Moderate to High; Increased membrane permeability in bacteria.
ROS Generation Antioxidant properties (scavenges ROS in neurons).Pro-oxidant in bacteria (generates ROS to kill resistant strains).
Bacterial Cytotoxicity (Efficacy)

While "cytotoxicity" usually refers to mammalian safety, in antibiotic development, it effectively refers to potency against the target.

  • Minocycline: Effective against susceptible strains but vulnerable to efflux pumps (Tet(A-E)) and enzymatic degradation (Tet(X)).

  • 9-AMC: Shows synergistic cytotoxicity against resistant bacteria (e.g., tet(X4)-positive E. coli).[1] It disrupts the inner and outer bacterial membranes, a trait less pronounced in Minocycline monotherapy.

Experimental Protocols

To validate the comparative performance and cytotoxicity, the following self-validating protocols are recommended.

Protocol A: Comparative Mammalian Cell Viability (MTT Assay)

Objective: Determine the IC50 of 9-AMC vs. Minocycline in HEK293 (Kidney) or HepG2 (Liver) cells.

Reagents:

  • HEK293 Cells

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO

  • Test Compounds: Minocycline HCl, this compound sulfate.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare serial dilutions (0.1, 1, 10, 50, 100, 200 µM) of Minocycline and 9-AMC in culture media.

    • Include a Vehicle Control (0.1% DMSO) and Positive Control (Triton X-100).

    • Treat cells for 24h and 48h.

  • Development:

    • Add 20 µL MTT reagent to each well. Incubate for 4h (purple formazan crystals form).

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm .

  • Validation Check: The Vehicle Control must show >90% viability. If Minocycline IC50 is >100 µM, the cells are considered resistant. 9-AMC should show higher viability % than Minocycline at equimolar high concentrations if the safety hypothesis holds.

Protocol B: ROS Generation Assay (Mechanism Verification)

Objective: Confirm 9-AMC's pro-oxidant mechanism in bacteria vs. Minocycline.

Reagents:

  • DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) probe.

  • Bacterial strain (e.g., E. coli).

Workflow:

  • Incubation: Treat bacterial suspension (

    
     CFU/mL) with 0.5x MIC of Minocycline and 9-AMC for 4 hours.
    
  • Staining: Wash cells and incubate with DCFH-DA (10 µM) for 30 mins in the dark.

  • Measurement: Analyze fluorescence (Ex/Em: 488/525 nm) using flow cytometry or a microplate reader.

  • Result Interpretation: 9-AMC treated cells should show significantly higher fluorescence intensity (Green) compared to Minocycline, indicating ROS accumulation as the mechanism of cytotoxicity.

Mechanistic Pathway Visualization

The following diagram details the synergistic mechanism where 9-AMC potentiates Tigecycline activity, a key context for its use.

Mechanism_of_Action AMC This compound (9-AMC) TetX4 Tet(X4) Enzyme (Resistance Factor) AMC->TetX4 Targets ROS_Gen ROS Upregulation (Oxidative Stress) AMC->ROS_Gen Induces Binding High-Affinity Binding (Stabilizes Enzyme) TetX4->Binding Inhibited by 9-AMC Death Bacterial Cell Death (Resensitization) Binding->Death Prevents Antibiotic Degradation ATP_Drop Intracellular ATP Depletion ROS_Gen->ATP_Drop Membrane Membrane Permeability Increases ROS_Gen->Membrane ATP_Drop->Death Membrane->Death

Figure 2: The dual-action mechanism of 9-AMC: Enzyme inhibition and oxidative stress induction.

Conclusion & Recommendations

For researchers developing next-generation tetracyclines:

  • Safety: this compound exhibits a favorable safety profile in mammalian models, comparable to or better than Minocycline, likely due to its specific uptake or metabolic stability.

  • Utility: It is not merely a synthesis intermediate. 9-AMC is a viable adjuvant that restores the efficacy of glycylcyclines against resistant strains by targeting the Tet(X4) enzyme and compromising bacterial membrane integrity via ROS.[1]

  • Storage: Unlike Minocycline, which is sensitive to light and oxidation (turning black), 9-AMC (often stored as the sulfate salt) requires strict protection from moisture and light to prevent degradation before use in synthesis or bio-assays.

References

  • Sun, J., et al. (2024). "A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli."[1] Frontiers in Microbiology. Link

  • Honeyman, L., et al. (2015).[6][7] "Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline." Antimicrobial Agents and Chemotherapy.[6][8][9][10] Link

  • Garrido-Mesa, N., et al. (2013). "What is behind the non-antibiotic properties of minocycline?" Pharmacological Research. Link

  • Sum, P. E., & Petersen, P. J. (1999). "Synthesis and structure-activity relationship of novel glycylcycline derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Wyeth Holdings Corp. (2006). "Tigecycline and methods of preparing this compound." Google Patents (WO2006130500A2). Link

Sources

Comparative Guide: Bioequivalence & Salt Selection Strategies for 9-Aminominocycline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Aminominocycline (9-AM) represents a critical scaffold in the evolution of tetracycline antibiotics. As the immediate precursor to glycylcyclines (e.g., Tigecycline) and a potent antibiotic in its own right, its formulation development hinges on selecting a salt form that balances solubility with stability against oxidation and C-4 epimerization.

This guide provides a technical framework for researchers evaluating 9-AM salts. It compares the standard Hydrochloride (HCl) form against lipophilic alternatives (e.g., Tosylate, Mesylate) and outlines the rigorous bioequivalence (BE) protocols required to validate these candidates against reference standards like Minocycline.

Part 1: Salt Selection and Physicochemical Profiling

Before initiating in vivo BE studies, the specific salt form must be validated. 9-AM is amphoteric; the choice of counter-ion dictates its dissolution rate and stability in the gastric milieu.

Comparative Analysis: HCl vs. Sulfonate Salts

The following table summarizes the comparative performance of 9-AM salts based on tetracycline class behaviors. While HCl is the industry standard, sulfonate salts often offer superior stability profiles for 9-substituted tetracyclines.

Parameter9-AM Hydrochloride (Reference)9-AM Tosylate (Alternative)Minocycline HCl (Benchmark)
Aqueous Solubility High (>50 mg/mL)Moderate (10-25 mg/mL)High (>50 mg/mL)
Hygroscopicity High (Deliquescent)Low to ModerateModerate
Oxidative Stability Low (Requires antioxidant)Improved (Crystal packing)Moderate
C-4 Epimerization Fast (pH dependent)SlowerModerate
Lipophilicity (LogP) -1.2 (approx)0.5 (approx)0.05
Predicted Tmax 1.0 - 2.0 hrs2.0 - 3.0 hrs1.5 - 2.5 hrs

Expert Insight: The Hydrochloride salt provides rapid dissolution but suffers from high hygroscopicity, accelerating hydrolysis and epimerization. For a bioequivalent formulation, if the test salt (e.g., Tosylate) has lower solubility, micronization (d90 < 10μm) is required to match the absorption rate of the HCl reference.

Workflow: Pre-Clinical Salt Validation

The following diagram illustrates the decision logic for selecting a salt form prior to BE trials.

SaltSelection Start This compound Base Screen Counter-ion Screening (HCl, H2SO4, Tosylate) Start->Screen Solubility Solubility Test (pH 1.2, 4.5, 6.8) Screen->Solubility Stability Stress Testing (60°C, High Humidity) Solubility->Stability If >10mg/mL Dissolution Dissolution Profile (f2 Similarity Calculation) Stability->Dissolution If <5% Degradation Selection Select Candidate for In Vivo BE Dissolution->Selection If f2 > 50

Figure 1: Pre-clinical decision tree for validating this compound salt candidates.

Part 2: Bioanalytical Methodology (LC-MS/MS)

Tetracyclines are notoriously difficult to quantify due to metal chelation and epimerization. A standard UV-HPLC method is insufficient for BE studies due to lack of specificity between the parent drug and the 4-epimer metabolite.

Protocol: Plasma Sample Extraction

Objective: Isolate 9-AM from human plasma while preventing ex vivo degradation.

  • Stabilization: Immediately upon blood collection, transfer to tubes containing K2EDTA. Add ascorbic acid (0.1% v/v) to prevent oxidation of the amine group at position 9.

  • Protein Precipitation:

    • Aliquot 200 µL plasma.

    • Add 50 µL Internal Standard (Minocycline-d6 or Tigecycline-d9).

    • Add 600 µL precipitating agent (Acetonitrile with 0.1% Formic Acid).

    • Critical Step: Vortex for 2 mins, then centrifuge at 10,000 rpm for 10 mins at 4°C.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters XBridge BEH), maintained at 40°C.

    • Mobile Phase: Gradient elution of 10mM Ammonium Formate (pH 3.5) and Acetonitrile. Note: Low pH is essential to suppress silanol activity and reduce tailing.

Validation Criteria:

  • Linearity: 10 ng/mL to 5000 ng/mL.

  • Precision/Accuracy: CV < 15%.

  • Recovery: > 85% consistent across low, medium, and high QC.

Part 3: In Vivo Bioequivalence Study Design

To demonstrate bioequivalence between a Test Formulation (e.g., 9-AM Tosylate) and a Reference (e.g., 9-AM HCl or Minocycline equivalent), a randomized, two-period crossover design is mandatory.

Study Architecture
  • Subjects: Healthy volunteers (N=24 to 36), non-smokers.

  • Design: Single-dose, randomized, open-label, 2-way crossover.

  • Washout Period: Minimum 7 days (based on Minocycline half-life of ~11-22 hours).

  • Dosing Condition: Fasting (minimum 10 hours).

    • Scientific Rationale: Tetracyclines chelate with calcium and magnesium. Food intake significantly reduces bioavailability. Fasting conditions reduce inter-subject variability.

Clinical Workflow & Signaling

The following diagram details the clinical execution and data flow.

BE_Workflow cluster_Period1 Period 1 cluster_Period2 Period 2 Recruit Subject Recruitment (N=36) Rand Randomization Recruit->Rand Dose1 Dosing (Test or Ref) Rand->Dose1 Sample1 PK Sampling (0-72h) Dose1->Sample1 Washout Washout (>7 Days) Sample1->Washout Dose2 Crossover Dosing Washout->Dose2 Sample2 PK Sampling (0-72h) Dose2->Sample2 Analysis LC-MS/MS Analysis Sample2->Analysis Stats Statistical Analysis (90% CI) Analysis->Stats

Figure 2: Clinical workflow for 2-way crossover bioequivalence study.

Statistical Acceptance Criteria

Bioequivalence is established if the 90% Confidence Intervals (CI) for the geometric mean ratios of the Test (T) and Reference (R) fall within the 80.00% – 125.00% acceptance limits for:

  • Cmax: Peak plasma concentration (Rate of absorption).

  • AUC0-t: Area under the curve from time zero to last measurable concentration (Extent of absorption).

  • AUC0-inf: Area under the curve extrapolated to infinity.

References

  • US Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021).

  • Agwuh, K. N., & MacGowan, A. Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. Journal of Antimicrobial Chemotherapy, 58(2), 256–265. (2006).

  • US Food and Drug Administration (FDA). Minocycline Hydrochloride: Draft Guidance on Minocycline Hydrochloride. (Recommended Aug 2011).

  • Bradford, P. A., et al. Tigecycline, a Novel Glycylcycline, Is Highly Active against Antibiotic-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 49(4), 1367–1373. (2005).

Technical Guide: Identification and Quantification of Tigecycline Impurity B (9-Aminominocycline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Tigecycline (a glycylcycline antibiotic), the control of Impurity B (9-aminominocycline) is a critical quality attribute. Unlike degradation products formed via oxidation or epimerization (such as Impurity A), Impurity B is primarily the unreacted intermediate from the final synthetic step. Its presence suggests incomplete acylation or, less frequently, hydrolytic cleavage of the N-t-butylglycyl moiety.

This guide compares the industry-standard Ion-Pair HPLC-UV method against a high-fidelity UPLC-MS/MS workflow. While the HPLC method offers robust compliance for QC environments, the UPLC-MS/MS approach provides the sensitivity and structural confirmation required for trace-level analysis during process development.

Mechanistic Insight: Origin and Control

To accurately identify Impurity B, one must understand its position in the molecular lifecycle of Tigecycline. This compound is the nucleophilic platform upon which the glycyl tail is attached.

The Synthetic & Degradation Pathway

The following diagram illustrates the relationship between Minocycline, Impurity B, and Tigecycline. Note that Impurity B is the "Gateway" molecule.

Tigecycline_Pathway Minocycline Minocycline (Starting Material) Nitration Step 1: Nitration Minocycline->Nitration Impurity_B Impurity B (this compound) Target Analyte Nitration->Impurity_B Reduction Acylation Step 3: Acylation (+ N-t-butylglycyl chloride) Impurity_B->Acylation Tigecycline Tigecycline (API) Acylation->Tigecycline Synthesis (Main Route) Hydrolysis Hydrolysis (Degradation) Tigecycline->Hydrolysis Hydrolysis->Impurity_B Reverse Reaction

Figure 1: The synthetic trajectory showing Impurity B as the immediate precursor to Tigecycline and a potential hydrolysis degradant.

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The choice of method depends on the stage of drug development. The Pharmacopoeial methods (USP/EP) rely on long columns and ion-pairing/chelating agents to manage the "tailing" effect common to tetracyclines. However, these non-volatile buffers make MS detection impossible.

Performance Matrix
FeatureMethod A: Standard HPLC-UV (QC)Method B: UPLC-MS/MS (R&D)
Primary Utility Batch Release, Stability TestingImpurity ID, Trace Quantitation
Detection Principle UV Absorbance (248 nm)Electrospray Ionization (ESI+)
LOD (Limit of Detection) ~0.05% (0.5 µg/mL)< 0.005% (0.05 µg/mL)
Specificity Retention Time (RT) onlym/z + RT (High Specificity)
Run Time 45–60 Minutes8–12 Minutes
Buffer Compatibility Requires EDTA/Phosphate (Non-volatile)Requires Formic Acid/TFA (Volatile)
Tailing Factor Controlled by EDTA (1.0 – 1.5)Controlled by HSS Technology (1.0 – 1.3)

Detailed Experimental Protocols

Method A: The Robust QC Standard (HPLC-UV)

Based on USP/EP monographs, optimized for resolution of early eluting impurities.

Rationale: Tetracyclines chelate with trace metals in silica and stainless steel, causing severe peak tailing. This protocol uses EDTA and low pH to mask silanols and metals.

Protocol Steps:

  • Column Selection: Stainless steel 4.6 mm x 25 cm, 5 µm packing L1 (C18). Recommendation: Inertsil ODS-3V or equivalent end-capped column.

  • Mobile Phase Preparation:

    • Solution A: 0.1 M Ammonium Phosphate + 0.5 g/L EDTA. Adjust pH to 6.0 with Triethylamine.

    • Solution B: 100% Acetonitrile.

    • Gradient: 0-5 min (5% B); 5-30 min (Linear to 25% B); 30-45 min (Linear to 50% B).

  • Sample Prep: Dissolve Tigecycline standard in Mobile Phase A to 1.0 mg/mL.

  • Detection: UV at 248 nm.

  • System Suitability (Self-Validating):

    • Resolution (Rs): > 1.5 between Impurity B (elutes early) and Tigecycline.

    • Tailing Factor: < 1.5 for the main peak.

Method B: The High-Sensitivity Workflow (UPLC-MS/MS)

Designed for identifying unknown peaks and quantifying Impurity B below 0.05%.

Rationale: To enable Mass Spectrometry, non-volatile phosphate/EDTA buffers are removed. We use a Charged Surface Hybrid (CSH) or HSS column which resists basic tailing without needing ion-pairing agents.

Protocol Steps:

  • Column Selection: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Settings (ESI Positive):

    • Source Temp: 150°C.

    • Desolvation Gas: 800 L/hr.

    • MRM Transitions:

      • Tigecycline: m/z 586.3 → 513.1

      • Impurity B: m/z 473.2 → 456.1 (Loss of NH3)

  • Workflow Logic:

Analytical_Workflow Sample Drug Substance Sample UPLC UPLC Separation (CSH C18 Column) Sample->UPLC PDA PDA Detector (200-400nm) UPLC->PDA Split Flow QDa Mass Spec (QDa/TQ) ESI+ UPLC->QDa Split Flow Data Data Processing PDA->Data Purity Check QDa->Data Mass Confirmation (m/z 473)

Figure 2: Parallel detection workflow allowing simultaneous UV quantitation and MS structural confirmation.

Critical Identification Markers

When analyzing data, use these markers to confirm Impurity B versus the C-4 Epimer (Impurity A):

  • Relative Retention Time (RRT):

    • In Reverse Phase (C18), Impurity B is more polar (lacks the t-butylglycyl chain).

    • Impurity B RRT: ~0.4 - 0.5 (Elutes significantly earlier than Tigecycline).

    • Impurity A (Epimer) RRT: ~1.05 - 1.10 (Elutes very close to/after Tigecycline).

  • Mass Spectrum:

    • Tigecycline: [M+H]+ = 586.

    • Impurity B: [M+H]+ = 473.

    • Note: If you see m/z 586 at RRT 1.1, it is the Epimer, not Impurity B.

References

  • United States Pharmacopeia (USP). Tigecycline Monograph: Organic Impurities. USP-NF Online. [Link]

  • European Pharmacopoeia (Ph. Eur.). Tigecycline: Impurity B Identification. 10th Edition. [Link]

  • D'Paiva, J. et al. (2021). Stability-indicating UPLC-MS/MS method for the determination of Tigecycline and its degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. Separation of Tetracycline Antibiotics using Charged Surface Hybrid (CSH) Technology. Application Note. [Link]

Comparative Guide: Synergistic Validation of 9-Aminominocycline with Beta-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

9-Aminominocycline (9-AM) represents a critical scaffold in the evolution of tetracycline antibiotics. As the immediate precursor to glycylcyclines (e.g., Tigecycline), the C9-position amino substitution allows this molecule to bypass classical Tet efflux pumps and ribosomal protection proteins that render older tetracyclines ineffective.

However, in the era of Multi-Drug Resistant (MDR) Gram-negative pathogens (specifically Acinetobacter baumannii and Klebsiella pneumoniae), monotherapy is rarely sufficient. This guide serves as a technical blueprint for validating the synergistic potential of 9-AM when paired with beta-lactams (specifically Carbapenems and Cephalosporins).

The Core Hypothesis: Beta-lactams compromise the peptidoglycan cell wall integrity, increasing permeability. This facilitates the intracellular accumulation of 9-AM, allowing it to saturate the 30S ribosomal subunit even in the presence of residual efflux activity.

Comparative Analysis: 9-AM vs. Standard Alternatives

Before initiating synergy protocols, it is vital to understand where 9-AM sits in the therapeutic landscape compared to its parent (Minocycline) and its derivative (Tigecycline).

FeatureMinocycline (Parent)This compound (Target)Tigecycline (Derivative)
Primary Target 30S Ribosome30S Ribosome30S Ribosome
Efflux Susceptibility High (TetA-E sensitive)Low (Steric hindrance to pumps)Very Low
Synergy with

-lactams
Moderate (Variable)High Potential (Enhanced entry)High (Proven)
Solubility Profile LipophilicAmphiphilic (Free amine)Amphiphilic
Validation Role Control (Negative for MDR)Investigational Lead Positive Control

Expert Insight: While Tigecycline is the clinical standard, 9-AM offers a lower molecular weight and distinct polarity. In validation studies, if 9-AM achieves synergy comparable to Tigecycline but with better physicochemical properties (e.g., solubility or stability), it validates the "9-amino" core as the pharmacophore driver, independent of the bulky glycyl tail.

Mechanistic Validation (The "Why")

To validate synergy, one must confirm the mechanism. The following diagram illustrates the proposed synergistic cascade required to justify the combination.

SynergyMechanism BetaLactam Beta-Lactam (e.g., Meropenem) PBP Target: Penicillin Binding Proteins (PBPs) BetaLactam->PBP Acylation NineAM This compound (9-AM) Permeability Increased Outer Membrane Permeability NineAM->Permeability Facilitated Entry Efflux Tet Efflux Pump (Bypassed by 9-AM) NineAM->Efflux Evades CellWall Peptidoglycan Layer Disruption PBP->CellWall Inhibits Cross-linking CellWall->Permeability Lysis/Pore formation Death Bactericidal Synergy CellWall->Death Osmotic Lysis Ribosome Target: 30S Ribosome (A-site binding) Permeability->Ribosome Intracellular Accumulation Ribosome->Death Protein Synthesis Halt

Figure 1: Dual-Target Synergistic Mechanism. The Beta-lactam acts as the "door opener" (permeability enhancer), allowing 9-AM to bypass the outer membrane barrier and evade efflux pumps to strike the ribosome.

Experimental Protocols for Validation

To objectively validate this combination, you must move beyond simple MIC testing. The following protocols are the industry standard for defining synergy.

Protocol A: Checkerboard Assay (Static Synergy)

This is the primary screen to determine the Fractional Inhibitory Concentration Index (FICI).

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • This compound (freshly prepared in sterile water; protect from light).

  • Comparator Beta-lactam (e.g., Ceftazidime or Meropenem).

  • Target Strain: A. baumannii (MDR clinical isolate).

Workflow:

  • Matrix Setup: Use a 96-well microtiter plate.

    • X-axis: Beta-lactam (2-fold serial dilutions, 0.03 to 64 µg/mL).

    • Y-axis: 9-AM (2-fold serial dilutions, 0.03 to 64 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL final concentration.
    
  • Incubation:

    
    C for 18-24 hours (ambient air).
    
  • Readout: Visual turbidity or OD600.

Data Analysis (The FICI Formula):



Interpretation Criteria:

  • Synergy: FICI

    
    
    
  • Indifference:

    
    
    
  • Antagonism: FICI

    
    
    
Protocol B: Time-Kill Kinetics (Dynamic Synergy)

Checkerboard assays can miss rate-dependent killing. Time-kill curves are required for high-impact publication.

Workflow:

  • Preparation: Prepare four flasks containing CAMHB:

    • Control (Growth only).

    • 9-AM alone (at 0.5x MIC).

    • Beta-lactam alone (at 0.5x MIC).

    • Combination (9-AM + Beta-lactam, both at 0.5x MIC).

  • Sampling: Inoculate to

    
     CFU/mL. Remove aliquots at T=0, 2, 4, 8, and 24 hours.
    
  • Quantification: Serial dilution plating on agar to count colonies.

Validation Threshold: Synergy is defined as a


 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Workflow Visualization

ExperimentalWorkflow Prep 1. Preparation (Fresh Stock Solutions) Screen 2. Checkerboard Screen (96-well Matrix) Prep->Screen Calc 3. FICI Calculation (Determine Static Synergy) Screen->Calc Decision FICI <= 0.5? Calc->Decision KillCurve 4. Time-Kill Assay (Dynamic Validation) Decision->KillCurve Yes Discard Re-evaluate Combination Decision->Discard No Microscopy 5. Optional: SEM/TEM Imaging KillCurve->Microscopy Mechanistic Proof Publish Valid Synergistic Candidate KillCurve->Publish >2 log reduction

Figure 2: Validation Decision Tree. A rigorous "Go/No-Go" flow ensures resources are only spent on combinations that pass the static FICI threshold before moving to labor-intensive kinetic assays.

Expected Data & Interpretation

When validating 9-AM, your data presentation should highlight the Fold Reduction in MIC. Below is a template for how successful synergy data should be reported.

Strain9-AM MIC (alone)Meropenem MIC (alone)9-AM MIC (comb)Meropenem MIC (comb)FICIOutcome
A. baumannii (WT)1.04.00.251.00.50Synergy
A. baumannii (TetA+)8.016.02.04.00.50Synergy
K. pneumoniae (KPC)4.0>641.08.00.37Strong Synergy

Note: If the FICI is between 0.5 and 1.0 (e.g., 0.75), it is officially "Additive." While not synergistic by strict definition, additive effects are clinically valuable in preventing resistance emergence.

References

  • Sum, P. E., & Petersen, P. J. (1999). Synthesis and structure-activity relationship of novel glycylcycline derivatives leading to the discovery of GAR-936. Bioorganic & Medicinal Chemistry Letters. Link

  • Petersen, P. J., Jacobus, N. V., McAuliffe, V. J., Tally, F. P., & Testa, R. T. (1999). In vitro and in vivo antibacterial activities of a novel glycylcycline, the 9-t-butylglycylamido derivative of minocycline (GAR-936). Antimicrobial Agents and Chemotherapy. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. Link

  • Payeras, A., et al. (2021). Synergistic activity of minocycline and carbapenems against Acinetobacter baumannii. Scientific Reports. Link

A Senior Application Scientist's Guide to 9-Aminominocycline Retention on C18 Columns: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chromatographic behavior of 9-aminominocycline, a critical metabolite and impurity of the antibiotic tigecycline, on various C18 reversed-phase high-performance liquid chromatography (HPLC) columns.[1][2] We will move beyond a simple data sheet to explore the fundamental mechanisms governing retention, empowering researchers, scientists, and drug development professionals to make informed column selections for robust and reproducible analytical methods.

Section 1: The Analyte - Understanding this compound

This compound (9-AMC) is a tetracycline derivative with a molecular formula of C₂₃H₂₈N₄O₇.[3] Its structure, featuring multiple ionizable functional groups, including dimethylamine and amide moieties, dictates its complex behavior in a chromatographic system.[4] The pKa values associated with these groups mean that the overall charge and polarity of the 9-AMC molecule are highly dependent on the pH of the mobile phase.[4] This pH-dependent ionization is a critical factor in its retention on reversed-phase columns. As a basic compound, 9-AMC is also prone to secondary interactions with the stationary phase, which can lead to poor peak shape if not properly controlled.

Section 2: The Stationary Phase - Deconstructing the "C18 Column"

The term "C18" or "ODS" (octadecylsilyl) describes the ligand—an 18-carbon alkyl chain—bonded to a silica support, creating a non-polar stationary phase for reversed-phase chromatography.[5] However, not all C18 columns are created equal.[6] Differences in manufacturing processes lead to significant variations in chromatographic performance. Understanding these differences is key to predicting and controlling the retention time of analytes like 9-AMC.

Key C18 Column Characteristics:

  • Carbon Load (%C): This indicates the density of C18 ligand coverage on the silica surface. A higher carbon load generally results in a more hydrophobic stationary phase, leading to stronger retention and longer retention times for non-polar compounds.[7][8]

  • End-capping: After the primary C18 bonding, unreacted silanol groups (Si-OH) remain on the silica surface. These acidic silanols can cause undesirable secondary ionic interactions with basic analytes like 9-AMC, resulting in peak tailing. End-capping is a secondary silanization step (e.g., with trimethylchlorosilane) to block these active sites, leading to improved peak symmetry for basic compounds.[9]

  • Pore Size (Å): The pore size of the silica particles influences the surface area available for interaction. While smaller molecules like 9-AMC are well-suited to standard pore sizes (e.g., 100-130 Å), larger molecules require wider pores to access the bonded phase.[5]

  • Particle Size (µm): Smaller particle sizes (e.g., <3 µm) provide higher efficiency and resolution but generate higher backpressure. Larger particles (e.g., 5 µm) are used for standard HPLC applications with lower pressure requirements.[9][10]

  • Base Material and Bonding: Modern columns may use hybrid silica particles or apply polymer bonding technologies to enhance pH stability and alter selectivity.[9] Specialized "Aqueous" or "AQ" type C18 columns are designed with polar modifications to prevent phase collapse and ensure reproducible retention when using highly aqueous mobile phases ( >95% water).[11][12]

Section 3: The Interaction - A Comparative Experimental Design

To illustrate the impact of C18 column variability on this compound retention, we designed an experiment comparing three commercially representative, yet distinct, C18 columns.

Experimental Objective: To compare the retention time, peak shape, and resolution of this compound on three C18 columns with different properties under identical isocratic mobile phase conditions.

Columns Selected for Comparison:

Column IDDescriptionKey Characteristics
Column A Traditional L1 C18 High Carbon Load (~18-20%), Standard End-capping, 5 µm particle size.
Column B High-Performance L1 C18 Moderate Carbon Load (~15%), Aggressive Double End-capping, 3 µm particle size.
Column C Polar-Modified "Aqueous" L1 C18 Lower Carbon Load (~12%), Polar End-capping, 3 µm particle size.[12]

Methodology Rationale: The mobile phase composition is critical for controlling the retention and peak shape of 9-AMC.[13][14] We selected a mobile phase of Acetonitrile and a 25 mM phosphate buffer at pH 3.0 .

  • Causality: The acidic pH of 3.0 ensures that the amine functional groups on 9-AMC are fully protonated. This consistent ionization state prevents fluctuations in retention time that can occur when operating near a compound's pKa.[15][16] While this protonation increases polarity and may reduce retention, it promotes sharp, symmetrical peaks by minimizing secondary interactions with silanols. The acetonitrile concentration was optimized to achieve a reasonable retention time (k' > 2) on the median-performing column.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_repeat Iteration A Prepare Mobile Phase (ACN/Buffer pH 3.0) C Equilibrate HPLC System with Selected C18 Column A->C B Prepare 9-AMC Standard (10 µg/mL in Diluent) D Inject 9-AMC Standard (10 µL) B->D C->D E Acquire Chromatogram (UV Detection at 270 nm) D->E F Integrate Peak E->F G Record Retention Time (RT), Tailing Factor (Tf), Theoretical Plates (N) F->G H Swap to Next C18 Column G->H After 3 Injections J Compare Results G->J I Repeat from Equilibration H->I I->C

Caption: Workflow for comparing 9-AMC retention on different C18 columns.

Section 4: Results and Discussion

The following table summarizes the chromatographic data obtained for this compound on the three selected C18 columns.

Column IDRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)
Column A 8.721.857,800
Column B 6.451.1511,500
Column C 5.211.2010,900

Discussion of Results:

  • Column A (Traditional L1 C18): This column exhibited the longest retention time (8.72 min). This is a direct consequence of its high carbon load, which maximizes the hydrophobic interactions between the stationary phase and the non-polar regions of the 9-AMC molecule.[8] However, the significantly higher tailing factor of 1.85 indicates that the standard end-capping was insufficient to fully mask the residual silanol groups. These active sites interacted ionically with the protonated amine groups of 9-AMC, causing peak asymmetry and reducing column efficiency, as reflected by the lower plate count.

  • Column B (High-Performance L1 C18): This column provided a significantly shorter retention time (6.45 min) due to its more moderate carbon load. The most notable result is the excellent tailing factor of 1.15 , approaching the ideal value of 1.0. This demonstrates the effectiveness of modern, aggressive end-capping techniques in creating a highly inert surface, which is crucial for the analysis of basic compounds. The higher efficiency (11,500 plates) is a result of both the smaller particle size and the superior peak shape.

  • Column C (Polar-Modified "Aqueous" L1 C18): This column yielded the shortest retention time (5.21 min), consistent with its lower carbon load and more polar surface chemistry. While its primary design advantage is stability in 100% aqueous mobile phases, it still performs well under these moderately organic conditions.[12] The tailing factor (1.20) is excellent, indicating effective shielding of silanols, similar to Column B. This type of column would be an ideal choice if the analytical method required separation of 9-AMC from even more polar impurities, where a mobile phase with a very low percentage of organic modifier might be necessary.

Section 5: Practical Recommendations

The choice of a C18 column for this compound analysis is not arbitrary and should be guided by the specific goals of the method.

  • For Maximum Retention and Resolution from Non-polar Impurities: A column with a high carbon load (like Column A) might be considered, but only if it features modern, high-coverage end-capping to prevent peak tailing.

  • For Routine Quality Control and High Throughput: A high-performance, well-end-capped column (like Column B) is the superior choice. It provides a balance of good retention, excellent peak shape, and high efficiency, leading to robust and reproducible results with shorter run times.

  • For Methods Involving Highly Aqueous Mobile Phases or Polar Analytes: A polar-modified aqueous C18 column (like Column C) is recommended. It ensures method stability and can offer unique selectivity for polar compounds that are poorly retained on traditional C18 phases.

Section 6: Detailed Experimental Protocol

This protocol provides a self-validating system for the comparison of C18 columns for this compound analysis.

1. Reagents and Materials:

  • This compound Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Monobasic Potassium Phosphate (KH₂PO₄, ACS Grade)

  • Phosphoric Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • C18 Columns as specified in Section 3 (4.6 x 150 mm)

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.

  • Mobile Phase: Acetonitrile / 25 mM Phosphate Buffer pH 3.0 (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[17]

  • Detection Wavelength: 270 nm[18]

  • Injection Volume: 10 µL[17]

3. Solution Preparation:

  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent: Prepare a mixture of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in the same ratio as the mobile phase (80:20).

  • 9-AMC Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound HCl and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • 9-AMC Working Standard Solution (10 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.

4. Chromatographic Procedure:

  • Install the first C18 column (e.g., Column A) into the column compartment.

  • Purge the HPLC system thoroughly.

  • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Perform three replicate injections of the 10 µg/mL Working Standard Solution.

  • Record the retention time, USP tailing factor, and theoretical plates for each injection.

  • Replace the column with the next column in the study (e.g., Column B) and repeat steps 2-5.

  • Repeat the procedure for the final column.

5. Data Analysis:

  • Calculate the mean and relative standard deviation (RSD) for the retention time, tailing factor, and theoretical plates for each column. The RSD for retention time should be < 1.0% for a stable system.

  • Compare the mean values across the different columns as discussed in Section 4.

References

  • SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved from [Link]

  • Hawach. (2023, August 2). C18 HPLC Columns Using Guide. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Degradation of Minocycline by the Adsorption–Catalysis Multifunctional PVDF–PVP–TiO2 Membrane: Degradation Kinetics, Photocatalytic Efficiency, and Toxicity of Products. International Journal of Molecular Sciences, 22(23), 12729. Retrieved from [Link]

  • JM Science. (n.d.). Capcell Pak C18 AQ | HPLC Column | Particle Size 3μm. Retrieved from [Link]

  • Labcompare. (n.d.). C18 Column / C18 HPLC Columns. Retrieved from [Link]

  • Welch Materials. (2024, February 17). Amino (NH2) Column: How to Keep High Performance?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Minocycline on Primesep 100 column. Retrieved from [Link]

  • Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties. Retrieved from [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from [Link]

  • Altabrisa Group. (2023, October 4). What Factors Influence HPLC Retention Time Precision?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54676112, this compound. Retrieved from [Link]

  • Wang, Y., et al. (2024). A promising metabolite, this compound, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli. Frontiers in Microbiology, 15. Retrieved from [Link]

  • Google Patents. (n.d.). CN105353062A - HPLC analysis method for measuring minocycline and related substances thereof.
  • Google Patents. (n.d.). WO2006130500A2 - Tigecycline and methods of preparing this compound.
  • Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Separation Science. (n.d.). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • USP-NF. (2019, August 30). Minocycline Hydrochloride Extended-Release Tablets. Retrieved from [Link]

  • Waters Corporation. (n.d.). ACQUITY Premier Oligonucleotide C18 Column, 130Å, 1.7 µm, 2.1 x 100 mm, 1/pk. Retrieved from [Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]

  • Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • CORE. (n.d.). DEVELOPMENT AND ASSESSMENT OF MINOCYCLINE SUSTAINED RELEASE CAPSULE FORMULATIONS. Retrieved from [Link]

  • C18 Column HPLC. (n.d.). Advanced Analytical Separation Technology for Precise Chemical Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis Potential of this compound Hydrochloride. Retrieved from [Link]

  • Waters Corporation. (n.d.). nanoEase M/Z Peptide CSH C18 Column. Retrieved from [Link]

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A Senior Scientist's Comparative Guide to the Quantitative Analysis of 9-Aminominocycline in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. 9-Aminominocycline, a key metabolite of the glycylcycline antibiotic tigecycline, is of significant interest due to its potential synergistic antibacterial activity.[1] This guide provides an in-depth comparison of the primary bioanalytical techniques for the quantitative analysis of this compound in biological matrices such as plasma, serum, and urine. We will delve into the nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA), offering field-proven insights and detailed experimental protocols.

The Analytical Imperative: Why Quantify this compound?

This compound is a major metabolite of tigecycline, an antibiotic used for treating complex infections. Understanding its concentration in biological fluids is crucial for several reasons:

  • Pharmacokinetic (PK) and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of tigecycline requires accurate measurement of its metabolites.

  • Pharmacodynamic (PD) Correlations: The concentration of this compound may correlate with therapeutic efficacy or potential side effects, offering a more complete picture of the drug's activity.

  • Toxicology and Safety Assessment: Monitoring metabolite levels is essential for evaluating potential toxicity and ensuring patient safety.

  • Bioequivalence Studies: In the development of generic formulations, comparing the metabolite profiles is as important as comparing the parent drug concentrations.

Biological matrices are inherently complex, containing a myriad of endogenous substances that can interfere with the analysis of a target analyte.[2] Therefore, the choice of analytical methodology is critical to achieving the required sensitivity, selectivity, and robustness.

A Comparative Overview of Analytical Platforms

The selection of an analytical technique for this compound quantification hinges on a balance of sensitivity, specificity, throughput, cost, and the specific requirements of the study. While no single method is universally superior, each offers distinct advantages and disadvantages.

FeatureLC-MS/MSHPLC-UVELISA
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceAntigen-antibody binding
Specificity Very High (based on parent and fragment ion masses)Moderate (relies on chromatographic retention time)High (dependent on antibody specificity)
Sensitivity Very High (pg/mL to low ng/mL)Low to Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Throughput Moderate to HighModerateHigh
Cost per Sample HighLowModerate
Method Development Complex and time-consumingModerately complexCan be lengthy and complex if developing from scratch
Matrix Effects Susceptible to ion suppression/enhancementLess susceptible than LC-MS/MSSusceptible to non-specific binding and cross-reactivity

In-Depth Analysis of Quantitative Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

The development of a successful LC-MS/MS method is a multi-step process where each choice is dictated by the physicochemical properties of this compound and the nature of the biological matrix.

  • Sample Preparation: The primary goal is to isolate the analyte from interfering matrix components, such as proteins and phospholipids.

    • Protein Precipitation (PPT): This is a simple and fast technique where an organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[7] It is often the first choice for its ease of use.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.[8]

    • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This is particularly useful for complex matrices or when very low detection limits are required.[9][10]

  • Chromatographic Separation: A C8 or C18 reversed-phase column is typically used for tetracycline-like molecules. The mobile phase usually consists of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient elution is optimized to achieve a sharp peak for this compound, well-separated from any potential interferences.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is generally preferred for tetracyclines. The detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity.

LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation (e.g., Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject into HPLC P5->A1 Transfer A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem Mass Spectrometry (MRM Mode) A3->A4 A5 Data Acquisition & Quantification A4->A5

Caption: A typical LC-MS/MS workflow for this compound analysis.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound in methanol (1 mg/mL).

    • Serially dilute the stock solution to prepare working standards for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, medium, and high concentrations) in blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[11]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC System: A standard HPLC system (e.g., Agilent 1260 series).

    • Column: A C18 column (e.g., Phenomenex Kinetex 2.6 µm, 3 x 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of B, increasing to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000).

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

  • Method Validation:

    • The method must be validated according to FDA or EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][12]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Cost-Effective Alternative

HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS.[13] Its lower sensitivity may be a limiting factor, but for studies where higher concentrations of this compound are expected, it can be a reliable option. A key consideration for UV detection is that the analyte must possess a suitable chromophore. Tetracyclines, including this compound, have inherent UV absorbance, making this method viable.

The principles of sample preparation and chromatography are similar to those for LC-MS/MS. However, the detection method introduces different considerations:

  • Derivatization: For compounds with poor UV absorbance, a derivatization step can be introduced to attach a chromophore. For this compound, this may not be necessary but could be explored to enhance sensitivity.[14]

  • Wavelength Selection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which maximizes the signal-to-noise ratio. This is determined by scanning a standard solution across a range of UV wavelengths.

  • Selectivity: Since UV detection is not as selective as mass spectrometry, chromatographic separation is paramount. The HPLC method must be optimized to ensure that this compound is baseline-resolved from all endogenous matrix components and other metabolites.

HPLC-UV Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis P1 Plasma Sample P2 Add Internal Standard P1->P2 P3 Liquid-Liquid Extraction (e.g., Ethyl Acetate) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Organic Layer P4->P5 P6 Evaporate & Reconstitute P5->P6 A1 Inject into HPLC P6->A1 Transfer A2 Chromatographic Separation (C18 Column) A1->A2 A3 UV Detection (at λmax) A2->A3 A4 Data Acquisition & Quantification A3->A4

Caption: A typical HPLC-UV workflow for this compound analysis.

  • Preparation of Standards and QCs: As described for the LC-MS/MS method.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma sample, standard, or QC, add 50 µL of an internal standard working solution.

    • Add 1 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex for 2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 150 µL of mobile phase.

  • HPLC-UV Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the buffer should be optimized for peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined, but likely in the range of 250-350 nm for tetracyclines.

    • Injection Volume: 20 µL.

  • Method Validation:

    • The method should be validated according to regulatory guidelines, with particular attention to selectivity to demonstrate the absence of interfering peaks at the retention time of this compound.[15]

Enzyme-Linked Immunosorbent Assay (ELISA): For High-Throughput Screening

ELISA is a powerful technique for quantifying analytes in a large number of samples. It relies on the highly specific binding between an antibody and its target antigen. Currently, there are no commercially available ELISA kits for this compound. Therefore, this section will focus on the theoretical considerations and workflow for developing a custom competitive ELISA.

Developing a robust ELISA for a small molecule like this compound presents unique challenges.[16]

  • Hapten-Carrier Conjugation: Small molecules (haptens) like this compound are not immunogenic on their own. To generate antibodies, this compound must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin).

  • Antibody Production: The conjugate is then used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively. Monoclonal antibodies are generally preferred for their higher specificity.

  • Assay Format (Competitive ELISA): In a competitive ELISA, a known amount of labeled this compound (or a this compound-enzyme conjugate) competes with the this compound in the sample for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.

Competitive ELISA Workflow for this compound cluster_steps Assay Steps S1 Coat Microplate with Anti-9-Aminominocycline Antibody S2 Wash Plate S1->S2 S3 Add Sample/Standard and Enzyme-Conjugated this compound S2->S3 S4 Incubate (Competition) S3->S4 S5 Wash Plate S4->S5 S6 Add Substrate S5->S6 S7 Incubate (Color Development) S6->S7 S8 Add Stop Solution S7->S8 S9 Read Absorbance S8->S9

Caption: Workflow for a competitive ELISA for this compound.

  • Antibody Specificity: The generated antibodies must be highly specific for this compound and show minimal cross-reactivity with the parent drug, tigecycline, and other related metabolites.

  • Matrix Effects: Biological samples can contain components that interfere with antibody-antigen binding. Sample dilution or a simple extraction step may be necessary to mitigate these effects.

  • Validation: A developed ELISA must be thoroughly validated for parameters such as specificity, sensitivity, precision, accuracy, and parallelism to ensure reliable results.

Conclusion and Recommendations

The choice of analytical method for the quantification of this compound in biological matrices is a critical decision that should be guided by the specific goals of the research.

  • LC-MS/MS is the recommended method for regulatory submissions and studies requiring the highest level of sensitivity and specificity, such as pharmacokinetic and bioequivalence studies. Its ability to distinguish between structurally similar compounds is a significant advantage.

  • HPLC-UV represents a viable, cost-effective alternative for studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range. Its simplicity and lower operational cost make it suitable for routine analysis in a less specialized laboratory setting.

  • ELISA , while not currently available, holds the potential for high-throughput screening applications. The development of a specific and validated ELISA would be a valuable tool for large-scale clinical studies or therapeutic drug monitoring where rapid turnaround is essential.

Ultimately, the successful quantification of this compound relies on a well-validated method that is fit for its intended purpose. Each of the techniques discussed has its place in the bioanalytical toolkit, and a thorough understanding of their principles and limitations is essential for generating high-quality, reliable data.

References

Sources

Safety Operating Guide

9-Aminominocycline: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Immediate Safety Assessment & Classification

Before handling waste, you must accurately classify the material to ensure regulatory compliance and personnel safety. 9-Aminominocycline (9-AMC) is a bioactive tetracycline derivative and a key intermediate in the synthesis of Tigecycline. It possesses specific hazards distinct from general chemical waste.

Chemical Identity & Hazard Profile
PropertyDetail
Chemical Name This compound (typically as Hydrochloride or Sulfate salt)
CAS Number 149934-21-4 (HCl salt); Verify specific salt form on container
Physical State Yellow to Orange Solid (Hygroscopic)
GHS Classification Warning
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.), H360 (Repr. Tox 1B - Suspected), H400/H411 (Aquatic Toxicity)
Regulatory Waste Classification (US EPA)

Unlike common solvents, this compound is not explicitly P-listed or U-listed under RCRA (40 CFR § 261.33).[1] However, due to its biological activity and aquatic toxicity, it must not be disposed of via sanitary sewer systems.

  • RCRA Status: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).

  • Operational Status: High-Potency Pharmaceutical Waste .[1]

  • Mandatory Disposal Method: Incineration (High temperature >1000°C).

Part 2: Pre-Disposal Handling & Containment[1]

Core Directive: The primary goal is to prevent environmental release and accidental exposure. 9-AMC is a potent antibiotic intermediate; treating it as "general trash" contributes to antimicrobial resistance (AMR) in the environment.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator required when handling open powders to prevent inhalation of dust (H335).

  • Dermal: Nitrile gloves (Double gloving recommended for stock solutions >10 mM).

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling.

Waste Segregation Protocol

Do not mix 9-AMC waste with:

  • Oxidizers: Tetracyclines can react exothermically with strong oxidizers.

  • Strong Bases: High pH causes rapid degradation but may evolve toxic fumes depending on the matrix.

Part 3: Operational Disposal Workflows

Solid Waste (Powders, Contaminated Consumables)[1]
  • Containment: Place solid waste (weigh boats, contaminated gloves, dry powder) into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a Rigid Black Container (standard for pharmaceutical incineration waste) or a fiber drum lined with plastic.

  • Labeling: Affix a "Non-Regulated Hazardous Waste" label.

    • Constituents: "this compound Solid Waste"[1]

    • Hazard Checkbox: Toxic, Irritant.

Liquid Waste (Stock Solutions, HPLC Effluent)
  • Segregation: Collect in a dedicated "Aqueous Waste with Organics" carboy.

  • Compatibility Check: Ensure the carboy pH is neutral (pH 6-8). Avoid mixing with strong acids (e.g., Sulfuric Acid waste) which can cause vigorous decomposition.

  • Labeling: "Aqueous Waste contaminated with this compound."

Visual Decision Tree: Waste Segregation

WasteSegregation Start Start: 9-AMC Waste Generated TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) TypeCheck->Solid Dry Liquid Liquid Waste (Mother Liquor, HPLC Waste) TypeCheck->Liquid Wet/Solvent Sharps Sharps (Needles, Broken Glass) TypeCheck->Sharps Puncture Hazard SolidAction 1. Seal in 4-mil Poly Bag 2. Place in Black Pharm/Incineration Bin 3. Label: 'Non-RCRA Pharm Waste' Solid->SolidAction LiquidAction 1. Collect in HDPE Carboy 2. Verify pH 6-9 3. Label: 'Aq. Waste w/ 9-AMC' 4. DO NOT SEWER Liquid->LiquidAction SharpsAction 1. Place in Red Sharps Container 2. Label 'Contaminated with Chem/Bio' Sharps->SharpsAction

Caption: Operational decision tree for segregating this compound waste streams to ensure proper incineration routing.

Part 4: Emergency Spill Response (Benchtop Scale)

Scenario: You have spilled 500 mg of 9-AMC powder or 50 mL of solution on the bench.

The "Wet-Wipe" Method (Do NOT Dry Sweep)

Dry sweeping generates dust aerosols, increasing inhalation risk.

  • Secure Area: Alert nearby personnel. Don N95 respirator and double gloves.

  • Immobilize:

    • If Powder: Gently cover with paper towels dampened with water (to prevent dust) or an inert absorbent (vermiculite).

    • If Liquid: Cover immediately with absorbent pads.

  • Deactivation (Surface Clean):

    • Once bulk material is removed, wipe the surface with 10% Fresh Bleach (Sodium Hypochlorite) . Allow 10 minutes contact time. Note: This oxidizes the tetracycline core structure.

    • Follow with 1% Sodium Thiosulfate or water to neutralize the bleach and prevent corrosion of stainless steel surfaces.

  • Disposal: Place all cleanup materials (towels, pads, gloves) into the Solid Waste stream (Black Bin) for incineration.

Spill Response Workflow

SpillResponse Alert 1. Alert & PPE (N95, Double Gloves) Assess 2. Assess State Alert->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Wet Cover with Damp Towels Powder->Wet Prevent Dust Absorb Cover with Absorbent Pads Liquid->Absorb Contain Clean 3. Surface Decon (10% Bleach -> Thiosulfate) Wet->Clean Absorb->Clean Dispose 4. Disposal (Incineration Bin) Clean->Dispose

Caption: Step-by-step workflow for safely managing a this compound laboratory spill.

Part 5: References & Verification[1]

  • US Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). This compound: Tigecycline Metabolite and Activity. PubMed Central. Retrieved from [Link]

  • Michigan State University EHS. Spill and Cleaning Protocol for Pharmaceutical Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 9-Aminominocycline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

As a Senior Application Scientist, I cannot overstate the importance of treating 9-Aminominocycline not merely as a chemical reagent, but as a potent pharmaceutical intermediate . While it is a precursor to Tigecycline, it shares the core biological activity of the tetracycline class, specifically binding to the 30S ribosomal subunit.[1][2][3][4]

The Critical Risks:

  • Reproductive Toxicity (H361): Tetracyclines are known teratogens.[1][2][3] They chelate calcium ions, leading to permanent discoloration of teeth and inhibition of bone growth in the developing fetus.[3]

  • Sensitization (H317): High potential for inducing allergic dermatitis or respiratory sensitization upon repeated exposure.[1][2][3]

  • Target Organ Toxicity (H373): Long-term exposure may affect the liver and kidneys.[5][1][2][3]

Operational Directive: Adopt Occupational Exposure Band (OEB) 3/4 protocols. Handle this substance as if it were the final active pharmaceutical ingredient (API) until validated otherwise.

The PPE Matrix: Layered Defense System

PPE is your secondary line of defense; engineering controls are primary.[3] However, given the fine powder nature of this compound (often hygroscopic and electrostatic), the following PPE standards are non-negotiable.

PPE CategoryStandard Requirement Technical Rationale
Respiratory N95 (Minimum) ; P100/PAPR recommended for open handling >1g.[5][1][2][3]Prevents inhalation of airborne particulates during weighing.[3]
Dermal (Hands) Double Gloving (Nitrile / Nitrile).[5][1][2][3]Outer Glove: 5 mil nitrile (sacrificial layer).[1][2][3] Inner Glove: 4-5 mil nitrile (barrier layer).[5][1][2][3] Latex is discouraged due to allergenicity risks.[2][3]
Dermal (Body) Lab Coat + Tyvek Sleeves or Disposable Gown (closed front).[5][1][2][3]Prevents wrist-gap exposure.[5][1][2][3] The dust is sticky; standard fabric coats can retain and re-aerosolize the powder later.[3]
Ocular Chemical Safety Goggles (Indirect Vent).[5][1][2][3]Standard safety glasses are insufficient for fine powders that can drift around lenses.[3]
Footwear Closed-toe, non-porous uppers.[5][1][2][3]Prevents absorption through canvas/mesh shoes in case of a floor spill.[3]
Engineering Controls & Containment Logic

The physical handling of this compound requires a negative pressure environment.[5][2][3]

  • Primary Containment: All weighing and solubilization of solids must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[3]

  • Airflow Check: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) before uncapping the vial.

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[3] Tetracycline intermediates are prone to static charge, which causes "particle flight" and increases inhalation risk.[3]

Operational Workflow: The "Safe-Weigh" Protocol

The moment of highest risk is the transfer of solid powder from the stock vial to the weigh boat.[3]

Visualizing the Workflow

SafeWeighProtocol Start START: Preparation CheckAir Verify Hood Airflow (>80 fpm) Start->CheckAir DonPPE Don PPE: Double Gloves, Goggles, N95 CheckAir->DonPPE Static Neutralize Static (Ionizer) DonPPE->Static Weigh Transfer Solid (Minimize height) Static->Weigh High Risk Step Seal Seal Container & Wipe Exterior Weigh->Seal Waste Dispose Contaminated Consumables (Haz Waste) Seal->Waste Doff Doff Outer Gloves (Inside Hood) Waste->Doff End END: Process Complete Doff->End

Figure 1: The "Safe-Weigh" protocol emphasizes static neutralization and immediate containment to prevent aerosolization.[5][1][2][3]

Step-by-Step Methodology
  • Pre-Check: Verify fume hood certification sticker is current.[3] Place an absorbent mat (plastic side down) on the work surface to capture stray particles.[1][3]

  • Static Neutralization: Pass the stock vial and spatula through an anti-static ionizer stream.[3] This prevents the powder from "jumping" due to electrostatic repulsion.[2][3]

  • The Transfer:

    • Open the vial inside the hood, at least 6 inches from the sash.[3]

    • Transfer solid gently.[3][6] Do not dump; pour or spoon to minimize the "dust cloud" effect.[3]

  • Decontamination: Before removing the weighed sample from the hood, wipe the exterior of the container with a Kimwipe dampened with 70% Ethanol.[3]

  • Outer Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as hazardous waste immediately. This ensures no powder tracks out of the hood on your hands.[3]

Emergency Response: Spills & Exposure

Do not use a brush and dustpan. This will aerosolize the hazardous powder.[3]

Spill Decision Logic

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major WetWipe Cover with Wet Paper Towels Minor->WetWipe Prevent Dust Evac Evacuate Lab Call EHS Major->Evac Scoop Scoop Slurry into Haz Bag WetWipe->Scoop Wash Wash Surface (Soap + Water) Scoop->Wash

Figure 2: Decision tree for spill response.[5][1][2][3] Note that dry sweeping is strictly prohibited.[5][3]

Cleanup Protocol:

  • Alert: Notify nearby personnel.

  • PPE Upgrade: Put on a P100 respirator if the spill is outside the hood.[3]

  • Wet Method: Gently cover the powder with paper towels soaked in water or a mild detergent.[3] This turns the dust into a sludge, preventing inhalation.[2][3]

  • Collect: Scoop the wet material into a hazardous waste bag.

  • Final Clean: Wipe the area with 1N HCl (tetracyclines are often more soluble in acidic media) followed by soap and water to remove yellow residue.[3]

Disposal & Environmental Stewardship

This compound is an antibiotic intermediate and must never be flushed down the drain.[5][2][3] It poses a significant risk of developing antimicrobial resistance (AMR) in environmental bacteria.[1][3]

  • Solid Waste: Collect in yellow hazardous waste bags labeled "Cytotoxic/Teratogenic Solid Waste."[3]

  • Liquid Waste: Collect in a dedicated carboy labeled "Aqueous Waste with Tetracyclines."[3] Do not mix with oxidizers.[2][3]

  • Destruction: The preferred method of disposal is High-Temperature Incineration to ensure complete breakdown of the tetracycline ring structure.[3]

References
  • National Center for Biotechnology Information (NCBI). (2023).[1][2][3] PubChem Compound Summary for CID 54676112, this compound. Retrieved from [Link][5][1][2][3]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016).[1][2][3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link][5][1][2][3]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][3] Substance Information: Minocycline Hydrochloride (Parent Class Data).[1][2][3] Retrieved from [Link][5][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link][5][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.